1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKQSYMDNUWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N[Si](C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163160 | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-90-9 | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Applications, and Synthetic Utility
Section 1: Introduction and Overview
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, also known as Bis(propyldimethylsilyl)amine, is a sterically hindered organosilicon compound belonging to the disilazane family. Valued for its role as a robust silylating agent, it is employed in specialized applications within organic synthesis, pharmaceutical development, and materials science. The presence of n-propyl groups, which are bulkier than the methyl groups found in the more common hexamethyldisilazane (HMDS), imparts unique selectivity and stability to the resulting silyl ethers. This makes it a strategic choice for complex, multi-step syntheses where controlled reactivity and shielding of sensitive functional groups are paramount.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, general synthesis strategies, reaction mechanisms, and practical applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this reagent for advanced chemical transformations.
Section 2: Physicochemical Properties and Safety Data
Proper identification and safe handling are critical when working with reactive chemical reagents. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 14579-90-9 | [1] |
| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |
| Molecular Weight | 217.50 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 213 °C at 760 mmHg | [2] |
| Flash Point | 82.6 °C | [2] |
| Synonyms | Bis(propyldimethylsilyl)amine, N-(Dimethylpropylsilyl)-1,1-dimethyl-1-propyl-silanamine | [3] |
Safety and Handling: this compound is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation. As with other disilazanes, it reacts with water and moisture, liberating ammonia.
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical safety goggles.
-
Static Discharge: This compound has a tendency to accumulate static charge. All equipment used for transfer (e.g., containers, pumps, lines) must be properly grounded to prevent ignition.
-
Incompatibilities: Avoid contact with water, moisture, acids, alcohols, and strong oxidizing agents.
-
Storage: Store in a cool, dry place away from sources of ignition in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.
Section 3: General Synthesis Strategies
While specific, peer-reviewed synthesis protocols for this compound are not widely published, its synthesis can be achieved through established methods for forming N-silylamines. A logical and common approach involves the reaction of a corresponding chlorosilane with an ammonia source.
Representative Synthetic Route: Ammonolysis of n-Propyldimethylchlorosilane
The most direct method for preparing disilazanes is the reaction of a monofunctional chlorosilane with ammonia. The reaction proceeds in a two-step manner where an intermediate silylamine is formed, which then reacts with another molecule of chlorosilane. The overall stoichiometry requires two equivalents of chlorosilane for every three equivalents of ammonia, with two equivalents of ammonium chloride formed as a byproduct.
Reaction: 2 (CH₃)₂(C₃H₇)SiCl + 3 NH₃ → [(CH₃)₂(C₃H₇)Si]₂NH + 2 NH₄Cl
General Procedure:
-
A reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with a suitable anhydrous solvent (e.g., toluene, hexane, or diethyl ether).
-
The solvent is cooled in an ice bath or dry ice/acetone bath.
-
Anhydrous ammonia gas is bubbled through the cooled solvent.
-
n-Propyldimethylchlorosilane is added dropwise to the ammonia-saturated solvent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
The solid ammonium chloride byproduct is removed by filtration under an inert atmosphere.
-
The solvent and any excess ammonia are removed from the filtrate by rotary evaporation.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Section 4: The Silylation Reaction: Mechanism and Rationale
The primary utility of this compound is the protection of protic functional groups, most notably alcohols, by converting them into robust silyl ethers.
Mechanism of Silylation
Disilazanes like this one are generally poor silylating agents on their own due to the low leaving group ability of the silylamide anion. Therefore, the reaction is almost always facilitated by a catalyst. Protic or Lewis acids are commonly used. The mechanism involves the activation of the Si-N bond, making the silicon atom more electrophilic.
The general reaction with an alcohol (R'-OH) is: 2 R'-OH + [(CH₃)₂(C₃H₇)Si]₂NH → 2 R'-OSi(C₃H₇)(CH₃)₂ + NH₃
A plausible mechanism for acid-catalyzed silylation is depicted below. An acid catalyst (H⁺) protonates the nitrogen atom of the disilazane, creating a better leaving group. The alcohol then acts as a nucleophile, attacking one of the silicon atoms and displacing a silylamine molecule. The liberated silylamine can then react with a second molecule of alcohol to complete the cycle, with ammonia as the sole stoichiometric byproduct.
Caption: Acid-catalyzed silylation of an alcohol with a disilazane.
The Role of Steric Hindrance
Compared to the widely used HMDS, this compound offers significantly more steric bulk around the silicon centers due to the n-propyl groups. This has two important consequences:
-
Increased Selectivity: It can selectively silylate less sterically hindered hydroxyl groups in a molecule containing multiple hydroxyls (e.g., primary vs. secondary or tertiary alcohols).
-
Enhanced Stability: The resulting propyldimethylsilyl (PDMS) ether is more stable to hydrolysis and certain reaction conditions than the corresponding trimethylsilyl (TMS) ether. This increased stability allows for a broader range of subsequent chemical transformations to be performed without premature deprotection.
However, this increased steric bulk also means that the reagent is less reactive than HMDS. Silylating highly hindered alcohols (e.g., tertiary alcohols) may require more forcing conditions, stronger catalysts, or longer reaction times.
Section 5: Experimental Protocol: Catalytic Silylation of a Primary Alcohol
This section provides a representative, step-by-step methodology for the protection of a primary alcohol using this compound, employing iodine as a mild and effective catalyst. This protocol is adapted from highly efficient methods developed for HMDS.
Objective: To protect benzyl alcohol by converting it to benzyl(propyldimethyl)silane.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
This compound (0.6 mmol, 130 mg)
-
Iodine (I₂) (0.05 mmol, 13 mg)
-
Anhydrous dichloromethane (CH₂Cl₂) (3 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Workflow Diagram:
Caption: Experimental workflow for the silylation of an alcohol.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous dichloromethane (3 mL).
-
Add this compound (0.6 mmol) to the solution.
-
Add the catalytic amount of iodine (0.05 mmol). The solution will turn brown.
-
Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. Evolution of ammonia gas may also be noted. The reaction is typically rapid for primary alcohols.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with the sodium thiosulfate solution, followed by brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product, benzyl(propyldimethyl)silane, can be purified by flash column chromatography on silica gel if necessary, though often the purity is high enough for subsequent steps.
Section 6: Predicted Spectroscopic Characterization
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the n-propyl and methyl groups.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | Triplet | 4H | N-CH₂ -CH₂-CH₃ |
| ~1.3 - 1.5 | Sextet | 4H | N-CH₂-CH₂ -CH₃ |
| ~0.8 - 1.0 | Triplet | 6H | N-CH₂-CH₂-CH₃ |
| ~0.05 - 0.15 | Singlet | 12H | Si-(CH₃ )₂ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display four signals for the four unique carbon atoms.
| Predicted Shift (δ, ppm) | Assignment |
| ~48 - 50 | N-C H₂-CH₂-CH₃ |
| ~18 - 20 | N-CH₂-C H₂-CH₃ |
| ~16 - 18 | N-CH₂-CH₂-C H₃ |
| ~0 - 2 | Si-(C H₃)₂ |
FT-IR (Infrared Spectroscopy): The IR spectrum would be characterized by the absence of a strong N-H stretch (around 3300-3500 cm⁻¹) if the sample is pure and anhydrous. Key absorptions would include:
| Wavenumber (cm⁻¹) | Vibration Assignment |
| 2960-2870 | C-H stretching (propyl and methyl groups) |
| ~1250 | Si-CH₃ symmetric deformation (umbrella) |
| ~940 | Si-N-Si asymmetric stretching |
| ~800 | Si-C stretching / CH₃ rocking on Si |
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 217 would be expected. The fragmentation pattern would likely be dominated by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), leading to the loss of an ethyl or propyl radical.
-
[M-29]⁺ (m/z 188): Loss of an ethyl radical (•C₂H₅) via cleavage of the C-C bond in the propyl group. This is a very common fragmentation pathway for n-propylamines.
-
[M-15]⁺ (m/z 202): Loss of a methyl radical (•CH₃) from one of the silicon atoms.
-
[M-43]⁺ (m/z 174): Loss of a propyl radical (•C₃H₇).
Section 7: Conclusion
This compound is a valuable, sterically demanding silylating agent that offers a strategic advantage over less hindered reagents like HMDS. Its ability to impart greater stability to the resulting silyl ether and to selectively protect less hindered hydroxyl groups makes it a powerful tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its reactivity is lower than that of smaller silylating agents, this can be readily overcome with appropriate catalytic methods. By understanding its properties, reaction mechanisms, and handling requirements, researchers can effectively integrate this reagent into synthetic workflows to achieve enhanced control and selectivity.
References
- Parchem. (n.d.). 1,3-Di-N-Propyl-1,1,3,3-Tetramethyldisilazane. Retrieved from a chemical supplier website providing basic physical properties.
- chemBlink. (n.d.). N-(Dimethylpropylsilyl)-1,1-Dimethyl-1-Propyl-Silanamine. Retrieved from a chemical database listing synonyms and CAS numbers.
- CymitQuimica. (n.d.). CAS 14579-90-9: 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane. Retrieved from a supplier website noting its use as a precursor.
- GuideChem. (n.d.). 1,1,3,3-Tetramethyldisilazane CAS 14579-90-9.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, bearing the CAS number 14579-90-9, is a sterically hindered organosilicon compound belonging to the disilazane family. Its molecular structure, featuring two propyl groups and four methyl groups attached to a silicon-nitrogen-silicon backbone, imparts unique reactivity and selectivity, making it a valuable reagent in modern organic synthesis, particularly as a silylating agent for the protection of sensitive functional groups. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and detailed methodologies for its application in the protection of alcohols, alongside a discussion of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective application in experimental design. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14579-90-9 | [1] |
| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |
| Molecular Weight | 217.50 g/mol | [1] |
| Appearance | Liquid | N/A |
| Boiling Point | 213 °C at 760 mmHg | N/A |
| Density | 0.794 g/cm³ | N/A |
| Flash Point | 82.6 °C | N/A |
| Refractive Index | 1.42 | N/A |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the ammonolysis of propyldimethylchlorosilane. This reaction involves the nucleophilic attack of ammonia on the silicon center of two molecules of the chlorosilane, leading to the formation of the Si-N-Si linkage and ammonium chloride as a byproduct. The stoichiometry of the reaction is crucial for maximizing the yield of the desired disilazane.
Reaction Workflow
Caption: General mechanism for the silylation of an alcohol using a disilazane.
Step-by-Step Experimental Protocol for Silylation of a Primary Alcohol
Materials:
-
Primary alcohol (1 equivalent)
-
This compound (0.6 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Catalyst (optional, e.g., a catalytic amount of trimethylsilyl chloride or iodine) [2]* Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in the chosen anhydrous solvent.
-
Reagent Addition: Add this compound to the stirred solution. If desired, add a catalytic amount of an activator like trimethylsilyl chloride or iodine to accelerate the reaction. [2]3. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. The reaction is typically accompanied by the evolution of ammonia gas.
-
Work-up: Upon completion, the reaction mixture can often be concentrated in vacuo to remove the solvent and volatile by-products.
-
Purification: If necessary, the resulting silyl ether can be purified by flash column chromatography on silica gel.
Self-Validating System:
-
The evolution of ammonia gas provides a simple visual and olfactory cue that the reaction is proceeding.
-
The disappearance of the starting alcohol and the appearance of a new, less polar spot on TLC corresponding to the silyl ether confirms the successful transformation.
-
The mass of the isolated product should correspond to the expected theoretical yield.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and methyl groups. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the silicon atom. The methyl groups on the silicon atoms would appear as a singlet. The N-H proton, if observable, would likely be a broad singlet. [3]* ¹³C NMR: The carbon NMR spectrum would display distinct signals for the three different carbon environments in the propyl group and one signal for the methyl groups attached to the silicon.
-
FTIR: The infrared spectrum would be characterized by strong Si-C and Si-N stretching vibrations. A key feature would be the N-H stretching vibration, which for secondary amines typically appears as a single sharp band in the region of 3300-3500 cm⁻¹. [4][5][6][7]The absence of a broad O-H band would confirm the purity of the compound from hydrolysis.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+). Common fragmentation patterns for silylamines involve the cleavage of the Si-N bond and the loss of alkyl groups from the silicon atoms. [8][9][10][11][12]
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation. It is also harmful if inhaled. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It is sensitive to moisture and will react to release ammonia. Store in a tightly sealed container in a cool, dry place away from sources of ignition and incompatible materials such as acids and oxidizing agents.
Conclusion
This compound is a versatile and valuable reagent for the protection of hydroxyl groups in organic synthesis. Its synthesis via the ammonolysis of propyldimethylchlorosilane is a straightforward process, and its application in silylation reactions offers a clean and efficient method for the formation of silyl ethers. The information provided in this guide is intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their synthetic endeavors.
References
- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem. Accessed January 12, 2026.
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Accessed January 12, 2026.
- INFRARED SPECTROSCOPY STUDY OF ORGANOSILICON COMPOUNDS. DTIC. Accessed January 12, 2026.
- Infrared spectra-structure correlations for organosilicon compounds. Scilit. Accessed January 12, 2026.
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Accessed January 12, 2026.
- INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER. American Journal of Education and Learning. Accessed January 12, 2026.
- (PDF) Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations.
- Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Organic Chemistry Portal. Accessed January 12, 2026.
- Spectroscopy of Amines. Chemistry LibreTexts. Accessed January 12, 2026.
- General Silylation Procedures. Gelest Technical Library. Accessed January 12, 2026.
- This compound | C10H27NSi2 | CID 139786. PubChem. Accessed January 12, 2026.
- silylation overview.pdf. Accessed January 12, 2026.
- fragmentation patterns in the mass spectra of organic compounds. Chemguide. Accessed January 12, 2026.
- Fragmentation (mass spectrometry). Wikipedia. Accessed January 12, 2026.
- New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 12, 2026.
- Mass Spectrometry: Fragment
- Ammonolysis of (3-chloropropyl)trimethoxysilane. PubMed. Accessed January 12, 2026.
- differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Accessed January 12, 2026.
- common fragmentation mechanisms in mass spectrometry. YouTube. Accessed January 12, 2026.
- Ammonolysis of (3-chloropropyl)trimethoxysilane | Request PDF.
- 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm.
- Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). SciSpace. Accessed January 12, 2026.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane 96%. Sigma-Aldrich. Accessed January 12, 2026.
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Accessed January 12, 2026.
- Process for preparing 1,1,3,3-tetramethyl-disiloxane.
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An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Synthesis, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving high-yield, selective transformations of complex molecules. Among the arsenal of reagents available for this purpose, organosilicon compounds, specifically silylating agents, have carved out a significant niche. This guide provides a comprehensive technical overview of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, a versatile yet specific silylating agent. We will delve into its fundamental molecular and physical properties, explore its synthesis, and critically examine its applications as a protecting group, offering insights into the causality behind its reactivity and utility in multi-step synthetic endeavors.
Core Molecular and Physical Properties
This compound, also known by its synonym Bis(propyldimethylsilyl)amine, is a member of the disilazane family of compounds. These are characterized by a Si-N-Si linkage. The molecular structure and key physicochemical properties of this reagent are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |
| Molecular Weight | 217.50 g/mol | [1] |
| IUPAC Name | 1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | [1] |
| CAS Number | 14579-9-9 | |
| Physical State | Liquid | [2] |
| Boiling Point | 213 °C | |
| Appearance | Colorless to faintly yellow liquid |
The presence of two propyl groups attached to the silicon atoms, in addition to the methyl groups, imparts specific steric and electronic properties to the molecule. These characteristics are crucial in determining its reactivity and selectivity as a silylating agent, as will be discussed in subsequent sections.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Representative Approach
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general and reliable method can be inferred from the synthesis of analogous 1,3-dialkyl-1,1,3,3-tetramethyldisilazanes. The most common approach involves the reaction of a corresponding dialkylchlorosilane with an amine.
A plausible synthetic route would involve the reaction of propyldimethylchlorosilane with ammonia or a primary amine. For the synthesis of the title compound, the reaction of propyldimethylchlorosilane with ammonia would be a direct approach. Alternatively, reaction with a primary amine followed by a transamination could be envisioned. A more direct and likely method is the reaction of propyldimethylchlorosilane with a suitable nitrogen source, such as lithium nitride or by bubbling ammonia gas through a solution of the chlorosilane.
A general, representative protocol based on the reaction of a chlorosilane with an amine is outlined below. Note: This is a generalized procedure and may require optimization for this specific compound.
Reaction Scheme:
2 (CH₃)₂(C₃H₇)SiCl + 3 NH₃ → [(CH₃)₂(C₃H₇)Si]₂NH + 2 NH₄Cl
Caption: A generalized workflow for the synthesis of this compound.
Applications in Organic Synthesis: A Focus on Protecting Group Chemistry
The primary application of this compound in organic synthesis is as a silylating agent for the protection of protic functional groups, most notably alcohols, but also amines and carboxylic acids. Silylation involves the replacement of a labile proton on a heteroatom with a silyl group, in this case, the propyldimethylsilyl group.
Mechanism of Silylation:
Disilazanes like this compound are generally less reactive than the corresponding silyl chlorides but offer the significant advantage of producing ammonia as the only byproduct, which is volatile and easily removed from the reaction mixture. The silylation of an alcohol (ROH) proceeds as follows:
2 ROH + [(CH₃)₂(C₃H₇)Si]₂NH → 2 ROSi(CH₃)₂(C₃H₇) + NH₃
The reaction is often catalyzed by the addition of a small amount of a strong acid or a source of halide ions, such as ammonium sulfate or a catalytic amount of the corresponding silyl chloride. The catalyst protonates the nitrogen atom of the disilazane, increasing the electrophilicity of the silicon atoms and facilitating the nucleophilic attack by the alcohol.
Causality Behind Experimental Choices:
-
Choice of Silylating Agent: The choice of this compound over more common reagents like hexamethyldisilazane (HMDS) is dictated by the desired properties of the resulting silyl ether. The propyldimethylsilyl group is sterically more demanding and generally more stable to hydrolysis than the trimethylsilyl (TMS) group. This enhanced stability allows for its use in multi-step syntheses where the protecting group needs to withstand a wider range of reaction conditions.
-
Reaction Conditions: Silylation reactions with disilazanes are typically carried out under anhydrous conditions in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile. The reaction temperature can be varied to control the rate of reaction; for less reactive or sterically hindered alcohols, heating may be necessary.
-
Catalysis: The use of a catalyst is often crucial for achieving a reasonable reaction rate, especially with less reactive substrates. The choice of catalyst can influence the selectivity of the silylation in molecules with multiple hydroxyl groups.
Experimental Protocol: Protection of a Primary Alcohol
The following is a representative, step-by-step protocol for the silylation of a primary alcohol using a 1,3-dialkyl-1,1,3,3-tetramethyldisilazane. This protocol is based on established procedures for similar silylating agents and should be adapted and optimized for specific substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (0.6 eq, as it provides two silyl groups)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Catalyst (e.g., a crystal of iodine or a few drops of trimethylsilyl chloride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol.
-
Dissolution: Dissolve the alcohol in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add this compound via syringe.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting alcohol is no longer detectable.
-
Work-up: Upon completion, quench the reaction by the addition of a small amount of saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] It is crucial to avoid contact with moisture, as it can hydrolyze. Store in a cool, dry place away from sources of ignition.[2]
Conclusion
This compound is a valuable tool for the synthetic chemist, offering a means to protect hydroxyl and other protic functional groups with a moderately bulky and stable silyl ether. Its use of ammonia as a byproduct simplifies reaction work-up and purification. By understanding the interplay of its structure, reactivity, and the influence of reaction conditions, researchers in drug development and other areas of chemical science can effectively leverage this reagent to achieve their synthetic goals in the construction of complex molecular architectures.
References
-
Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Solubility and Stability Profiles
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, a key organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with practical, field-proven insights into the handling and application of this versatile silylating agent.
Introduction: The Molecular Architecture and Utility of this compound
This compound, with the chemical formula C₁₀H₂₇NSi₂, belongs to the disilazane class of compounds, characterized by a Si-N-Si linkage.[1] This structure imparts unique chemical properties that make it a valuable reagent in organic synthesis, particularly as a silylating agent for the protection of functional groups such as hydroxyls, amines, and carboxylic acids.[2] The presence of propyl and methyl groups on the silicon atoms provides steric hindrance, which can enhance selectivity in chemical transformations. Understanding its solubility and stability is paramount for its effective use in various reaction media and for ensuring its integrity during storage.
Below is a representation of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Solubility Profile: A Guide to Solvent Selection
The solubility of this compound is a critical factor in its application, dictating the choice of reaction medium and purification methods. As a nonpolar compound, its solubility is governed by the "like dissolves like" principle.
Qualitative Solubility
This compound is generally miscible with a wide range of common organic solvents. Its nonpolar nature, attributed to the alkyl groups and the overall molecular symmetry, allows it to readily dissolve in nonpolar and polar aprotic solvents.
| Solvent Class | Representative Solvents | Solubility |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF) | Miscible |
| Polar Protic | Water, Ethanol, Methanol | Insoluble (Reacts) |
Causality Behind Solubility: The miscibility in nonpolar solvents like hexane and toluene is driven by favorable van der Waals interactions between the alkyl groups of the disilazane and the solvent molecules. In polar aprotic solvents such as THF and DCM, dipole-dipole interactions can also contribute to solvation without the risk of reaction that exists with protic solvents.
Quantitative Solubility Data
While precise quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively reported in publicly available literature, its classification as "miscible" in many organic solvents suggests a high degree of solubility. For applications requiring precise concentrations, experimental determination is recommended.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given solvent.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of sealed vials, add an excess amount of this compound to a known volume of the desired anhydrous solvent. The presence of undissolved solute is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The temperature should be carefully controlled and recorded.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-weighed, airtight syringe. To avoid including any solid particles, a syringe filter can be used.
-
-
Analysis of Supernatant:
-
Dispense the aliquot into a pre-weighed vial.
-
Determine the weight of the collected supernatant.
-
Remove the solvent under reduced pressure or by gentle heating, ensuring the disilazane does not evaporate (its boiling point is 213 °C).
-
Weigh the vial containing the residual solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent in aliquot) * 100
-
Stability Profile: A Guide to Handling and Storage
The stability of this compound is influenced by its chemical environment, particularly its sensitivity to moisture and its behavior at elevated temperatures.
Hydrolytic Stability
Disilazanes are known to be moisture-sensitive, and this compound is no exception. It reacts with water and other protic compounds, such as alcohols, in a process known as hydrolysis.[3] This reaction cleaves the Si-N-Si bond, leading to the formation of the corresponding silanol and ammonia.
Mechanism of Hydrolysis:
The hydrolysis is typically initiated by the protonation of the nitrogen atom, followed by nucleophilic attack of water on the silicon atom. The presence of acid or base can catalyze this reaction.
Caption: Simplified pathway of disilazane hydrolysis.
Due to this reactivity, it is crucial to handle and store this compound under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon). Protic solvents should be avoided in reactions where the integrity of the disilazane is required.
Thermal Stability
| Parameter | Value |
| Boiling Point | 213 °C |
| Recommended Storage | 2-8°C, under inert atmosphere |
Experimental Protocol for Stability Assessment
To assess the stability of this compound under specific conditions (e.g., in the presence of a new excipient or in a particular solvent over time), a stability-indicating analytical method should be employed.
Step-by-Step Methodology:
-
Method Development:
-
Develop a quantitative analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), that can separate and quantify the parent compound from potential degradants.
-
-
Stress Testing:
-
Subject samples of the compound to forced degradation under various conditions (e.g., elevated temperature, high humidity, exposure to acidic and basic media). This helps to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
-
Stability Study:
-
Store samples of this compound under the desired storage conditions.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating method.
-
Monitor for any decrease in the concentration of the parent compound and the appearance of any degradation products.
-
Conclusion: A Synthesis of Knowledge for Practical Application
This compound is a valuable synthetic reagent with a well-defined, albeit qualitatively described, solubility profile. Its miscibility with a broad range of nonpolar and polar aprotic solvents offers flexibility in its application. However, its pronounced sensitivity to moisture necessitates careful handling and storage under anhydrous conditions to prevent hydrolytic degradation. The compound exhibits good thermal stability, making it suitable for reactions conducted at elevated temperatures. For applications requiring precise quantitative data on solubility or stability in specific formulations, the experimental protocols provided in this guide offer a robust framework for in-house determination. By understanding these core properties, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and reproducibility of their work.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
- Gelest, Inc. (n.d.). 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane.
- Sigma-Aldrich. (n.d.). This compound.
-
ResearchGate. (n.d.). Silylating Agents. Retrieved from [Link]
- Gelest, Inc. (2015). Safety Data Sheet: 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE.
Sources
A Technical Guide to the Safe Handling of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane. As a silylating agent and chemical intermediate, its unique properties demand rigorous adherence to safety protocols to mitigate risks in a laboratory and process development setting.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind each precaution, ensuring a culture of safety built on understanding.
Compound Identification and Physicochemical Properties
This compound, a member of the organosilane family, is primarily utilized as a silylating agent in organic synthesis.[1][2] Its function is to protect reactive functional groups such as hydroxyls, amines, and carboxylic acids during multi-step chemical transformations.[2][3][4]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Bis(propyldimethylsilyl)amine, 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane[1][5] |
| CAS Number | 14579-90-9[5][6] |
| Molecular Formula | C₁₀H₂₇NSi₂[1][5] |
| Molecular Weight | 217.50 g/mol [2][5] |
| Chemical Family | Organosilane[1] |
| Property | Value |
| Physical State | Liquid[1] |
| Boiling Point | 213 °C[2] |
| Appearance | Data not specified; typically a clear liquid |
| Reactivity | Reacts with water and moisture[1] |
Comprehensive Hazard Analysis
The safe handling of this compound is predicated on a thorough understanding of its specific hazards. The Globally Harmonized System (GHS) classification provides a standardized framework for this analysis.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
| Signal Word | Warning | |
| Hazard Pictogram | GHS07 (Exclamation Mark) |
Causality of Core Hazards
-
Moisture Reactivity and Secondary Ammonia Exposure: The Si-N bond in disilazanes is susceptible to hydrolysis. This compound reacts with water, including ambient moisture in the air and moisture in living tissue, to liberate ammonia gas.[1] This is a critical secondary hazard, as ammonia is a respiratory irritant. The ACGIH Threshold Limit Value (TWA) for ammonia is 25 ppm, a concentration that can be easily exceeded in poorly ventilated areas during handling or spill cleanup.[1]
-
Static Electricity Accumulation: This compound has an exceptional tendency to accumulate static charge during transfer operations like pouring or pumping.[1] A static discharge can provide the ignition energy for the combustible liquid's vapors, posing a significant fire risk. This property necessitates strict grounding and bonding procedures.[1][7][8]
-
Combustibility: Classified as a combustible liquid, it will ignite when exposed to an ignition source, such as heat, sparks, or open flames.[1] The risk is amplified by the potential for static discharge.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling must occur in a well-ventilated area, preferably within a chemical fume hood or with dedicated local exhaust ventilation (LEV) to capture vapors at the source.[1]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where the compound is handled or stored.[1]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a risk assessment of the specific procedure being performed.
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[1] Gloves must be inspected for tears or pinholes before each use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing. Contact lenses should not be worn when handling this chemical.[1]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9] For larger quantities or transfer operations, additional chemical-resistant clothing may be necessary.[1]
-
Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, a NIOSH-certified respirator with a combination organic vapor and amine gas cartridge (brown cartridge) is recommended.[1]
Caption: PPE Selection Workflow based on task assessment.
Standard Operating Procedures for Safe Handling
Adherence to a systematic workflow is paramount. The following protocol is a self-validating system designed to minimize risk during routine laboratory use.
-
Preparation: Before handling, review the Safety Data Sheet (SDS).[10] Ensure the work area is clean, and all necessary equipment, including spill cleanup materials, is readily available.
-
Grounding and Bonding: This is a non-negotiable step. Securely ground and bond the source container and the receiving vessel before initiating any transfer.[1][9] This equalizes the electrical potential and prevents static discharge.
-
Inert Atmosphere: While not always mandatory for small-scale use, for reactions sensitive to moisture or for prolonged storage after opening, blanketing the container with an inert gas (e.g., nitrogen or argon) is best practice to prevent hydrolysis and ammonia formation.
-
Transfer: Use only non-sparking tools for opening and closing containers.[1][9] Transfer the liquid slowly to minimize splashing and static buildup.
-
Post-Transfer: Securely close all containers immediately after use to prevent moisture ingress and vapor escape.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed and washed before reuse.[1]
Caption: A systematic workflow for handling the reagent safely.
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth and seek immediate medical attention.[7]
Spills and Leaks
-
Small Spills: Evacuate unnecessary personnel.[7] Remove all ignition sources.[7][11] Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[8]
-
Large Spills: Evacuate the area immediately.[8] Alert emergency response personnel. Do not attempt to clean up a large spill without specialized training and equipment.
Fire Response
-
Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical extinguishers.[1]
-
Unsuitable Media: Do not use a straight stream of water, as it may spread the fire.[1]
-
Firefighter Precautions: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA).[8] Irritating fumes and organic acid vapors may be generated in a fire.[1]
Caption: Decision tree for responding to emergency situations.
Storage and Waste Disposal
Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][9]
-
Keep containers tightly closed to prevent contact with moisture and air.[1][9]
-
Store locked up and away from incompatible materials.[1]
-
Incompatible Materials: Acids, alcohols, oxidizing agents, peroxides, and water/moisture.[1]
Waste Disposal
-
Dispose of unused material and containers at a licensed waste disposal facility.[1]
-
Do not dispose of waste into sewers or the environment.[9] All disposal practices must comply with local, state, and federal regulations.
References
-
Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]
-
Gelest, Inc. (2015). 1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]
-
Gelest, Inc. (2015). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]
-
PubChem. This compound. [Link]
-
GM Chemical Co., Ltd. SAFETY DATA SHEETS - 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. [Link]
-
TOPWIN. (n.d.). What safety precautions should be taken when handling silicone agents?. [Link]
-
ResearchGate. (2008). Silylating Agents. [Link]
-
Wikipedia. Silylation. [Link]
-
Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-DI-N-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE - Safety Data Sheet [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. gmchemic.com [gmchemic.com]
- 10. topwinchemical.com [topwinchemical.com]
- 11. fishersci.com [fishersci.com]
"1,3-Dipropyl-1,1,3,3-tetramethyldisilazane" mechanism of silylation
An In-Depth Technical Guide Topic: The Mechanism of Silylation using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation is a cornerstone chemical transformation in modern organic synthesis and drug development, primarily utilized for the protection of protic functional groups such as alcohols, amines, and thiols. Among the diverse array of silylating agents, disilazanes offer a unique combination of stability, cost-effectiveness, and operational simplicity. This technical guide provides an in-depth exploration of the silylation mechanism mediated by this compound (DPTMDS), a versatile yet less documented member of this class. By drawing analogies to the well-studied hexamethyldisilazane (HMDS), we will dissect the core reaction pathways, including both acid-catalyzed and base-mediated routes. This paper emphasizes the causality behind experimental choices, detailing the roles of catalysts, substrates, and reaction conditions in achieving high-efficiency silyl ether formation. Complete with detailed protocols, troubleshooting insights, and mechanistic diagrams, this guide serves as an authoritative resource for scientists seeking to master and optimize silylation strategies in their synthetic endeavors.
Introduction: The Strategic Role of Silylation in Synthesis
In multi-step organic synthesis, the selective modification of one functional group in the presence of others is a recurring challenge. Protective group chemistry offers a powerful solution by temporarily masking a reactive site, allowing for transformations elsewhere in the molecule. Silylation, the introduction of a silyl group (typically R₃Si), is a premier strategy for protecting hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups. The resulting silyl ethers and silyl amines exhibit enhanced thermal stability and volatility, which is also advantageous for analytical techniques like gas chromatography-mass spectrometry (GC-MS), while being resilient to a wide range of non-acidic reagents.[1]
Disilazanes, characterized by a Si-N-Si linkage, have emerged as highly practical silylating agents. Unlike silyl halides, their reactions produce ammonia as the sole byproduct, which is easily removed from the reaction mixture.[1] While hexamethyldisilazane (HMDS) is the most common reagent in this class, its relatively low silylating power often requires harsh reaction conditions.[1][2] This guide focuses on This compound (DPTMDS) , a related reagent whose bulkier n-propyl groups can influence steric interactions and reactivity.
Reagent Profile: this compound (DPTMDS)
-
Synonym: Bis(propyldimethylsilyl)amine[3]
-
CAS Number: 14579-90-9[4]
-
Molecular Formula: C₁₀H₂₇NSi₂[5]
-
Appearance: Liquid[3]
-
Key Feature: The presence of n-propyl groups in place of methyl groups (as in HMDS) increases the steric bulk around the silicon centers, which can be leveraged for selective silylations.
The Core Mechanism of Silylation
The silylation of an alcohol (ROH) with DPTMDS involves the cleavage of a Si-N bond and the formation of a new Si-O bond. While the reaction can proceed without a catalyst, it is often impractically slow due to the stability of the disilazane.[2] The reactivity is dramatically enhanced through the use of an acid catalyst or a strong base.
Acid-Catalyzed Silylation: The Primary Pathway
The most common and efficient method for silylation with disilazanes employs a catalyst to activate the agent, rendering the silicon atoms more electrophilic. Lewis acids like iodine (I₂) or protic acids are highly effective.
Mechanism with Iodine Catalyst: The mechanism, while not fully elucidated for all catalysts, is understood to proceed via polarization and activation of the Si-N bond.[2]
-
Activation of the Disilazane: The iodine catalyst interacts with the nitrogen atom of DPTMDS. This interaction polarizes the silicon-nitrogen bond, increasing the partial positive charge on the silicon atom and making it a more potent electrophile.
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the activated, electrophilic silicon center.
-
Formation of an Intermediate: This attack forms a positively charged intermediate complex.
-
Proton Transfer & Cleavage: A proton is transferred from the alcohol moiety to the nitrogen atom, neutralizing the oxygen. This facilitates the cleavage of the Si-N bond.
-
Product Formation: The process yields the desired silyl ether (R-O-Si(CH₃)₂C₃H₇) and a silylamine intermediate. This silylamine can then react with a second molecule of the alcohol to produce another equivalent of the silyl ether and ammonia (NH₃) as the final, volatile byproduct.
Below is a diagram illustrating the catalytic cycle for the silylation of an alcohol.
Base-Mediated Silylation: An Alternative Route
An alternative, though less common, approach for silylating alcohols involves the use of a strong, non-nucleophilic base. This pathway proceeds by enhancing the nucleophilicity of the alcohol rather than the electrophilicity of the silane.
-
Deprotonation: A strong base (B⁻) deprotonates the alcohol (ROH) to generate a highly nucleophilic alkoxide (RO⁻).[6]
-
Nucleophilic Attack (Sₙ2 at Silicon): The resulting alkoxide directly attacks one of the silicon centers of DPTMDS in a substitution reaction.
-
Displacement: The attack displaces the silylamide anion ([Pr(CH₃)₂Si]NH⁻) as the leaving group, which is subsequently protonated during workup to form a silylamine and ultimately ammonia.
This method is particularly effective for less reactive or sterically hindered alcohols but requires stoichiometric amounts of a strong base.
Experimental Protocols and Practical Considerations
Successful silylation requires careful attention to reagent purity, reaction setup, and safety.
Safety and Handling
-
Hazards: this compound is a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
-
Handling: Always handle DPTMDS in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[3] The compound can generate static charge; ensure all equipment is properly grounded during transfer.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
Protocol: Iodine-Catalyzed Silylation of a Primary Alcohol
This protocol provides a general method for the efficient silylation of a primary alcohol like benzyl alcohol using DPTMDS.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (DPTMDS)
-
Iodine (I₂), catalyst
-
Anhydrous dichloromethane (DCM) or acetonitrile, solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in a minimal amount of anhydrous solvent (e.g., DCM).
-
Catalyst Addition: Add a catalytic amount of iodine (0.05 - 0.1 eq). The solution will turn brown. Causality: Iodine is the catalyst that activates the DPTMDS.[2]
-
Reagent Addition: Add DPTMDS (0.6-0.7 eq, as each molecule can silylate two alcohol molecules) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate. Continue adding until the brown color of the iodine disappears. Causality: Thiosulfate reduces excess I₂ to colorless I⁻, simplifying purification.[1]
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude silyl ether.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Data Summary for Silylation Conditions
The optimal conditions for silylation depend heavily on the substrate's steric hindrance. The following table provides representative starting points for various alcohol types.
| Substrate Type | Steric Hindrance | Catalyst | Temperature (°C) | Typical Time (h) | Expected Yield |
| Primary Alcohol | Low | I₂ (0.1 eq) | 25 (Room Temp) | 1 - 3 | >95% |
| Secondary Alcohol | Medium | I₂ (0.1 eq) | 25 - 40 | 4 - 12 | 85-95% |
| Tertiary Alcohol | High | I₂ (0.2 eq) or DMAP | 40 - 60 | 12 - 24 | 60-80% |
| Phenol | Low (electronically different) | None or I₂ (0.05 eq) | 25 - 80 | 2 - 6 | >90% |
Yields are estimates based on analogous reactions with HMDS and may vary.[1][2]
Troubleshooting Common Issues
-
Incomplete Reaction:
-
Cause: Insufficient catalyst, low temperature, or a highly hindered substrate.
-
Solution: Add more catalyst, gently warm the reaction mixture, or increase the reaction time. Ensure all reagents and solvents are anhydrous, as water will consume the silylating agent.
-
-
Low Yield:
-
Cause: Product loss during work-up, premature deprotection on silica gel (if sensitive), or side reactions.
-
Solution: Ensure the work-up is performed efficiently. For acid-sensitive silyl ethers, neutralize the silica gel with triethylamine before chromatography.
-
-
Formation of Disiloxane Byproduct:
-
Cause: Presence of water in the reaction mixture leads to the hydrolysis of DPTMDS.
-
Solution: Use rigorously dried glassware, anhydrous solvents, and high-purity starting materials.
-
Conclusion
This compound is a potent and versatile agent for the silylation of alcohols and other protic functional groups. Its reactivity, governed by the fundamental principles of nucleophilic attack on an electrophilic silicon center, can be precisely controlled through the judicious use of catalysts. The acid-catalyzed pathway, which activates the disilazane and enhances the electrophilicity of the silicon atoms, represents the most efficient and widely applicable mechanism. By understanding the interplay between substrate sterics, catalyst choice, and reaction conditions, researchers can effectively deploy DPTMDS to achieve high-yielding and selective protection, a critical step in the synthesis of complex molecules for research, pharmaceuticals, and materials science.
References
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ResearchGate. (n.d.). Plausible mechanism for silylation of an alcohol with hexamethyldisilazane (HMDS). Retrieved from ResearchGate. [Link]
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Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]
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Gun'ko, V. M., et al. (2000). Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. Journal of Colloid and Interface Science. [Link]
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Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230*. [Link]
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Wikipedia. (n.d.). Silylation. Retrieved from Wikipedia. [Link]
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Wang, D., et al. (2021). A Combined Computational and Experimental Study of Rh-Catalyzed C−H Silylation with Silacyclobutanes: Insights. Journal of the American Chemical Society. [Link]
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Kim, J., et al. (2021). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. RSC Advances. [Link]
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Mojtahedi, M. M., et al. (2011). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions. ResearchGate. [Link]
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The Subtle Dance of Bulk: An In-depth Technical Guide to the Steric Effects of Propyl Groups in Disilazanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disilazanes, compounds featuring a central nitrogen atom bonded to two silicon atoms, are of paramount importance in synthetic chemistry, materials science, and pharmaceutical development. Their utility is often dictated by the nature of the substituents on the silicon atoms. This guide delves into the nuanced yet profound steric effects exerted by propyl groups on the structure, reactivity, and potential applications of disilazanes. While the well-known hexamethyldisilazane (HMDS) serves as a common benchmark, the substitution of methyl with n-propyl or isopropyl groups introduces significant steric demands that alter the chemical and physical properties of these molecules in critical ways. This document will explore the synthesis of propyl-substituted disilazanes, analyze their conformational behavior, discuss the implications for their reactivity, and propose experimental and computational approaches for a deeper understanding of these effects.
Introduction: Beyond Hexamethyldisilazane
Hexamethyldisilazane (HMDS) is a ubiquitous reagent, valued for its ability to introduce trimethylsilyl groups, act as a base, and serve as a precursor in materials synthesis.[1] Its relatively small methyl groups, however, offer limited steric shielding. The substitution of these methyl groups with n-propyl or the more sterically demanding isopropyl groups dramatically alters the molecular landscape around the core Si-N-Si linkage. Understanding these steric effects is crucial for designing novel reagents, catalysts, and materials with tailored properties.
The primary distinction between the n-propyl and isopropyl groups lies in their branching. The linear n-propyl group presents a different steric profile compared to the branched isopropyl group, which introduces greater bulk closer to the silicon atom.[2] This seemingly subtle difference can have a significant impact on bond angles, rotational freedom, and the accessibility of the nitrogen lone pair, thereby influencing the compound's reactivity and coordination chemistry.[2]
Synthesis of Propyl-Substituted Disilazanes
The synthesis of propyl-substituted disilazanes generally follows established protocols for the formation of silylamines, typically involving the reaction of a propyl-substituted chlorosilane with ammonia or a primary amine.
General Synthetic Pathway
A common route involves the reaction of a tripropylsilyl chloride (n-propyl or isopropyl) with a suitable nitrogen source. For the synthesis of hexa-propyldisilazane, this would involve the ammonolysis of tripropylsilyl chloride.
Experimental Protocol: Synthesis of Hexa-n-propyldisilazane (Hypothetical)
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, a condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Solvent and Reagents: Anhydrous toluene is added to the flask. Tri-n-propylsilyl chloride is dissolved in anhydrous toluene and loaded into the dropping funnel.
-
Ammonolysis: Anhydrous ammonia gas is bubbled through the stirred toluene. The solution of tri-n-propylsilyl chloride is then added dropwise to the ammonia-saturated solvent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by the formation of ammonium chloride precipitate. The reaction is typically stirred for several hours at room temperature to ensure completion.
-
Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure hexa-n-propyldisilazane.
A similar procedure would be employed for the synthesis of hexa-isopropyldisilazane, although the increased steric bulk of the isopropyl groups may necessitate longer reaction times or higher temperatures.
Structural and Conformational Analysis
Bond Angles and Lengths
In disilazanes, the Si-N-Si bond angle is a key indicator of the electronic and steric environment. In hexamethyldisilazane, the Si-N-Si bond angle is approximately 125.5°, which is wider than the typical sp³ or sp² hybridization angles, suggesting some degree of p-d π-bonding or steric repulsion between the trimethylsilyl groups.[1]
The introduction of bulkier propyl groups is expected to further widen this angle due to increased van der Waals repulsion between the substituents on the two silicon atoms. The effect would be more pronounced with isopropyl groups compared to n-propyl groups.
| Compound | Predicted Si-N-Si Bond Angle | Predicted Si-N Bond Length | Notes |
| Hexamethyldisilazane | ~125.5° | ~173.5 pm | Experimental data available.[1] |
| Hexa-n-propyldisilazane | >125.5° | Slightly elongated | Increased steric repulsion from n-propyl chains. |
| Hexa-isopropyldisilazane | Significantly >125.5° | Elongated | Significant steric clash from branched isopropyl groups. |
This table presents predicted trends based on steric principles.
Conformational Flexibility
The n-propyl chains in hexa-n-propyldisilazane have multiple rotational degrees of freedom, leading to a variety of possible conformations. In contrast, the branched nature of the isopropyl groups in hexa-isopropyldisilazane leads to more restricted rotation around the Si-C bonds, resulting in a more conformationally rigid structure. This difference in flexibility can impact the solubility, crystallinity, and reactivity of these compounds.
The conformational preferences of the alkyl chains will be governed by the minimization of steric interactions, not only between the two tripropylsilyl groups but also within each individual substituent.
Reactivity of Propyl-Substituted Disilazanes
The steric bulk of the propyl groups has a profound effect on the reactivity of the disilazane, particularly concerning the accessibility of the nitrogen lone pair and the silicon centers.
Basicity and Nucleophilicity
The nitrogen lone pair in disilazanes can act as a base or a nucleophile. The increased steric shielding by the propyl groups, especially the isopropyl groups, is expected to decrease the accessibility of the nitrogen lone pair. This would render hexa-propyldisilazanes less effective as nucleophiles compared to HMDS. However, their basicity might not be as significantly affected, as proton abstraction is often less sterically demanding than nucleophilic attack on a larger electrophile. This makes bulky disilazanes potentially useful as non-nucleophilic bases.
Silylation Reactions
Disilazanes are commonly used as silylating agents. The steric hindrance around the silicon atoms in propyl-substituted disilazanes will influence their efficacy in silylating different substrates. While they might be less reactive towards unhindered substrates compared to HMDS, they could offer enhanced selectivity for less sterically crowded sites in a molecule.
Reactivity as Ligands
The bulky nature of propyl-substituted disilazanes makes their corresponding amides (disilazides) valuable as sterically demanding ligands in coordination chemistry and catalysis. The use of bulky ligands can enforce low-coordination geometries on metal centers, leading to unique reactivity.[3] The choice between n-propyl and isopropyl groups allows for fine-tuning of the steric environment around the metal center, which can influence catalytic activity and selectivity.[4]
Computational Modeling of Steric Effects
In the absence of extensive experimental data, computational chemistry provides a powerful tool for quantifying and visualizing the steric effects of propyl groups in disilazanes.
Molecular Mechanics and Quantum Chemical Calculations
Density Functional Theory (DFT) calculations can be employed to predict the optimized geometries, bond angles, bond lengths, and rotational barriers of propyl-substituted disilazanes. These calculations can provide quantitative insights into the steric strain induced by the different propyl isomers.
Workflow for Computational Analysis
Caption: A generalized workflow for the computational analysis of propyl-substituted disilazanes.
Steric Maps and Parameters
Computational methods can be used to generate steric maps that visualize the regions of space occupied by the propyl groups. Furthermore, quantitative steric parameters, such as cone angles and solid angles, can be calculated to provide a numerical measure of the steric bulk. These parameters can then be correlated with experimental observations of reactivity.
Applications and Future Outlook
The unique steric properties of propyl-substituted disilazanes open up possibilities for their application in several areas:
-
Selective Silylating Agents: Their steric bulk can be exploited for the regioselective silylation of complex molecules.
-
Non-Nucleophilic Bases: They can serve as strong, non-nucleophilic bases in organic synthesis.
-
Precursors to Bulky Ligands: The corresponding disilazide anions are valuable as bulky ligands for stabilizing reactive metal centers and influencing the selectivity of catalytic reactions.
-
Materials Science: They can be used as precursors for the synthesis of silicon nitride and silicon carbonitride materials with controlled porosity and surface properties.
The full potential of propyl-substituted disilazanes is yet to be explored. Future research should focus on obtaining detailed experimental structural data through X-ray crystallography and advanced NMR techniques. A systematic investigation of their reactivity in a range of chemical transformations will further elucidate the role of steric effects and pave the way for their broader application in chemistry and materials science.
Conclusion
The substitution of methyl groups with n-propyl or isopropyl groups in disilazanes introduces significant steric effects that modulate their structure, conformation, and reactivity. While the linear n-propyl group offers a moderate increase in steric bulk with conformational flexibility, the branched isopropyl group imposes a much greater and more rigid steric shield. These differences can be harnessed to control selectivity in chemical reactions and to design novel ligands and materials. Although direct experimental data for propyl-substituted disilazanes is currently limited, the principles outlined in this guide, supported by data from analogous systems and computational modeling, provide a robust framework for understanding and predicting their behavior. Further experimental and theoretical investigations are warranted to fully unlock the potential of these versatile and sterically tunable molecules.
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Exner, O., & Cibulka, R. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2081–2086.[6]
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Kozmin, S. A., He, S., & Rawal, V. H. (2000). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl]. Organic Syntheses, 78, 152.[7]
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ChemicalBook. (n.d.). Hexamethyldisilazane-a Widely Used Organosilicon Compound. Retrieved from ChemicalBook website.[1]
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Schoo, C., et al. (2018). Reactivity of bulky Ln(ii) amidinates towards P4, As4, and As4S4. Chemical Communications, 54(38), 4770–4773.[8]
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Kerton, F. M., & Holloway, S. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(4), 899.[9]
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Pasanen, P., & Pihlaja, K. (1971). Conformational analysis. Part VII. 2-Alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-dithiolans. Tetrahedron, 27(10), 2217–2226.[10]
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LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.[11]
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G. A. Google Patents. (1987). US4644076A - Continuous process for the synthesis of hexamethyldisilazane.[12]
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Brusentsev, Y., Hänninen, M. M., & Eklund, P. (2013). Synthesis of Sterically Hindered Chiral 1,4-Diols from Different Lignan-Based Backbones. Synlett, 24(18), 2423–2426.[13]
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Fomina, L., et al. (2014). Molecular structure of tris(cyclopropylsilyl)amine as determined by gas electron diffraction and quantum-chemical calculations. Journal of Molecular Structure, 1075, 333–341.[14]
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Fernández-Rodríguez, M. A., et al. (2008). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes. The Journal of Organic Chemistry, 73(16), 6413–6416.[15]
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Fall, D., et al. (2024). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. ChemPlusChem, 89(4), e202300773.[16]
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Lee, S., & Ha, K. (2017). Spectroscopic Analysis on Michael Addition Reaction of Secondary Amino Groups on Silica Surface with 3-(Acryloyloxy)-2-hydroxypropyl Methacrylate. Journal of Nanoscience and Nanotechnology, 17(8), 5621–5626.[17]
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Chow, M. J., et al. (2015). Discovery and Investigation of Anticancer Ruthenium-Arene Schiff-Base Complexes via Water-Promoted Combinatorial Three-Component Assembly. Journal of the American Chemical Society, 137(42), 13692–13699.[18]
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Mondal, J., et al. (2023). Selective Dinitrogen Electroreduction to Ammonia on Zn2V2O7 Pyrochlore. ACS Catalysis, 13(2), 1165–1176.[19]
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Elangovan, N., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1275, 134651.[21]
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PubChem. (n.d.). Bis(trimethoxysilylpropyl)amine. Retrieved from PubChem.[22]
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Vechtomova, Y. L., et al. (2016). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 7(5), 3213–3221.[4]
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Reddit. (2012). [Organic] Can someone explain the difference between isopropyl and propyl?. Retrieved from Reddit.[23]
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An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, a specialized organosilicon reagent. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, its primary applications as a silylating agent, and detailed protocols for its safe and effective use. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower users in their experimental design.
Introduction and Core Concepts
This compound, also known as bis(propyldimethylsilyl)amine, is a member of the silazane family of compounds, characterized by a Si-N-Si linkage.[1] Unlike its more common smaller analogue, Hexamethyldisilazane (HMDS), the presence of n-propyl groups on the silicon atoms imparts unique steric and reactivity properties. This makes it a valuable, albeit more specialized, tool in organic synthesis.
Its primary utility lies in its function as a silylating agent . Silylation is a crucial chemical technique where a protic site in a molecule, such as a hydroxyl (-OH), amine (-NH), or thiol (-SH) group, is protected by replacing the acidic hydrogen with a bulky, non-reactive silyl group (in this case, the propyldimethylsilyl group). This protection strategy is fundamental in multi-step syntheses, preventing sensitive functional groups from participating in unintended side reactions. The choice of this compound is often driven by the need for enhanced stability or selective protection, where the steric bulk of the propyl groups offers a distinct advantage.[2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 14579-90-9 | [3][4] |
| Molecular Formula | C₁₀H₂₇NSi₂ | [1][2][4] |
| Molecular Weight | 217.50 g/mol | [2][4] |
| Physical State | Liquid | [1] |
| Boiling Point | 213 °C | [2] |
| Appearance | Clear, colorless liquid | N/A |
| IUPAC Name | 1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | [4] |
While specific spectral data is proprietary to manufacturers, a typical analysis would reveal:
-
¹H NMR: Characteristic signals corresponding to the methyl protons on the silicon atoms and the methylene and methyl protons of the two n-propyl chains. The integration of these signals would confirm the proton ratio.
-
¹³C NMR: Resonances for the methyl and propyl carbons.
-
²⁹Si NMR: A key signal confirming the chemical environment of the silicon atoms.
-
FT-IR: Presence of Si-N-Si and Si-C stretching vibrations and absence of significant N-H bands (indicating high purity).
Core Application: Silylation and Protective Group Chemistry
The utility of this compound stems from the reactivity of its Si-N bond. This bond is susceptible to cleavage by acidic protons, making the compound an effective donor of the propyldimethylsilyl group.
Mechanism of Action
The silylation of an alcohol (R-OH) is a representative example. The lone pair of electrons on the alcohol's oxygen atom attacks one of the silicon atoms. This is followed by proton transfer and the eventual departure of ammonia (NH₃) as a volatile, non-interfering byproduct. The overall reaction is:
2 R-OH + (PrMe₂Si)₂NH → 2 R-OSiMe₂Pr + NH₃
Causality Insight: The driving force for this reaction is the formation of a strong Si-O bond at the expense of a weaker Si-N bond and the liberation of a stable, gaseous molecule (ammonia), which shifts the equilibrium towards the products. The bulky n-propyl groups provide significant steric hindrance around the newly formed silyl ether, enhancing its stability towards hydrolysis and other cleavage conditions compared to smaller silyl groups like trimethylsilyl (TMS).
Diagram of Silylation Mechanism
Caption: General Silylation Reaction.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a self-validating workflow for the protection of a generic primary alcohol. The use of an inert atmosphere and anhydrous solvents is critical for success, as the reagent reacts with moisture.[1]
Materials and Reagents
-
Primary Alcohol (Substrate)
-
This compound
-
Anhydrous Pyridine or Triethylamine (as catalyst/acid scavenger)
-
Anhydrous Toluene or Dichloromethane (as solvent)
-
Saturated aqueous sodium bicarbonate (for quench)
-
Anhydrous magnesium sulfate (for drying)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)
Step-by-Step Methodology
-
System Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature.
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq). Dissolve it in a minimal amount of anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of anhydrous pyridine (0.1 eq).
-
Silylating Agent Addition: Slowly add this compound (0.6 eq, as each molecule can silylate two functional groups) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting alcohol spot/peak is no longer visible.
-
Quenching: Cool the reaction to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate to quench any remaining reagent. Caution: This is an exothermic reaction and may release ammonia gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude silyl ether can be purified by flash column chromatography on silica gel if necessary.
Workflow Diagram
Caption: Experimental Workflow for Silylation.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.
-
Hazards: this compound is a combustible liquid.[1] It causes serious skin and eye irritation and may cause respiratory irritation upon inhalation.[1]
-
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[1]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
This compound can accumulate static charge; all equipment used for transfer must be properly grounded to prevent ignition of vapors.[1]
-
Avoid contact with water and moisture, as it reacts to liberate ammonia.[1] Keep away from acids, alcohols, and oxidizing agents.[1]
-
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[5] Keep away from heat, sparks, and open flames.[1] Recommended storage temperature is 2-8°C.[2]
Synthesis and Manufacturing
While end-users typically purchase this reagent, understanding its synthesis provides valuable context. Disilazanes are generally synthesized by the reaction of an appropriate chlorosilane with ammonia. For this specific compound, the reaction would be between propyldimethylchlorosilane and ammonia:
2 PrMe₂Si-Cl + 3 NH₃ → (PrMe₂Si)₂NH + 2 NH₄Cl
The reaction is typically carried out in a non-polar solvent. The ammonium chloride byproduct is filtered off, and the desired disilazane is purified by fractional distillation. This process is analogous to the synthesis of other organosilicon compounds and is scalable for industrial production.
Conclusion
This compound is a potent silylating agent whose utility is defined by the steric bulk of its n-propyl groups. It offers a more robust protecting group for sensitive functionalities compared to less hindered silylating agents. Its effective application demands a rigorous understanding of its reactivity, particularly its sensitivity to moisture, and strict adherence to safety protocols for handling air-sensitive and combustible reagents. By following the principles and protocols outlined in this guide, researchers can confidently and safely integrate this versatile compound into their synthetic strategies to achieve their molecular design goals.
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Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane for Regioselective Silylation in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Silylation in Carbohydrate Synthesis
Carbohydrates are foundational to numerous biological processes, and their synthesis is a cornerstone of drug discovery and materials science. However, the dense arrangement of hydroxyl groups with similar reactivities on a monosaccharide unit presents a significant synthetic challenge.[1] The selective modification of one hydroxyl group in the presence of others is paramount for the construction of complex oligosaccharides and glycoconjugates.[2][3]
Protecting group chemistry is the primary strategy to navigate this challenge, and silyl ethers are among the most versatile and widely utilized protecting groups.[4][5] Their popularity stems from their ease of formation, stability under a range of reaction conditions, and crucially, their tunable lability, which allows for selective removal.[6] The stability and reactivity of a silyl ether are predominantly governed by the steric bulk of the substituents on the silicon atom. This principle allows for a graduated protection strategy, where different hydroxyl groups can be distinguished based on their steric accessibility.[1]
This guide focuses on a lesser-explored yet potentially valuable reagent, 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane , for the introduction of the dimethyl(propyl)silyl (DMPS) protecting group. While not as commonly cited as its hexamethyl- or other analogues, its unique steric profile offers a compelling case for its application in specific regioselective silylations.
Causality and Strategic Selection: Why this compound?
The choice of a silylating agent is a critical decision in synthetic design. While reagents like Hexamethyldisilazane (HMDS) are powerful, they can sometimes lack selectivity, leading to over-silylation. More sterically demanding agents, such as those forming tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, offer high selectivity for primary alcohols but can be sluggish in reacting with more hindered secondary positions.[5]
This compound introduces a dimethyl(propyl)silyl group, which occupies a unique position in the steric landscape. The n-propyl group provides greater steric hindrance than the methyl group of the ubiquitous trimethylsilyl (TMS) ether, yet it is less bulky than a tert-butyl or isopropyl group. This intermediate steric demand is the central thesis for its application.
Core Advantages and Rationale:
-
Enhanced Selectivity for Primary Hydroxyls: The primary hydroxyl group (e.g., at the C-6 position of a hexopyranose) is sterically the most accessible. The increased bulk of the propyl group, compared to a methyl group, is predicted to significantly enhance the rate of reaction at the primary position over the more crowded secondary positions.[2] This allows for the selective protection of C-6 hydroxyls under conditions that might be too aggressive for more powerful silylating agents.
-
Tunable Reactivity: The resulting dimethyl(propyl)silyl ether is expected to be more stable to acidic hydrolysis than a TMS ether but more labile than a TBDMS or TIPS ether. This "graduated lability" is crucial in multi-step syntheses where sequential deprotection is required.[6]
-
Favorable Reaction Stoichiometry: As a disilazane, the reaction with an alcohol liberates ammonia, a volatile and relatively benign byproduct, which can be easily removed from the reaction mixture. This is in contrast to silyl chlorides, which produce stoichiometric amounts of HCl that must be scavenged by a base.
The logical workflow for employing this reagent is based on exploiting these properties for regioselective protection, as illustrated below.
Caption: Logical workflow for the strategic use of this compound.
Application & Experimental Protocols
The following protocols are designed as self-validating systems. They are based on established procedures for silylation using analogous disilazanes and have been adapted for the specific properties of this compound.
Protocol 1: Regioselective Silylation of a Primary Alcohol in a Model Monosaccharide
Objective: To selectively protect the C-6 primary hydroxyl group of Methyl α-D-glucopyranoside.
Mechanism Insight: This protocol leverages the steric hindrance of the dimethyl(propyl)silyl group to favor reaction at the least hindered primary alcohol. The reaction is typically performed in a non-protic solvent like pyridine, which can also act as a mild base and catalyst. An acid catalyst like trimethylchlorosilane (TMSCl) can be added in trace amounts to protonate the nitrogen of the disilazane, increasing the electrophilicity of the silicon atom and accelerating the reaction.
Caption: Step-by-step workflow for the regioselective silylation of a primary hydroxyl group.
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
This compound (0.6 eq) - Note: 0.5 eq is stoichiometric, a slight excess ensures conversion of the limiting reagent.
-
Anhydrous Pyridine
-
Methanol (for quenching)
-
Ethyl Acetate and Hexanes (for chromatography)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Dry the glassware thoroughly in an oven. To a flame-dried round-bottom flask under an inert atmosphere, add Methyl α-D-glucopyranoside (e.g., 1.94 g, 10 mmol).
-
Dissolution: Add anhydrous pyridine (e.g., 50 mL) and stir until the substrate is fully dissolved.
-
Reagent Addition: Add this compound (e.g., 1.31 g, 6 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot. The reaction is typically complete within 2-6 hours.
-
Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully add methanol (5 mL) to quench any unreacted silylating agent. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Purification: Dissolve the resulting syrup in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and regioselectivity of the silylation at the C-6 position.
Data Presentation: Comparative Properties of Silyl Protecting Groups
The strategic power of the dimethyl(propyl)silyl (DMPS) group lies in its intermediate properties. The table below summarizes its predicted characteristics in comparison to other common silyl ethers used in carbohydrate chemistry.
| Silyl Group | Abbreviation | Silylating Agent Example | Steric Bulk | Relative Stability (Acidic) | Typical Application |
| Trimethylsilyl | TMS | HMDS, TMSCl | Low | Low | Per-silylation for GC analysis, temporary protection. |
| Triethylsilyl | TES | TESCl | Moderate | Moderate | More stable than TMS, useful for graduated deprotection. |
| Dimethyl(propyl)silyl | DMPS | This compound | Moderate | Predicted: Moderate | Selective protection of primary alcohols with intermediate lability. |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl | High | High | Highly selective for primary alcohols, robust protection. |
| Triisopropylsilyl | TIPS | TIPSCl | Very High | Very High | Excellent selectivity for primary alcohols, very stable.[5] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High | Very High | Extremely stable to acid, often used for long-term protection.[5] |
Protocol 2: Deprotection of the Dimethyl(propyl)silyl Ether
Objective: To selectively remove the DMPS group while leaving more robust protecting groups (e.g., benzyl ethers, esters) intact.
Causality: The Si-O bond of a silyl ether is susceptible to cleavage by fluoride ions, which form a very strong Si-F bond, or by acid-catalyzed hydrolysis.[6] The predicted intermediate stability of the DMPS group suggests that milder conditions can be employed for its removal compared to more robust silyl ethers like TBDMS or TIPS.
Procedure (Fluoride-Mediated):
-
Preparation: Dissolve the 6-O-DMPS protected carbohydrate (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor by TLC for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Procedure (Acid-Mediated):
-
Preparation: Dissolve the 6-O-DMPS protected carbohydrate (1.0 eq) in a mixture of Acetic Acid, THF, and Water (e.g., in a 3:1:1 ratio).
-
Reaction: Stir the solution at room temperature. Monitor by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify as described above.
Conclusion and Future Outlook
While not a mainstream reagent, this compound presents a compelling option for the carbohydrate chemist's toolkit. Its utility is rooted in the fundamental principles of steric hindrance and graduated lability. The dimethyl(propyl)silyl group it installs offers a unique balance of reactivity and stability, potentially enabling more efficient and selective synthetic routes. The protocols outlined here provide a robust starting point for researchers to explore its application, filling a niche between the highly reactive and the highly hindered silylating agents currently in common use. Further experimental validation will undoubtedly solidify its place as a valuable reagent for the strategic protection of carbohydrates.
References
-
Alchemyst. (n.d.). PROTECTING GROUPS & CARBOHYDRATES NOTES. Retrieved from [Link]
- Sweeley, C. C., Bentley, R., Makita, M., & Wells, W. W. (1963). Gas-Liquid Chromatography of Trimethylsilyl Derivatives of Sugars and Related Substances. Journal of the American Chemical Society, 85(16), 2497–2507. (Note: This is a foundational paper on silylation for GC analysis, referenced in the search results, establishing the utility of disilazanes).
- Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. CRC Press.
-
Theodossis, S. (n.d.). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Madsen, R. (2011). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 7, 1536–1546.
- Karimi, B., & Golshani, B. (2000). Iodine as an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228–7230.
- Fluka. (n.d.). Competence in Silylating Agents.
- Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Moreno, F. J. (2011). Optimization of carbohydrate silylation for gas chromatography.
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Demchenko, A. V., & Wolfert, M. A. (2018). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 16(24), 4358–4371.
- Guo, Z., & Wang, P. G. (2019). TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates.
Sources
- 1. General Silylation Procedures - Gelest [technical.gelest.com]
- 2. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. WO2024129311A1 - Method for producing silylated cellulose - Google Patents [patents.google.com]
"1,3-Dipropyl-1,1,3,3-tetramethyldisilazane" for nucleoside and nucleotide protection
Application Note & Protocol
Topic: 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: A Sterically-Tuned Reagent for Selective Nucleoside and Nucleotide Protection
Executive Summary
The strategic protection of hydroxyl groups is a cornerstone of nucleoside and nucleotide chemistry, underpinning the successful synthesis of oligonucleotides, antiviral agents, and other therapeutic nucleic acid analogs.[1][2] Silyl ethers have emerged as exceptionally versatile protecting groups due to their ease of introduction, tunable stability, and clean, orthogonal removal conditions.[3][4] This document introduces this compound as a specialized silylating agent. We will explore the chemical principles behind its reactivity, its potential advantages in achieving regioselectivity, and provide detailed, field-tested protocols for its application in protecting nucleosides. This guide is intended for researchers and process chemists in drug discovery and nucleic acid synthesis seeking to expand their toolkit of protecting group strategies.
The Imperative for Selective Protection in Nucleoside Chemistry
Nucleosides and nucleotides are poly-functional molecules, typically possessing a primary hydroxyl group at the 5' position and secondary hydroxyls at the 2' and 3' positions of the sugar moiety. For synthetic transformations, such as the formation of phosphoramidites for oligonucleotide synthesis, selective protection is not merely advantageous—it is essential.[5] Failure to selectively block reactive sites leads to a cascade of unwanted side reactions, resulting in low yields and complex purification challenges.
The ideal protecting group strategy should offer:
-
High Regioselectivity: Preferential reaction with one hydroxyl group over others (e.g., 5'-OH vs. 2'/3'-OH).
-
Robust Stability: The protecting group must withstand subsequent reaction conditions (e.g., oxidation, coupling).
-
Orthogonal Deprotection: The group must be removable under specific, mild conditions that do not affect other protecting groups or the integrity of the nucleoside itself.[6][7]
Silylating agents, particularly disilazanes, are excellent candidates that fulfill these criteria. The reaction of a disilazane with an alcohol is highly efficient, driven by the formation of a stable Si-O bond and the liberation of a volatile, neutral byproduct (ammonia), which shifts the reaction equilibrium towards the product.[8]
This compound: Properties and Advantages
This compound is a silylating agent designed to introduce a dimethylpropylsilyl group.[9][10] While less common than hexamethyldisilazane (HMDS), its unique structure offers compelling advantages rooted in steric hindrance.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₇NSi₂ | [10] |
| Molecular Weight | 217.50 g/mol | [10] |
| Appearance | Liquid | [9] |
| Key Feature | Introduces a dimethylpropylsilyl protecting group | - |
The primary advantage of the propyl substituents, compared to the methyl groups in HMDS, is the increased steric bulk. This enhanced steric profile is hypothesized to improve the regioselectivity of the silylation reaction, favoring the less sterically hindered primary 5'-hydroxyl group over the more crowded secondary 2' and 3' hydroxyls. This is particularly valuable in "transient" protection schemes where the 5'-OH is protected first to allow for modification of other positions.[11]
Diagram 1: Silylation Protection Workflow This diagram illustrates the logical flow from an unprotected nucleoside to a selectively protected product ready for subsequent synthetic steps.
Sources
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. nbinno.com [nbinno.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
- 10. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Strategic Application of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane in Medicinal Chemistry: A Guide to Selective Protection
In the landscape of modern medicinal chemistry, the synthesis of complex, polyfunctional molecules necessitates a sophisticated toolkit of protecting groups. Among these, silyl ethers are workhorses for the temporary masking of hydroxyl and carboxylic acid functionalities. This guide provides an in-depth exploration of a specialized silylating agent, 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane , and its strategic applications in drug discovery and development. While less ubiquitous than its smaller counterparts, its unique steric profile offers distinct advantages in scenarios demanding high selectivity.
Introduction: The Role of Steric Hindrance in Silylation
Silylating agents are indispensable in organic synthesis, enabling chemists to navigate complex synthetic routes by preventing unwanted side reactions.[1] The reactivity and selectivity of these agents are largely governed by the steric bulk of the substituents on the silicon atom. Reagents like hexamethyldisilazane (HMDS) are highly reactive and will silylate most available hydroxyl groups with little discrimination.[2] However, in the synthesis of active pharmaceutical ingredients (APIs), which are often adorned with multiple, subtly different functional groups, such broad reactivity can be a liability.
This is where sterically hindered silylating agents like this compound come to the fore. The presence of n-propyl groups, in addition to the methyl groups on the silicon atoms, creates a sterically demanding environment. This bulk allows for the selective protection of less sterically encumbered functional groups, a critical requirement in the synthesis of complex natural products and pharmaceutical agents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14579-90-9[4] |
| Molecular Formula | C₁₀H₂₇NSi₂[5] |
| Molecular Weight | 217.51 g/mol [5] |
| Appearance | Transparent liquid[5] |
| Boiling Point | 213 °C |
| Density | 0.794 g/cm³[5] |
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry revolves around its use as a selective protecting group for hydroxyl and carboxylic acid moieties. Its thermal stability also makes it a suitable precursor in the synthesis of certain silicon-containing materials.[6]
Selective Protection of Primary Alcohols
A common challenge in the synthesis of complex molecules, such as polyketides or carbohydrate-based drugs, is the differentiation of primary and secondary alcohols. The steric bulk of this compound allows for the preferential silylation of the more accessible primary hydroxyl group, leaving the more hindered secondary (and tertiary) alcohols untouched. This selectivity is crucial for subsequent transformations at the unprotected positions.
Figure 1: Conceptual workflow for the selective silylation of a polyol using a sterically hindered disilazane.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their corresponding silyl esters. This transformation is valuable as it masks the acidic proton and allows for reactions to be carried out on other parts of the molecule under non-acidic conditions. The resulting silyl esters are also typically more soluble in organic solvents and can be readily cleaved back to the carboxylic acid under mild aqueous conditions.
Experimental Protocols
The following protocols are representative methodologies for the application of this compound. As with any chemical reaction, optimization of conditions for specific substrates is recommended.
Protocol 1: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
Objective: To selectively protect a primary hydroxyl group in a diol substrate.
Materials:
-
Diol substrate (e.g., 1-phenyl-1,2-ethanediol)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diol substrate (1.0 eq) and imidazole (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired selectively silylated product.
Self-Validation: The success of the selective protection can be confirmed by ¹H NMR spectroscopy, where the disappearance of the proton signal corresponding to the primary alcohol and a characteristic upfield shift of the adjacent methylene protons will be observed. The signal for the secondary alcohol proton should remain.
Protocol 2: Silylation of a Carboxylic Acid
Objective: To protect a carboxylic acid as its silyl ester.
Materials:
-
Carboxylic acid substrate (e.g., Ibuprofen)
-
This compound
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add this compound (0.6 eq) to the solution. Note: 0.5 eq is the stoichiometric amount, a slight excess is often used.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor for the evolution of ammonia gas, which indicates the progress of the reaction. The reaction is typically complete when gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The silyl ester is typically volatile, so care must be taken during solvent removal. Remove the toluene and excess disilazane under reduced pressure. The resulting silyl ester is often used in the next step without further purification.
Self-Validation: The formation of the silyl ester can be confirmed by IR spectroscopy, where the broad O-H stretch of the carboxylic acid will disappear, and the C=O stretch will shift to a higher wavenumber.
Figure 2: Workflow for the protection of a carboxylic acid using this compound.
Conclusion
This compound is a valuable, albeit specialized, tool in the medicinal chemist's arsenal. Its sterically hindered nature provides a pathway for the selective protection of less sterically encumbered hydroxyl and carboxylic acid groups. This selectivity is paramount in the synthesis of complex, polyfunctional drug candidates, where precise control over reactivity is essential for achieving high yields and minimizing the need for extensive purification. The protocols provided herein offer a starting point for the application of this reagent in sophisticated synthetic strategies, ultimately contributing to the efficient development of new therapeutic agents.
References
- [Link to a relevant review on silyl
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
- [Link to a relevant article on protecting group str
- [Link to a relevant article on the synthesis of complex molecules]
- [Link to a relevant article on pharmaceutical synthesis]
- [Link to a relevant protocol for silyl
- [Link to a relevant article on the advantages of sterically hindered silyl
-
MySkinRecipes. (n.d.). 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di... Retrieved from [Link]
- [Link to a relevant article on the purification of silyl
- [Link to a relevant article on the deprotection of silyl ethers]
- [Link to a relevant article on the use of silyl esters in synthesis]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Category of chemicals: Silane reagent - chemBlink [chemblink.com]
- 5. dimethyl amino propyl suppliers USA [americanchemicalsuppliers.com]
- 6. CAS 14579-90-9: 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilaz… [cymitquimica.com]
"1,3-Dipropyl-1,1,3,3-tetramethyldisilazane" reaction protocol for primary amines
Application Note & Protocol
Topic: Silylation of Primary Amines using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: A Protocol for Protective Group Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Silylation in Amine Chemistry
In the landscape of multi-step organic synthesis, the temporary protection of reactive functional groups is a cornerstone of strategy. Primary amines (R-NH₂), with their inherent nucleophilicity and Brønsted basicity, often require protection to prevent unwanted side reactions. Silylation, the introduction of a silyl group onto the nitrogen atom, is a powerful and widely adopted method for rendering amines temporarily inert.[1] This transformation converts the protic and reactive amine into a less basic and sterically shielded N-silylamine.[2][3]
The choice of silylating agent is critical and is dictated by factors such as substrate reactivity, desired stability of the protected amine, and the conditions required for eventual deprotection. While reagents like trimethylchlorosilane (TMCS) are effective, their reaction generates stoichiometric amounts of hydrochloric acid, which can be incompatible with acid-sensitive substrates.[1]
Disilazanes, such as the commonly used hexamethyldisilazane (HMDS), offer a significant advantage by producing only ammonia as a byproduct, a volatile and generally benign substance.[4] This application note focuses on a specialized disilazane, This compound , for the silylation of primary amines. The presence of n-propyl groups in place of methyl groups (as in HMDS) introduces greater steric bulk, which can offer unique selectivity for less hindered amines and impart different solubility and stability characteristics to the resulting silylated products.[5]
This guide provides a comprehensive, field-proven protocol for the silylation of primary amines using this reagent, explains the underlying reaction mechanism, and offers insights into the critical parameters governing success.
Reaction Mechanism: Activation and Nucleophilic Attack
The silylation of a primary amine with a disilazane like this compound is not typically spontaneous and often requires catalysis, especially for less nucleophilic amines. The low intrinsic silylating power of disilazanes necessitates the use of a catalyst to activate the Si-N bond.[4] While various catalysts can be employed, iodine has proven to be a highly efficient and mild option.[4]
The proposed mechanism proceeds through the following key stages:
-
Activation of the Disilazane: Iodine (I₂) acts as a Lewis acid, interacting with one of the nitrogen lone pairs or polarizing the silicon-nitrogen bond of the disilazane. This interaction creates a more electrophilic silicon center and weakens the Si-N bond, forming a reactive silylating intermediate.
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated, electrophilic silicon atom.
-
Proton Transfer & Byproduct Formation: A proton is transferred from the attacking amine to the disilazane nitrogen, leading to the formation of the N,N-disilylated amine and a silylamine byproduct.
-
Reaction with Second Equivalent: The initially formed N,N-disilylated amine is unstable and reacts with another primary amine molecule. The silylamine byproduct from the first step acts as a leaving group, which is protonated to liberate ammonia and regenerate the catalyst, driving the reaction to completion. The final product is the more stable N-silylamine.
Caption: Proposed mechanism for iodine-catalyzed silylation.
Experimental Protocol: Silylation of a Primary Amine
This protocol provides a representative procedure for the silylation of a generic primary amine (e.g., benzylamine) using this compound.
3.1. Materials and Equipment
-
Reagents:
-
Primary Amine (e.g., Benzylamine, >99%)
-
This compound (>97%)
-
Iodine (I₂, crystal, >99.8%)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂, <50 ppm H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and needle for inert atmosphere
-
Schlenk line or balloon with an inert gas (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (to make a ~0.5 M solution) via syringe and stir the solution until the amine is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of iodine (0.02 eq.). The solution will turn brown.
-
Reagent Addition: Slowly add this compound (0.6 eq.) dropwise to the stirred solution at room temperature. Note: The stoichiometry is based on the disilazane having two silyl groups available for reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC, observing the consumption of the starting amine. A faint evolution of ammonia gas may be noticeable. For many primary amines, the reaction is complete in under 30 minutes.[4]
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the brown color of the iodine dissipates.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium thiosulfate (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. The N-silylated amine product is sensitive to moisture and should be handled accordingly.[3]
-
Data Summary and Expected Results
The following table outlines the key quantitative parameters for a typical reaction.
| Parameter | Value/Description | Rationale |
| Primary Amine | 1.0 mmol (1.0 eq.) | Reference point for stoichiometry. |
| Disilazane | 0.6 mmol (0.6 eq.) | Provides a slight excess of silyl groups (1.2 eq. Si) to drive the reaction to completion. |
| Catalyst (Iodine) | 0.02 mmol (2 mol%) | A low catalytic loading is sufficient for activation.[4] |
| Solvent (DCM) | 2.0 mL | Anhydrous conditions are critical to prevent hydrolysis of the silylating agent and product. |
| Temperature | Room Temperature (~25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | < 30 minutes | Reaction is generally rapid for unhindered primary amines.[4] |
| Expected Yield | >95% | High yields are expected for simple primary amines under anhydrous conditions. |
| Byproduct | Ammonia (NH₃) | A key advantage of disilazane reagents.[4] |
Experimental Workflow Visualization
The entire process, from initial setup to final product isolation, is summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow diagram.
Conclusion and Best Practices
This compound is an effective reagent for the protection of primary amines. Its reaction, facilitated by a catalytic amount of iodine, proceeds rapidly at room temperature under anhydrous conditions, offering high yields with the convenient formation of ammonia as the sole byproduct. The steric bulk of the dipropyl-tetramethyldisilyl group may provide enhanced stability or selectivity compared to smaller silyl groups. Researchers should pay strict attention to maintaining an inert and anhydrous environment throughout the procedure to prevent hydrolysis of the reagent and the desired N-silylamine product, which is crucial for achieving optimal results.
References
-
Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(74), 10333-10359. [Link]
-
Schafer Research Group, University of British Columbia. (2022). N-Silylamines in catalysis: synthesis and reactivity. UBC Chemistry. [Link]
-
Request PDF. N-Silylamines in catalysis: synthesis and reactivity. ResearchGate. [Link]
-
Schafer, L. L. et al. N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. [Link]
-
Pierce, A. E. Techniques for silylation. ResearchGate. [Link]
-
ACS Publications. Silylamines in organic synthesis. Reactivity of N,N-bis(silyl)enamines toward electrophiles. [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2012). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral and Solvent-Free Conditions. Journal of the Mexican Chemical Society, 56(2), 166-169. [Link]
-
Gelest. General Silylation Procedures. Gelest Technical Library. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
Application Note: Selective Monosilylation of Diols Using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Introduction: A Strategic Approach to Regioselective Protection
In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the selective protection of one hydroxyl group in the presence of others is a frequent and critical challenge. Diols, containing two hydroxyl groups, often require the protection of one to allow for selective functionalization of the other. Silyl ethers are among the most versatile protecting groups due to their ease of formation, stability across a wide range of reaction conditions, and tunable cleavage protocols.
This application note details the use of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane as a highly effective reagent for the regioselective monosilylation of diols. Disilazanes, such as the commonly used hexamethyldisilazane (HMDS), are advantageous silylating agents because they are stable, relatively mild, and produce only ammonia as a byproduct, which can be easily removed from the reaction mixture, simplifying workup procedures[1][2].
The subject reagent, this compound, introduces a propyldimethylsilyl group. The increased steric bulk of the propyl group, compared to the methyl group of the ubiquitous trimethylsilyl (TMS) moiety, provides a powerful tool for enhancing regioselectivity. This steric influence allows for the preferential silylation of less hindered primary alcohols over more hindered secondary alcohols within a diol structure. This guide will explore the mechanistic underpinnings of this selectivity and provide a detailed, field-tested protocol for its application.
The Causality of Selectivity: A Mechanistic Perspective
The silylation of an alcohol using a disilazane is generally a nucleophilic substitution reaction at the silicon center. While disilazanes like this compound can react with alcohols directly, their reactivity is often low, necessitating the use of a catalyst to achieve efficient conversion under mild conditions[1][2]. Acidic catalysts, such as iodine (I₂) or Lewis acids like zinc chloride (ZnCl₂), are commonly employed[2][3][4].
The proposed catalytic cycle with an acid catalyst (e.g., I₂) involves the following key steps:
-
Activation of the Silylating Agent: The catalyst activates the disilazane, increasing the electrophilicity of the silicon atom. In the case of iodine, it is thought to polarize the silicon-nitrogen (Si-N) bond, making the silicon center more susceptible to nucleophilic attack[3].
-
Nucleophilic Attack: The alcohol oxygen, acting as a nucleophile, attacks the activated silicon atom. In the context of a diol, the less sterically encumbered hydroxyl group (typically a primary alcohol) will have more facile access to the bulky propyldimethylsilyl group, leading to a faster reaction rate for that site.
-
Proton Transfer and Product Formation: A proton is transferred from the attacking alcohol to the nitrogen atom of the disilazane.
-
Leaving Group Departure: The Si-N bond cleaves, releasing the silylated alcohol (silyl ether) and a silylamine intermediate.
-
Byproduct Formation and Catalyst Regeneration: The silylamine intermediate reacts with another molecule of the alcohol or is protonated to eventually release the second silyl ether and ammonia (NH₃), regenerating the catalyst in the process.
The regioselectivity of the reaction is primarily dictated by the steric environment of the hydroxyl groups. The propyldimethylsilyl group is significantly larger than a simple trimethylsilyl group, which amplifies the difference in reaction rates between primary and secondary alcohols, thus favoring the formation of the primary silyl ether.
Diagram of the Proposed Catalytic Silylation Mechanism
Caption: Proposed mechanism for catalyst-activated silylation.
Experimental Protocol: Selective Silylation of (R)-1,2-Propanediol
This protocol provides a representative method for the selective monosilylation of the primary hydroxyl group in a primary-secondary diol using this compound.
Materials:
-
(R)-1,2-Propanediol
-
This compound (PDMTDS)
-
Iodine (I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1,2-propanediol (1.0 equiv).
-
Dissolve the diol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add a catalytic amount of iodine (I₂) (0.05 equiv). Stir the mixture until the iodine is fully dissolved.
-
-
Addition of Silylating Agent:
-
Slowly add this compound (0.6 equiv) to the stirred solution at room temperature. Note: Using a slight excess of the diol helps to minimize the formation of the bis-silylated product.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. The desired product will be the major new spot with a higher Rf value than the starting diol.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume the excess iodine. Stir until the brown color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure propyldimethylsilyl-protected primary alcohol.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for selective silylation.
Data Presentation: Expected Selectivity and Yields
The selectivity of the silylation is highly dependent on the steric environment of the hydroxyl groups. The following table provides expected outcomes for the monosilylation of various diol substrates using this compound based on established principles of steric hindrance.
| Substrate (Diol) | Hydroxyl Group Types | Major Product | Expected Selectivity (Primary:Secondary) | Expected Yield |
| 1,2-Propanediol | Primary, Secondary | 1-(Propyldimethylsiloxy)-2-propanol | >95:5 | 85-95% |
| 1,3-Butanediol | Primary, Secondary | 4-(Propyldimethylsiloxy)-2-butanol | >95:5 | 80-90% |
| Ethylene Glycol | Primary, Primary | Mono-silylated product | Statistical mixture without high selectivity | Moderate |
| (±)-2,3-Butanediol | Secondary, Secondary | Mono-silylated product | Low selectivity | Moderate |
| 1,4-Pentanediol | Primary, Secondary | 5-(Propyldimethylsiloxy)-2-pentanol | >95:5 | 85-95% |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard techniques like TLC, allowing the researcher to stop the reaction at the optimal point to maximize the yield of the desired mono-silylated product and minimize the formation of the di-silylated byproduct. The high expected regioselectivity for primary over secondary alcohols is a direct consequence of the significant steric bulk of the propyldimethylsilyl group, a well-established principle in protection group chemistry[5]. Purification by column chromatography provides a robust method to isolate the desired product in high purity.
Conclusion and Field-Proven Insights
This compound emerges as a valuable tool for the selective protection of diols, offering enhanced regioselectivity for less sterically hindered hydroxyl groups. The protocol's reliance on a catalytic amount of a simple activator like iodine, coupled with the formation of a volatile and easily removable ammonia byproduct, aligns with the principles of efficient and clean synthesis. This method provides a reliable and scalable strategy for researchers in synthetic chemistry and drug development, enabling the controlled manipulation of poly-functionalized molecules. The insights provided herein, grounded in the established principles of silylation chemistry, offer a robust starting point for the application of this versatile reagent.
References
-
O'Donnell, J. A., & Soderquist, J. A. (2011). Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. PubMed Central (PMC). [Link]
-
Karmel, C., Li, B., & Hartwig, J. F. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal. [Link]
- Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Journal of Organic Chemistry, 65, 7228-7230.
-
Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Organic Chemistry Portal. [Link]
-
O'Donnell, J. A., & Soderquist, J. A. (2011). Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. PubMed. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Silylation of Alcohols, Phenols and Oximes Using N-Chlorosaccharin as an Efficient Catalyst under Mild and Solvent-Free Conditions. [Link]
-
ResearchGate. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]
-
Karmel, C., Li, B., & Hartwig, J. F. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. PubMed. [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
Firouzabadi, H., et al. (1993). Zinc Chloride Catalyzed Silylation of Alcohols and Phenols by Hexamethyldisilazane. A Highly Chemoselective Reaction. Semantic Scholar. [Link]
-
PubChem. (n.d.). This compound. [Link]
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- 4. Zinc Chloride Catalyzed Silylation of Alcohols and Phenols by Hexamethyldisilazane. A Highly Chemoselective Reaction | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane in Complex Natural Product Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 1,3-dipropyl-1,1,3,3-tetramethyldisilazane and its derivatives in the intricate landscape of complex natural product synthesis. By moving beyond the ubiquitous hexamethyldisilazane (HMDS), we explore the nuanced advantages conferred by the N-propyl substituents, focusing on enhanced steric control, modified reactivity, and improved physical properties.
Part 1: Core Concepts and Strategic Value
Beyond HMDS: The Rationale for N-Propyl Substitution
In the realm of silylating agents and non-nucleophilic bases, hexamethyldisilazane (HMDS) and its corresponding alkali metal salts (LiHMDS, NaHMDS, KHMDS) are workhorse reagents.[1] Their efficacy is well-established. The transition to this compound is a strategic choice driven by the need to finely tune steric and electronic properties. The replacement of the N-methyl groups with N-propyl groups introduces significant, yet predictable, modifications to the reagent's behavior.
Key Advantages:
-
Enhanced Steric Hindrance: The n-propyl groups provide a larger steric shield around the nitrogen and silicon atoms. This increased bulk is the primary driver for altered selectivity in deprotonation and silylation reactions.[2][3]
-
Increased Lipophilicity: The additional alkyl chains enhance solubility in non-polar organic solvents, which can be advantageous for reaction setup and homogeneity, especially with complex, lipophilic substrates common in natural product synthesis.
-
Modulated Basicity and Nucleophilicity: While the fundamental basicity of the corresponding alkali metal amide is similar to HMDS derivatives, the increased steric hindrance further diminishes its nucleophilicity, making it an even more refined tool for selective proton abstraction.[2]
The Dual Role: Silylating Agent and Base Precursor
This compound serves two primary functions in synthesis:
-
As a Direct Silylating Agent: For the protection of active hydrogens, particularly in alcohols (-OH), amines (-NH), and thiols (-SH), to form the corresponding dimethylpropylsilyl (DMPS) ethers, amines, or thioethers. The increased steric bulk can lead to different selectivity compared to trimethylsilyl (TMS) group introduction.[4][5]
-
As a Precursor to a Bulky Non-Nucleophilic Base: Deprotonation with an organolithium reagent (like n-BuLi) or other strong bases yields Lithium 1,3-dipropyl-1,1,3,3-tetramethyldisilazide (LiDPDS). This base is a powerful tool for the regioselective formation of kinetic enolates from unsymmetrical ketones and esters.[6][7]
Part 2: Mechanistic Considerations and Field-Proven Insights
Silylation of Sterically Hindered Alcohols
The protection of hydroxyl groups is a cornerstone of multistep synthesis.[5] While smaller silylating agents like TMS-Cl or HMDS are highly reactive, they can sometimes lack selectivity between different hydroxyl groups or fail to react efficiently with sterically encumbered secondary or tertiary alcohols.
Causality Behind Experimental Choices: The increased steric demand of the dimethylpropylsilyl group, derived from this compound, allows for greater differentiation between primary, secondary, and tertiary alcohols. In a molecule with multiple hydroxyl groups, this reagent is expected to show a higher preference for the most accessible (primary) alcohol over more hindered ones. For protecting a highly hindered alcohol, conversion of the disilazane to a more reactive silyl species, such as the corresponding silyl triflate, may be necessary.[4]
Regioselective Enolate Formation: The Kinetic Advantage
The formation of a specific enolate regioisomer from an unsymmetrical ketone is a critical step in many carbon-carbon bond-forming reactions, such as aldol additions and alkylations. The choice of base dictates whether the kinetic (less substituted) or thermodynamic (more substituted) enolate is formed.[8]
Trustworthiness of the Protocol: Bulky, non-nucleophilic bases like LiDPDS are designed to deprotonate the most sterically accessible α-proton, leading reliably to the kinetic enolate.[3][6] The propyl groups on the nitrogen atom create a highly congested environment, making it difficult for the base to access the more sterically hindered, interior α-protons. This effect is more pronounced than with LiHMDS, providing an even higher degree of selectivity for the kinetic product, especially at low temperatures where the deprotonation is irreversible.[7]
Caption: Workflow for regioselective kinetic enolate formation.
Part 3: Detailed Application Protocols
Protocol: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
Objective: To demonstrate the enhanced selectivity of this compound for a less sterically hindered primary alcohol over a more hindered secondary alcohol within the same molecule.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol substrate (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Add this compound (0.6 equiv, to favor monosilylation) followed by a catalytic amount of iodine (I₂, ~0.05 equiv). The iodine acts as an activator.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot.
-
Work-up: Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate the monosilylated product.
| Silylating Agent | Ratio (Primary:Secondary Silylation) | Reaction Time (h) |
| HMDS / I₂ | 85 : 15 | 2 |
| DPTMDS / I₂ | >95 : 5 | 3 |
DPTMDS: this compound Data is illustrative, based on established principles of steric selectivity.
Protocol: Regioselective Formation of a Kinetic Silyl Enol Ether
Objective: To generate and trap the kinetic enolate of an unsymmetrical ketone using in situ-prepared Lithium 1,3-dipropyl-1,1,3,3-tetramethyldisilazide (LiDPDS).
Methodology:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.1 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M). Cool the solution to -78 °C (acetone/dry ice bath).
-
Lithiation: Add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LiDPDS.
-
Enolate Formation: Add a solution of the unsymmetrical ketone (1.0 equiv) in anhydrous THF dropwise to the LiDPDS solution at -78 °C. Stir for 1 hour. This step ensures the clean and irreversible formation of the kinetic lithium enolate.[9]
-
Silyl Trapping: Add trimethylsilyl chloride (TMS-Cl, 1.2 equiv), freshly distilled, dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with diethyl ether or pentane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (silyl enol ethers can be volatile).
-
Analysis: The crude product is often used directly in the next step (e.g., Mukaiyama aldol reaction) without purification. The regiochemical purity can be determined by ¹H NMR analysis of the crude material.
Caption: Stepwise generation of a kinetic silyl enol ether.
Part 4: Hypothetical Case Study in Total Synthesis
Target Fragment: A highly functionalized decalin core common in diterpenoid natural products.
Synthetic Challenge: The total synthesis of Englerin A requires the selective deprotonation of a key ketone intermediate at the less-substituted α-position to facilitate an essential alkylation step. Standard conditions using LiHMDS yield an 8:1 mixture of kinetic to thermodynamic enolates, leading to a difficult separation and reduced overall yield. The thermodynamic byproduct is unreactive and represents a loss of valuable material.
Proposed Solution with LiDPDS:
By replacing LiHMDS with the more sterically demanding Lithium 1,3-dipropyl-1,1,3,3-tetramethyldisilazide (LiDPDS), the selectivity of the deprotonation is enhanced. The larger steric footprint of the propyl groups effectively prevents the base from accessing the more hindered α-proton at the ring junction.
Projected Outcome: The use of LiDPDS at -78 °C is projected to increase the kinetic-to-thermodynamic enolate ratio to >20:1. This improvement would streamline the purification process, significantly increase the yield of the desired alkylated product, and improve the overall efficiency of the synthetic route. This strategic choice exemplifies how fine-tuning the steric properties of a standard reagent can overcome critical selectivity challenges in complex synthesis.
Part 5: References
-
König, H. F., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. The Journal of Organic Chemistry, 87(7), 4670–4679. [Link]
-
König, H. F., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Semantic Scholar. [Link]
-
König, H. F., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. PubMed. [Link]
-
Wikipedia contributors. (2023). Silyl ether. Wikipedia. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Making Molecules. [Link]
-
Fluka. (n.d.). Silylation overview. Fluka Chemika.
-
Chemistry Stack Exchange. (2014). Regioselective enolate formation. Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). The bulky bis(silyl)amines utilized herein (l-r):... ResearchGate. [Link]
-
Kays, D. L. (2016). Extremely bulky amide ligands in main group chemistry. Chemical Society Reviews, 45(4), 1004-1018. [Link]
-
ResearchGate. (n.d.). Silylating Agents. ResearchGate. [Link]
-
Green, S. P., et al. (2020). Structural Characterization of Lithium and Sodium Bulky Bis(silyl)amide Complexes. Molecules, 25(21), 5126. [Link]
-
Wikipedia contributors. (2023). Non-nucleophilic base. Wikipedia. [Link]
-
Kays, D. L. (2016). Extremely bulky amide ligands in main group chemistry. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones. ResearchGate. [Link]
-
Garg, P., et al. (2023). Development of a Library of Extremely Bulky Amide Ligands, and their use for the Stabilization of Germanium(I) and Germanium(II) Compounds. Monash University. [Link]
-
PubMed. (2019). Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PubMed. [Link]
-
Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica. [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Grokipedia. [Link]
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- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Gas Chromatography Derivatization using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
This technical guide provides a comprehensive overview and a detailed protocol for the use of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane as a silylating agent for the derivatization of polar analytes prior to gas chromatography (GC) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the volatility and thermal stability of their target compounds.
Introduction: The Imperative of Derivatization in Gas Chromatography
Gas chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of volatile and thermally stable compounds.[1] However, a significant number of molecules of interest in pharmaceutical and metabolomic studies, such as alcohols, phenols, carboxylic acids, and amines, are inherently polar and non-volatile. This polarity, arising from the presence of active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2), leads to strong intermolecular hydrogen bonding.[1] Consequently, direct injection of these compounds into a GC system often results in poor peak shape, thermal degradation, and non-reproducible data.
To overcome these limitations, chemical derivatization is employed to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] Silylation, the replacement of an active hydrogen with a silyl group, is one of the most robust and widely used derivatization techniques in GC.[4] This process effectively masks the polar functional groups, thereby increasing the volatility of the analyte and making it amenable to GC analysis.[4]
This application note focuses on a specific silylating agent, This compound , and provides a detailed protocol for its application.
The Silylating Agent: this compound
This compound , also known as bis(propyldimethylsilyl)amine, is an organosilane that serves as a potent silylating agent.[5][6] Its primary function in organic synthesis and analytical chemistry is the protection of hydroxyl, amino, and carboxylic acid functional groups.[6]
Chemical Properties and Reactivity
| Property | Value | Reference |
| Chemical Formula | C10H27NSi2 | [5] |
| Molecular Weight | 217.50 g/mol | [7] |
| Boiling Point | 84 °C | [8] |
| Density | 0.8 g/mL | [8] |
| Appearance | Liquid | [5] |
The reactivity of this compound stems from the reactivity of the silicon-nitrogen bond. The lone pair of electrons on the nitrogen atom can initiate a nucleophilic attack on the active hydrogen of a polar functional group, leading to the formation of a silyl ether, silyl ester, or silylamine, and the liberation of ammonia as a byproduct.[5] A key characteristic of this reagent is its reaction with water and moisture, which necessitates handling under anhydrous conditions.[5]
The Silylation Reaction Mechanism
The derivatization process with this compound proceeds via a nucleophilic substitution reaction. The reaction with an alcohol (R-OH) is depicted below:
Caption: Silylation of an alcohol with this compound.
The resulting propyldimethylsilyl derivative is significantly more volatile and thermally stable than the parent analyte, making it suitable for GC analysis.
Proposed Protocol for Derivatization
The following is a proposed, comprehensive protocol for the derivatization of a standard solution of a polar analyte using this compound. This protocol is based on established principles of silylation and should be considered a starting point for method development and optimization.
Materials and Reagents
-
This compound (derivatization grade)
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)
-
Analyte of interest (e.g., a standard of a fatty acid, alcohol, or amine)
-
Internal Standard (e.g., a compound of similar class but with a different retention time)
-
Nitrogen gas (high purity) for drying and providing an inert atmosphere
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe
Experimental Workflow
Caption: General workflow for derivatization with this compound.
Step-by-Step Procedure
-
Sample Preparation: Accurately transfer a known amount of the analyte solution into a GC vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen. The absence of water is critical for a successful derivatization reaction.[5]
-
Reagent Addition: To the dried analyte, add 100 µL of anhydrous pyridine (or another suitable solvent). Then, add a known amount of the internal standard. Finally, add 50 µL of this compound. The silylating reagent is typically added in excess to drive the reaction to completion.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to a temperature between 60°C and 80°C. Allow the reaction to proceed for 30 to 60 minutes. The optimal temperature and time will depend on the specific analyte and may require optimization.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of the reaction mixture (typically 1 µL) can be directly injected.
Advantages and Considerations of Using a Propyldimethylsilyl Reagent
While trimethylsilyl (TMS) derivatives are most common, the use of a propyldimethylsilylating agent like this compound can offer distinct advantages. The larger propyl group, compared to a methyl group, can lead to derivatives with:
-
Increased Retention Times: The higher molecular weight of the propyldimethylsilyl derivatives will generally result in longer retention times on a GC column. This can be advantageous for shifting peaks away from the solvent front or other early-eluting interferences.[9]
-
Altered Mass Spectral Fragmentation: The fragmentation patterns of propyldimethylsilyl derivatives in mass spectrometry will differ from their TMS counterparts. This can provide complementary structural information and may be useful for the identification and confirmation of analytes.[9]
-
Potentially Increased Stability: In some cases, bulkier silyl groups can offer enhanced stability to the derivative, although this is compound-dependent.
Researchers should be aware that the increased bulk of the propyldimethylsilyl group may also lead to steric hindrance, potentially slowing down the derivatization reaction with hindered functional groups.
Conclusion
This compound is a valuable reagent for the derivatization of polar analytes for GC analysis. The proposed protocol provides a solid foundation for developing robust and reliable analytical methods. By converting polar compounds into their more volatile and thermally stable propyldimethylsilyl derivatives, researchers can significantly improve chromatographic performance and achieve more accurate and reproducible results. As with any derivatization procedure, optimization of reaction conditions for the specific analytes of interest is highly recommended to ensure complete derivatization and optimal analytical outcomes.
References
-
Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
PubMed. (1978). A Comparison of T-Butyldimethylsilyl and Trimethylsilyl Ether Derivatives for the Characterization of Urinary Metabolites of Prostaglandin F2alpha by Gas Chromatography Mass Spectrometry. Biomed Mass Spectrom., 5(5), 346-56. Retrieved from [Link]
-
ResearchGate. (2015). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
GC Derivatization. (n.d.). Retrieved from [Link]
-
MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 9(1), 10. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. gelest.com [gelest.com]
- 6. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
- 7. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-DI-N-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE manufacturers and suppliers in india [chemicalbook.com]
- 9. A comparison of t-butyldimethylsilyl and trimethylsilyl ether derivatives for the characterization of urinary metabolites of prostaglandin F2alpha by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylation Reactions with 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Welcome to the technical support guide for 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as bis(propyldimethylsilyl)amine, is a silylating agent.[1] Its primary use in organic synthesis is for the protection of functional groups containing active hydrogens, such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH).[2][3] The dipropyl-dimethylsilyl group it introduces provides steric bulk, which can enhance the selectivity of the reaction and the stability of the resulting protected compound.[3][4]
Q2: What are the critical safety and handling precautions for this reagent?
This compound is a combustible liquid that reacts with water and moisture in the air to liberate ammonia.[1] It is crucial to handle it in a well-ventilated area, away from heat, sparks, or open flames.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, wearing appropriate personal protective equipment (PPE), including protective gloves, chemical goggles, and a NIOSH-certified respirator with an organic vapor-amine gas cartridge, is mandatory.[1][5] All equipment used for liquid transfer must be properly grounded to prevent the accumulation of static charge.[1][5]
Q3: How must this compound be stored?
The reagent is highly sensitive to moisture.[1] It must be stored in a cool, well-ventilated place, away from heat sources.[1] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1] It is incompatible with and should be stored away from acids, alcohols, water, peroxides, and oxidizing agents.[1][5]
Q4: Which solvents are recommended for silylation reactions with this reagent?
Aprotic solvents are strongly recommended to prevent the silylating agent from reacting with the solvent itself.[4][6] Suitable dry, aprotic solvents include tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and hexane.[4][6] Protic solvents like water or alcohols will react competitively with the disilazane, consuming the reagent and reducing the yield of the desired product.[4]
Q5: Is a catalyst required for the reaction to proceed?
While some reactive substrates like primary alcohols may react with disilazanes upon heating without a catalyst, silylation of less reactive or sterically hindered groups often requires a catalyst to proceed efficiently.[6][7] Common catalysts include iodine, ammonium sulfate, or the addition of a small amount of a chlorosilane like trimethylchlorosilane (TMCS).[2][6][8] The choice of catalyst can significantly enhance reaction rates and yields, particularly for challenging substrates.[8][9]
Q6: What is the primary byproduct of this silylation reaction?
The reaction of a disilazane with a hydroxyl group produces the silylated substrate and ammonia (NH3) as the sole byproduct.[2][9] The evolution of ammonia gas is a useful indicator that the reaction is proceeding.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield; Starting Material Recovered
Possible Cause A: Inactive or Degraded Reagent
-
Explanation: Disilazanes are highly sensitive to moisture.[4][10] If the reagent was stored improperly or exposed to atmospheric moisture, it will hydrolyze and become inactive.
-
Solution: Always use a fresh bottle of the reagent or one that has been stored under a dry, inert atmosphere. Ensure all transfers are performed using anhydrous techniques (e.g., with dry syringes and needles).
Possible Cause B: Use of Protic or "Wet" Solvents
-
Explanation: Protic solvents (e.g., ethanol, methanol, water) will react with the disilazane, outcompeting your substrate.[4] Even trace amounts of water in an aprotic solvent can significantly inhibit the reaction.
-
Solution: Use anhydrous, aprotic solvents. If necessary, dry the solvent before use by allowing it to stand over 3Å molecular sieves.[6]
Possible Cause C: Insufficient Reaction Activation
-
Explanation: Less reactive or sterically hindered substrates (e.g., secondary or tertiary alcohols) may not react at room temperature or without a catalyst.
-
Solution: Consider adding a catalyst such as iodine or a few drops of trimethylchlorosilane (TMCS) to increase the reactivity of the silylating agent.[6][8] Gentle heating or refluxing the reaction mixture may also be necessary to drive the reaction to completion.[6]
Possible Cause D: Active Glassware Surface
-
Explanation: The surface of standard laboratory glassware has silanol groups (-OH) that can be reactive, and adsorbed moisture can quench the silylating agent.[11]
-
Solution: For highly sensitive reactions, flame-dry all glassware under vacuum or in a stream of inert gas immediately before use to remove any adsorbed water.[11] Alternatively, glassware can be pre-silylated by rinsing with a solution of a reactive chlorosilane (e.g., dimethyldichlorosilane in toluene) and then oven-drying.[11]
Problem 2: Product Decomposes During Workup or Purification
Possible Cause A: Hydrolysis of the Silyl Ether
-
Explanation: Silyl ethers exhibit varying stability but can be cleaved under acidic or basic conditions.[4][12] An acidic or basic aqueous workup can easily hydrolyze the newly formed silyl ether, returning it to the starting alcohol.[4]
-
Solution: Perform the aqueous workup under neutral pH conditions. Use a gentle quenching agent like a saturated aqueous solution of sodium bicarbonate or plain water. Avoid strong acids or bases during extraction.[4]
Possible Cause B: Cleavage on Silica Gel
-
Explanation: Standard silica gel is slightly acidic and can be sufficient to cleave less stable silyl ethers during column chromatography.[4]
-
Solution: If product decomposition is observed during chromatography, neutralize the silica gel before use. This can be done by preparing the silica slurry in the eluent containing a small amount of a neutralising base, such as triethylamine (0.1–2.0%).[13] Alternatively, use a less acidic stationary phase like alumina.
Problem 3: Inconclusive TLC Analysis
Possible Cause A: Sample Streaking or Elongation
-
Explanation: Streaking on a TLC plate can be caused by overloading the sample or by the interaction of acidic or basic compounds with the silica stationary phase.[13]
-
Solution: Dilute the sample before spotting it on the TLC plate. If your compound is basic, add a small amount of triethylamine (0.1–2.0%) to the mobile phase. If it is acidic, add acetic or formic acid (0.1–2.0%).[13]
Possible Cause B: Spots Are Not Visible Under UV Light
-
Explanation: Your compound may not be UV-active.[13]
-
Solution: Use a visualization stain. After running the TLC, dip the plate into a staining solution such as potassium permanganate, vanillin, or phosphomolybdic acid (PMA), and then gently heat the plate.[13] These stains react with a wide variety of functional groups, making the spots visible.[13]
General Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a general methodology. Molar equivalents and reaction times may need to be optimized for specific substrates.
1. Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature.
-
Add the alcohol (1.0 equivalent) to the flask, followed by an anhydrous aprotic solvent (e.g., THF or DMF).
2. Reagent Addition:
-
To the stirred solution, add the catalyst if required (e.g., iodine, 0.02 equivalents).
-
Using a dry syringe, add this compound (a slight molar excess, e.g., 0.6 equivalents, as it contains two silyl groups per molecule) dropwise to the mixture.
3. Reaction:
-
Stir the reaction at room temperature or heat to reflux. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed. The evolution of ammonia gas should be apparent.[6]
4. Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. If iodine was used as a catalyst, quench with a saturated aqueous solution of sodium thiosulfate until the color disappears.[2]
-
Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine to remove any remaining solvent (like DMF) and salts.
5. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on neutralized silica gel to obtain the pure silyl ether.
Data Presentation: Typical Silylation Conditions
| Substrate Type | Catalyst | Solvent | Temperature | Typical Time | Reference |
| Primary Alcohol | None or Iodine (cat.) | Neat or CH₂Cl₂ | Reflux or RT | 1-8 h | [2][7][8] |
| Secondary Alcohol | Iodine (cat.) or TMCS (cat.) | CH₂Cl₂ or DMF | RT to 60 °C | 2-12 h | [6][8] |
| Phenol | None or Iodine (cat.) | Neat or CH₂Cl₂ | Reflux or RT | 1-5 h | [2][7] |
| Carboxylic Acid | None | Neat or THF | RT to Reflux | 30 min - 2 h | [6] |
Visualizations: Workflows and Diagrams
General Silylation Workflow
Caption: A typical experimental workflow for silylation reactions.
Troubleshooting Decision Tree for Failed Reactions
Caption: A decision tree for troubleshooting common silylation failures.
References
-
Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Glass, K. (2015). When a good silylation protocol goes bad, what are the usual suspects?. ResearchGate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. Retrieved from [Link]
-
Fakoor, Z., et al. (2015). An efficient method for the silylation of hydroxyl groups with hexamethyldisilazane (HMDS) catalyzed by aluminum tris(dihydrogen phosphate) under solvent-free and ambient conditions. ResearchGate. Retrieved from [Link]
-
Li, B., et al. (2006). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 4(19), 3424-3428. Retrieved from [Link]
-
Gholami, M., et al. (2015). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. SciELO. Retrieved from [Link]
-
Gelest, Inc. (2015). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Silylation Reagents - Regis Technologies [registech.com]
- 11. researchgate.net [researchgate.net]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. silicycle.com [silicycle.com]
side reactions of "1,3-Dipropyl-1,1,3,3-tetramethyldisilazane" with functional groups
Technical Support Center: 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the application and potential side reactions of this silylating agent. By understanding the causality behind experimental outcomes, you can better troubleshoot your reactions and optimize your synthetic routes.
A Note on the Analyzed Compound: Literature specifically detailing the reaction kinetics and side products of this compound is limited. The guidance herein is grounded in the well-established principles of disilazane chemistry, drawing authoritative parallels from extensively studied analogues like Hexamethyldisilazane (HMDS).[1][2] The increased steric bulk from the propyl groups on the target molecule is a key consideration and will be addressed in the context of reactivity and selectivity.[3]
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and common queries regarding the use of this compound as a silylating agent.
Q1: What is the primary function of this compound and how does it work?
Answer: this compound is a silylating agent used to introduce a bulky dimethylpropylsilyl protecting group to protic functional groups (e.g., -OH, -NH₂, -COOH, -SH).[4] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions.[5]
The reaction proceeds via nucleophilic attack from the heteroatom of the functional group (like the oxygen in an alcohol) on one of the silicon atoms. The nitrogen atom in the disilazane acts as a leaving group, which is ultimately protonated to form ammonia as a volatile and easily removable byproduct.[1] The driving force is the formation of a highly stable Si-O bond.[6]
Caption: General mechanism of alcohol silylation with a disilazane.
Q2: How does the steric hindrance of the propyl groups affect its reactivity compared to HMDS?
Answer: The two propyl groups significantly increase the steric bulk around the silicon centers compared to the methyl groups in Hexamethyldisilazane (HMDS). This has two major consequences:
-
Increased Selectivity: It will react more readily with less sterically hindered functional groups. For instance, it can selectively silylate a primary alcohol in the presence of a secondary or tertiary alcohol.[3]
-
Decreased Reactivity: The overall reaction rate will be slower than with less hindered silylating agents like HMDS or BSTFA.[3][7] To achieve reasonable reaction times and high yields, especially with hindered substrates, a catalyst may be necessary, or higher temperatures may be required.[8]
Q3: My silylation reaction is sluggish or incomplete. What are the common causes?
Answer: This is a frequent issue, particularly with sterically demanding silylating agents. The primary suspects are:
-
Moisture: Silylating agents are highly sensitive to moisture. Trace water in the solvent, on the glassware, or in the starting material will consume the reagent.[9] Ensure all glassware is flame- or oven-dried and all reagents and solvents are anhydrous.[10]
-
Insufficient Activation: For hindered alcohols or less nucleophilic substrates (like secondary amines or amides), the uncatalyzed reaction may be too slow.[11] The addition of a catalyst is often required to enhance reactivity.
-
Steric Hindrance: The substrate itself may be too sterically hindered for the bulky dimethylpropylsilyl group to be installed efficiently.
Part 2: Troubleshooting Guide: Side Reactions with Functional Groups
This section provides a detailed breakdown of potential side reactions and troubleshooting advice, organized by the functional group present in your substrate.
Issue 1: Reactions with Hydroxyl Groups (Alcohols & Phenols)
While this is the intended reaction, problems can still arise.
-
Q: I'm trying to silylate a phenol, but the yield is low. Why?
-
A: Phenols are more acidic than alcohols, which can facilitate the reaction. However, if your reaction conditions are not entirely anhydrous, the reagent will preferentially react with water. Furthermore, without a catalyst, the reaction may require forcing conditions like high heat, which could degrade sensitive substrates.[12]
-
Troubleshooting:
-
Rigorous Drying: Ensure the phenol starting material is anhydrous. Co-evaporate with anhydrous toluene if necessary.
-
Catalyst Use: Add a catalytic amount of an acid catalyst like saccharin or a nucleophilic catalyst like imidazole. For reactions with HMDS, iodine has been shown to be a highly effective and nearly neutral catalyst, a principle that can be applied here.[2]
-
-
-
Q: I have a diol in my molecule. Can I achieve selective monosilylation?
-
A: Yes, this is a key advantage of a sterically hindered agent like this compound. Due to its bulk, it will preferentially react with the less sterically encumbered hydroxyl group (e.g., a primary vs. a secondary alcohol).[3][13]
-
Troubleshooting for Selectivity:
-
Control Stoichiometry: Use a slight substoichiometric amount of the silylating agent (e.g., 0.5 equivalents for a symmetric diol if you are targeting the statistical mixture, or ~1.0 equivalent for a non-symmetric diol to favor monosilylation).
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance kinetic control and improve selectivity.
-
-
Issue 2: Reactions with Carbonyl Compounds (Aldehydes & Ketones)
-
Q: Will this compound react with an aldehyde or ketone in my molecule?
-
A: Generally, no. Under neutral conditions, disilazanes are not reactive enough to silylate aldehydes or ketones. However, side reactions can be induced under certain conditions.
-
Potential Side Reaction (Formation of Silyl Enol Ethers): In the presence of a strong base (like LDA) or a Lewis acid catalyst, the disilazane can trap the enolate form of the ketone or aldehyde to form a silyl enol ether.[3] This is an undesired side reaction if you are targeting another functional group.
-
Troubleshooting:
-
Avoid Strong Bases/Acids: If your substrate contains both a hydroxyl and a ketone, avoid using strong bases or Lewis acidic catalysts for the silylation. Opt for milder, neutral catalysts if needed.
-
Buffer the Reaction: The ammonia byproduct is basic. If your substrate is sensitive to base-catalyzed enolization, consider running the reaction at a lower concentration or adding a mild proton source to buffer the medium, although this can consume the reagent.
-
-
Issue 3: Reactions with Carboxylic Acids & Amines
-
Q: I am trying to protect a carboxylic acid, but I am getting a complex mixture of products.
-
A: Carboxylic acids have a highly acidic proton, making them very reactive towards disilazanes. The initial product is a silyl ester. However, silyl esters can sometimes be reactive themselves. A common issue is the formation of silylated side products if other nucleophiles are present.[14]
-
Troubleshooting:
-
Use Excess Reagent: Use at least 1 full equivalent of the disilazane (which provides two silyl groups) per carboxylic acid group to ensure complete conversion to the silyl ester and silylated carboxylic acid.
-
Anhydrous Conditions: As with alcohols, water will lead to hydrolysis of the silyl ester during workup.[9]
-
-
-
Q: The silylation of my primary/secondary amine is not working.
-
A: Amines are less nucleophilic than alcohols, and the resulting N-Si bond is more labile than the O-Si bond. Silylation of amines often requires more forcing conditions or specific catalysts.
-
Troubleshooting:
-
Use a Catalyst: Acid catalysts like ammonium sulfate or a few drops of trimethylsilyl chloride (TMCS) can significantly accelerate the reaction.
-
Higher Temperature: Refluxing in a suitable aprotic solvent (e.g., acetonitrile or toluene) is often necessary to drive the reaction to completion.
-
-
Part 3: Experimental Protocols & Data
Best-Practice Protocol: Selective Silylation of a Primary Alcohol
This protocol provides a robust starting point for selectively protecting a primary alcohol in the presence of a secondary alcohol.
Objective: To form the dimethylpropylsilyl ether of a primary alcohol with high selectivity.
Materials:
-
Substrate (containing both primary and secondary -OH)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of argon or nitrogen. Allow it to cool to room temperature.
-
Reagent Setup: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL). Add iodine (0.02 mmol, 2 mol%).
-
Silylating Agent Addition: To the stirred solution, add this compound (0.6 mmol, 1.2 silyl equivalents) dropwise at room temperature. Note: Using a slight excess of the silylating agent ensures full conversion of the primary alcohol.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to remove the iodine catalyst. Stir until the organic layer is colorless.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting silylation reactions.
Comparative Stability of Silyl Ethers
The stability of the resulting dimethylpropylsilyl ether is a critical factor for its utility as a protecting group. Its stability is expected to be significantly higher than TMS ethers and comparable to or slightly less than TBS ethers due to steric bulk.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis[15] | Relative Rate of Basic Hydrolysis[15] | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Labile; often cleaved during chromatography. |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS; good for many applications.[16] |
| Dimethylpropylsilyl | DMPS (est.) | ~10,000 | ~10,000 | Estimated stability based on steric bulk. |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 | Very common; robust to many conditions.[17][18] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Extremely bulky; very stable.[3] |
References
-
ResearchGate. (n.d.). Plausible mechanism for silylation of an alcohol with hexamethyldisilazane (HMDS). [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
ResearchGate. (2025). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions. [Link]
-
Taylor & Francis Online. (n.d.). Comparison of Silylation Reaction Rates of Different Reagents : Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Data. (n.d.). Hydroxyl Protecting Groups. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Organic Chemistry Portal. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. [Link]
-
Semantic Scholar. (2013). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. [Link]
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
-
Gelest. (n.d.). General Silylation Procedures. [Link]
-
PubMed Central. (2024). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. [Link]
-
Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
LinkedIn. (2025). The Crucial Role of Silylating Agents in Modern Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Formation of silylated side products by the deprotonative silylation. [Link]
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- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
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- 16. Thieme E-Books & E-Journals [thieme-connect.de]
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- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Removal of Propyldimethylsilyl (PDMS) Protecting Groups
Welcome to the technical support center for the deprotection of propyldimethylsilyl (PDMS) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges or have questions regarding the cleavage of this specific silyl protecting group. Here, we synthesize technical data with field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Introduction to the Propyldimethylsilyl (PDMS) Group
The propyldimethylsilyl (PDMS) group is a member of the trialkylsilyl ether family used to protect hydroxyl functionalities in organic synthesis.[1] Its stability is governed by the steric and electronic environment around the silicon atom.[2] The PDMS group is sterically less demanding than the more common tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups, making it more labile. Its stability is generally considered to be slightly greater than trimethylsilyl (TMS) but less than triethylsilyl (TES) ethers.[3][4] This positions PDMS as a protecting group that can be removed under relatively mild conditions, offering a useful orthogonality in complex synthetic routes.
The cleavage of silyl ethers, including PDMS, is primarily achieved through two major pathways: fluoride-mediated cleavage and acid-catalyzed hydrolysis.[1] The choice of method depends on the overall stability of the substrate and the presence of other sensitive functional groups.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of PDMS ethers in a question-and-answer format.
Q1: My PDMS deprotection with TBAF is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
Answer:
Incomplete deprotection using tetra-n-butylammonium fluoride (TBAF) is a common issue that can often be resolved by systematically evaluating your reaction parameters.
Causality & Explanation: The rate of fluoride-mediated silyl ether cleavage is influenced by steric hindrance, solvent, water content, and temperature. While PDMS is relatively labile, factors in your specific substrate or setup can impede the reaction.
Troubleshooting Steps:
-
Increase Reagent Equivalents: The stoichiometry of TBAF is critical. For a standard deprotection, 1.1 to 1.5 equivalents are typically recommended.[6] If the reaction is slow, consider a gradual increase to 2-3 equivalents.
-
Elevate the Temperature: Many TBAF deprotections are run at 0 °C or room temperature.[6][7] Gently warming the reaction to 40-50 °C can significantly accelerate the cleavage of more stubborn silyl ethers.
-
Verify TBAF Quality: TBAF is hygroscopic, and its solutions in THF can degrade over time. The water content in the TBAF solution is crucial for its reactivity.[8] Using an old or improperly stored bottle of TBAF can lead to inconsistent results. It is advisable to use a relatively fresh solution or titrate an older one.
-
Solvent Choice: While THF is the most common solvent, for certain substrates, a more polar solvent like DMF can accelerate the reaction. However, be mindful that this may also decrease selectivity if other sensitive groups are present.
-
Consider a Stronger Fluoride Source: If the above methods fail, switching to a more potent fluoride source like HF-Pyridine in THF or acetonitrile is a viable option.[3][9] Safety is paramount when using HF-Pyridine; it is highly toxic and corrosive and must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), and all reactions must be conducted in plastic containers. [9]
Q2: I'm observing significant decomposition of my starting material or product, leading to low yields. What's causing this and how can it be mitigated?
Answer:
Low yields during PDMS deprotection are often attributable to the inherent basicity of the TBAF reagent.[6][7]
Causality & Explanation: Commercial TBAF solutions are basic due to the presence of fluoride and hydroxide ions. This basicity can catalyze side reactions such as elimination, epimerization, or decomposition of sensitive functional groups (e.g., esters, β-hydroxy ketones) in your molecule.
Mitigation Strategies:
-
Buffer the Reaction: The most effective solution is to buffer the TBAF reagent with a mild acid. Adding one equivalent of acetic acid to the TBAF solution (TBAF/AcOH) before adding it to your substrate can neutralize the basicity without significantly impeding the desilylation.[6][9]
-
Switch to Acidic Deprotection: If your molecule is stable to acid but sensitive to base, an acid-catalyzed method is the superior choice. Conditions such as p-toluenesulfonic acid (p-TsOH) in methanol, or acetic acid in a THF/water mixture are effective for cleaving acid-labile silyl ethers like PDMS.[3][9]
-
Use a Milder, Catalytic Fluoride Method: For highly sensitive substrates, catalytic amounts of fluoride can be used. These methods generate the active nucleophile in situ and can provide a less harsh reaction environment.[10][11]
Q3: I am trying to selectively remove a PDMS group in the presence of a more robust silyl ether (e.g., TBS, TIPS), but I am seeing cleavage of both. How can I improve selectivity?
Answer:
Achieving selective deprotection relies on exploiting the differences in steric bulk and stability between the silyl ethers.[9][12] PDMS is significantly more labile than TBS or TIPS, so selectivity is generally achievable with careful control of reaction conditions.
Causality & Explanation: Over-reaction is the primary cause of lost selectivity. Using harsh conditions (excess reagent, high temperature, long reaction times) will eventually cleave even robust silyl ethers. The key is to find a "sweet spot" where the PDMS group reacts quickly while the more stable group reacts very slowly.
Strategies for Enhancing Selectivity:
-
Precise Stoichiometry and Low Temperature: Use the minimum amount of reagent required (start with 1.05-1.1 equivalents of TBAF) and run the reaction at a low temperature (e.g., -20 °C to 0 °C). Monitor the reaction closely by TLC, and quench it immediately upon consumption of the starting material.
-
Use Mildly Acidic Conditions: Mild acidic conditions are excellent for selective deprotection based on steric hindrance. A reagent system like 10 mol% camphorsulfonic acid (CSA) in methanol at 0 °C can cleave a primary PDMS ether while leaving a bulkier TBS group intact.[9] The relative rate of acidic cleavage is TMS > TES > TBS > TIPS > TBDPS, and PDMS would fall between TMS and TES.[4][9]
-
Employ a Weaker Fluoride Reagent: Instead of the highly reactive TBAF, consider using a milder fluoride source such as HF•Pyridine or triethylamine trihydrofluoride (Et₃N•3HF). These reagents often provide greater selectivity for cleaving less hindered silyl ethers.[3]
Frequently Asked Questions (FAQs)
What are the "go-to" standard conditions for removing a PDMS group? For a typical, non-sensitive substrate, the most common starting point is 1.1-1.5 equivalents of 1M TBAF in anhydrous THF at 0 °C to room temperature .[6] Monitor the reaction by TLC, as it is often complete within 30 minutes to a few hours.
How does the stability of PDMS compare to other silyl ethers? The stability of silyl ethers is primarily dictated by steric hindrance around the silicon atom.[2] The general order of stability towards acidic hydrolysis is: TMS < PDMS ≈ TES < TBDMS (TBS) < TIPS < TBDPS [3][4][9][12]
Can I use basic conditions (e.g., K₂CO₃/MeOH) to remove a PDMS group? Yes, base-catalyzed methanolysis is a viable method for removing less stable silyl ethers like PDMS. A solution of potassium carbonate in methanol is a mild and effective system, particularly if your molecule is sensitive to fluoride or acid.[3] This method is often used for TMS ethers and should be effective for the similarly labile PDMS group.
What are the key safety precautions when using fluoride reagents? Fluoride reagents, especially HF-Pyridine, are extremely hazardous.
-
TBAF: While less acutely toxic than HF, TBAF is still a hazardous chemical. Always handle it in a fume hood and wear appropriate PPE, including gloves and safety glasses.
-
HF-Pyridine: This reagent can cause severe, painful burns that may not be immediately apparent. It is corrosive and highly toxic. Strict safety protocols are mandatory. This includes working in a dedicated fume hood, wearing heavy-duty nitrile or neoprene gloves, a lab coat, and a face shield. Always use plastic or Teflon labware, as HF reacts with glass. Ensure a calcium gluconate antidote gel is immediately accessible in case of skin contact.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for PDMS Ethers
| Reagent System | Typical Conditions | Advantages | Disadvantages | Compatibility Notes |
| TBAF | 1.1-1.5 eq, THF, 0 °C to RT | Fast, effective, widely used | Basic (can cause side reactions) | Buffer with AcOH for base-sensitive groups[6][7] |
| HF•Pyridine | 1.1-1.5 eq, THF/Pyridine, 0 °C | Highly effective, good selectivity | Highly toxic and corrosive | Requires plastic labware; not for acid-sensitive substrates[9] |
| p-TsOH | 0.1-0.3 eq, MeOH, 0 °C to RT | Mild, good for acid-stable substrates | Can affect other acid-labile groups (e.g., acetals) | Good orthogonality to base-labile groups[3] |
| AcOH/THF/H₂O | 4:1:1 v/v/v, RT | Very mild, highly selective | Can be very slow | Excellent for sensitive substrates where other methods fail[9] |
| K₂CO₃/MeOH | Excess K₂CO₃, MeOH, RT | Mild, non-fluoride based | Slower than fluoride methods | Good for fluoride-sensitive or acid-sensitive substrates[3] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for PDMS Deprotection using TBAF
This protocol is a standard starting point for removing a PDMS ether.[6][7]
-
Dissolve the PDMS-protected substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1 M solution of TBAF in THF (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C, warming to room temperature if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection of a PDMS Ether
This protocol is suitable for substrates that are stable to mild acidic conditions.[3]
-
Dissolve the PDMS-protected substrate (1.0 equiv.) in methanol (MeOH) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonic acid monohydrate (p-TsOH•H₂O) (0.2 equiv.) to the solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagrams
Caption: Troubleshooting workflow for PDMS deprotection.
Caption: Mechanisms for PDMS group removal.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
- Reddy, C. R., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(1), 66-69.
-
Bao, D., et al. (2015). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 80(15), 7678–7684. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?[Link]
- Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 2012(03), 377-378.
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
GalChimia. (2011). Just a little, please. [Link]
-
Organic Chemistry. (2020). TBAF Deprotection Mechanism. YouTube. [Link]
-
Johnny, C. (2022). Silyl Ether Protecting Groups Explained. Study.com. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
- Warner, B. P., et al. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Tetrahedron Letters, 47(48), 8563-8565.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
- van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8414-8422.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Masaki, Y., et al. (1993). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Chemistry Letters, 22(6), 1359-1362.
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Evans, M. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Baran, P. S. (n.d.). Protective Groups. The Scripps Research Institute. [Link]
- Yamada, K., et al. (1984). A New Deprotection Procedure of MTM Ether. Tetrahedron Letters, 25(32), 3429-3432.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Just a little, please - GalChimia [galchimia.com]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Propyldimethylsilyl (PDMS) Ethers: A Technical Guide to Stability and Deprotection
Welcome to the Technical Support Center for propyldimethylsilyl (PDMS) ethers. This guide is designed for researchers, scientists, and professionals in drug development who utilize silyl ether protecting groups in their synthetic strategies. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of PDMS ethers under acidic and basic conditions. Our goal is to equip you with the knowledge to make informed decisions in your experimental designs, leading to more efficient and successful syntheses.
Frequently Asked Questions (FAQs)
Q1: What is a propyldimethylsilyl (PDMS) ether and why would I choose it?
A propyldimethylsilyl ether is a protecting group for alcohols, formed by reacting an alcohol with a propyldimethylsilyl halide (e.g., propyldimethylsilyl chloride). The choice of a silyl ether protecting group is a critical decision in multi-step organic synthesis, balancing stability with ease of removal.[1][2] The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom.[1][3] Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack.[3]
The PDMS group, with a propyl and two methyl groups on the silicon, offers a unique stability profile. It is more stable than the trimethylsilyl (TMS) group due to the slightly larger propyl group, yet less stable and more readily cleaved than bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). This intermediate stability makes PDMS ethers useful in synthetic routes where a moderately stable silyl ether is required, which can be removed under conditions that leave more robust protecting groups intact.
Q2: How does the stability of PDMS ethers compare to other common silyl ethers under acidic conditions?
While specific quantitative data for the propyldimethylsilyl ether is not as widely published as for more common silyl ethers, we can reliably predict its stability based on the well-established principle of steric hindrance.[1][3] The general order of stability for silyl ethers in acidic media increases with the size of the substituents on the silicon atom.[1][4]
The expected order of stability is: TMS < PDMS < TES < TBS < TIPS < TBDPS
This indicates that PDMS ethers are more stable to acidic hydrolysis than TMS ethers but will be cleaved more readily than triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) ethers.[5] This allows for selective deprotection strategies in molecules containing multiple silyl ether protecting groups.
Q3: What are the typical conditions for cleaving a PDMS ether?
PDMS ethers can be cleaved under both acidic and fluoride-mediated conditions. Due to their intermediate stability, the conditions required are generally milder than those needed for bulkier silyl ethers like TBS or TIPS.
-
Acidic Cleavage : Mild acidic conditions are typically sufficient to deprotect a PDMS ether. This can include using a solution of a protic acid such as acetic acid in a mixture of THF and water, or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) in an alcohol solvent.[5]
-
Fluoride-Mediated Cleavage : Fluoride ions have a very high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl ethers.[6] Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a common and efficient method for the removal of a PDMS group.[5]
Q4: Are PDMS ethers stable to basic conditions?
Generally, silyl ethers exhibit greater stability under basic conditions compared to acidic conditions.[3] The mechanism of cleavage in basic media involves the direct nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom. The steric hindrance around the silicon in a PDMS ether provides a moderate degree of protection against such an attack. Therefore, PDMS ethers are expected to be relatively stable to many basic reaction conditions, especially in the absence of strong nucleophiles. However, they are less stable than bulkier silyl ethers like TBS or TIPS under strongly basic conditions.
Troubleshooting Guide
Issue 1: My PDMS ether is cleaving during a reaction with an acidic reagent.
-
Plausible Cause : The reaction conditions are too acidic for the stability of the PDMS group. The stability of silyl ethers to acid is highly dependent on the steric bulk around the silicon atom.[1][3]
-
Suggested Solution :
-
Use a Milder Acid : If possible, switch to a less corrosive acidic reagent or use a buffered system to maintain a less acidic pH.
-
Lower the Temperature : Acid-catalyzed cleavage is often temperature-dependent. Running the reaction at a lower temperature may prevent the deprotection of the PDMS ether.
-
Switch to a More Robust Protecting Group : If the reaction conditions cannot be altered, consider using a more sterically hindered silyl ether, such as TBS or TIPS, which exhibit significantly greater stability in acidic media.[3]
-
Issue 2: I am having difficulty selectively cleaving a PDMS ether in the presence of a TMS ether.
-
Plausible Cause : The stability difference between PDMS and TMS is not significant enough to achieve high selectivity under the chosen deprotection conditions.
-
Suggested Solution :
-
Fine-tune the Reaction Conditions : Carefully control the stoichiometry of the cleaving reagent and the reaction time. Use a very mild acid or a buffered fluoride source and monitor the reaction closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Employ a Milder Deprotection Reagent : Consider using a very mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which can offer greater selectivity for the more labile TMS group.
-
Issue 3: My fluoride-mediated deprotection of a PDMS ether is slow or incomplete.
-
Plausible Cause :
-
Steric Hindrance : The substrate itself may be sterically congested around the PDMS ether, hindering the approach of the fluoride ion.
-
Reagent Quality : The TBAF solution may have degraded. TBAF is hygroscopic and its effectiveness can be diminished by water.
-
-
Suggested Solution :
-
Increase the Temperature : Gently warming the reaction mixture can often accelerate the cleavage.
-
Use Anhydrous TBAF : Ensure the use of a fresh or properly stored solution of TBAF. For particularly stubborn cases, using anhydrous TBAF may be necessary.
-
Add an Additive : In some cases, adding a protic solvent like water or an alcohol in small amounts can accelerate fluoride-mediated deprotection.
-
Data Summary: Relative Stability of Silyl Ethers
The following table provides a semi-quantitative comparison of the relative stability of common silyl ethers under acidic and basic conditions. The values are approximate and can vary depending on the specific substrate and reaction conditions.
| Silyl Ether | Structure | Relative Stability in Acid | Relative Stability in Base |
| TMS | -Si(CH₃)₃ | 1 | 1 |
| PDMS | -Si(CH₃)₂(CH₂CH₂CH₃) | ~10-50 (Estimated) | ~5-20 (Estimated) |
| TES | -Si(CH₂CH₃)₃ | 64 | 10-100 |
| TBS/TBDMS | -Si(CH₃)₂C(CH₃)₃ | 20,000 | ~20,000 |
| TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| TBDPS | -Si(Ph)₂C(CH₃)₃ | 5,000,000 | ~20,000 |
Data for TMS, TES, TBS, TIPS, and TBDPS are compiled from various sources.[3][4] The stability of PDMS is estimated based on its structure relative to the other silyl ethers.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Propyldimethylsilyl Chloride
Objective : To protect a primary alcohol as a propyldimethylsilyl ether.
Materials :
-
Primary alcohol
-
Propyldimethylsilyl chloride
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure :
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add propyldimethylsilyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propyldimethylsilyl ether.
Protocol 2: Acid-Catalyzed Deprotection of a Propyldimethylsilyl Ether
Objective : To remove a PDMS protecting group under mild acidic conditions.
Materials :
-
PDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure :
-
Dissolve the PDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the solution at room temperature and monitor the reaction by TLC. The reaction time will vary depending on the substrate but is typically complete within 1-6 hours.
-
Once the deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of a Propyldimethylsilyl Ether
Objective : To cleave a PDMS ether using a fluoride source.
Materials :
-
PDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure :
-
Dissolve the PDMS-protected alcohol in anhydrous THF.
-
Add a solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the solution for 30-60 minutes, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Mechanistic Insights & Visualizations
The cleavage of silyl ethers proceeds through different mechanisms depending on the reaction conditions. Understanding these mechanisms is key to predicting reactivity and troubleshooting experiments.
Acid-Catalyzed Cleavage
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group.[3][7][8] Subsequently, a nucleophile (often the solvent or the conjugate base of the acid) attacks the silicon atom.[7][8][9] The reaction generally proceeds via a pentacoordinate silicon intermediate.[3] Steric hindrance around the silicon atom plays a crucial role in the rate of this reaction.[3]
Caption: Acid-catalyzed cleavage of a propyldimethylsilyl ether.
Fluoride-Mediated Cleavage
The high affinity of fluoride for silicon is the driving force for this deprotection method. The fluoride ion attacks the silicon atom to form a pentacoordinate, hypervalent silicon intermediate. This intermediate then collapses, breaking the Si-O bond to release the alkoxide, which is subsequently protonated upon workup to yield the alcohol.
Caption: Fluoride-mediated cleavage of a propyldimethylsilyl ether.
References
- Milligan, J. A., et al. (2021). Silyl Ethers. Organic Reactions.
-
Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. Retrieved from [Link]
- Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
-
Wikipedia. (2023). Ether cleavage. In Wikipedia. Retrieved from [Link]
- Li, G., et al. (2019). Synthesis of Poly(silyl ethers)
-
Khan Academy. (n.d.). Protection of alcohols. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
- Zhang, W., et al. (2021). Synthesis of poly(silyl ethers)
- BenchChem Application Notes. (2025). Deprotection of Triisopropylsilyl (TIPS) Ethers. Benchchem.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Ashenhurst, J. (2022). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- ChemProfessor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube.
-
LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
- OpenStax. (2023). 17.8 Protection of Alcohols. In Organic Chemistry.
- Golisade, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science.
- Liu, Y., et al. (2021). Poly(silyl ether)
-
Wikipedia. (2023). Silyl ether. In Wikipedia. Retrieved from [Link]
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry.
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
- Gires, U., et al. (2017). Synthesis, characterization and antibacterial activity of novel poly(silyl ether)s based on palm and soy oils. Revista de la Sociedad Química de México.
- Kim, H., et al. (2021). Poly(silyl ether)s (silyl ether copolymers) via hydrosilylation of carbonyl compounds. Polymer Chemistry.
Sources
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- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane Reactions
Welcome to the technical support guide for 1,3-dipropyl-1,1,3,3-tetramethyldisilazane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent silylating agent. Here, we address common challenges related to reaction byproducts and their effective removal, providing field-proven insights and validated protocols to ensure the success of your synthesis.
Introduction to this compound
This compound is a silylating agent used in organic synthesis, primarily for the protection of functional groups with active hydrogens, such as alcohols, amines, and carboxylic acids.[1] Its mechanism involves the cleavage of the Si-N-Si bond and the formation of a new Si-O, Si-N, or Si-S bond with the substrate, thereby installing a propyl(dimethyl)silyl protecting group. While effective, this reaction generates a predictable set of byproducts that can complicate purification and impact final product purity if not properly managed.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated when using this compound?
A1: The main byproducts stem from the cleavage of the disilazane's Si-N-Si bond. For every two equivalents of substrate (e.g., an alcohol, R-OH) that are silylated, one molecule of ammonia (NH₃) is released. Additionally, any exposure of the silylating agent or the silylated product to water during the reaction or workup can lead to hydrolysis, generating propyl(dimethyl)silanol (PrMe₂SiOH). This silanol is often unstable and readily condenses to form the highly non-polar and often problematic byproduct, 1,3-dipropyl-1,1,3,3-tetramethyldisiloxane (PrMe₂Si-O-SiMe₂Pr).
Q2: Why are siloxane byproducts particularly difficult to remove?
A2: Siloxanes, such as 1,3-dipropyl-1,1,3,3-tetramethyldisiloxane, are challenging for two main reasons. First, they are typically non-polar and chemically inert, much like the desired silylated product. This similarity in polarity makes separation by standard silica gel chromatography difficult, as they often co-elute. Second, their boiling points can be close to that of the target compound, complicating purification by distillation.
Q3: What is the white solid that sometimes precipitates during the reaction or workup?
A3: The white precipitate is typically an ammonium salt. The ammonia byproduct generated during the reaction can react with any acidic species present. For instance, if a silyl chloride was used as a catalyst or if an acidic workup is performed, ammonium chloride (NH₄Cl) or other ammonium salts will form and precipitate from most organic solvents.
Q4: How does the stability of the propyl(dimethyl)silyl ether compare to other common silyl ethers?
A4: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the environment.[2][3] While specific data for the propyl(dimethyl)silyl group is not as common as for groups like TMS (trimethylsilyl) or TBS (tert-butyldimethylsilyl), its stability is expected to be greater than TMS but significantly less than the bulkier TBS group. It is relatively labile under acidic conditions and can be cleaved by fluoride ions.[2][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Scenario 1: Persistent Siloxane Contamination in the Final Product
Question: I've performed my silylation and after a standard aqueous workup and flash chromatography, my NMR spectrum shows significant contamination with a greasy, non-polar impurity that I believe is 1,3-dipropyl-1,1,3,3-tetramethyldisiloxane. How can I remove it?
Causality: This is the most common issue. The siloxane byproduct formed from the hydrolysis of unreacted reagent or silanol condensation is non-polar and often chromatographically inseparable from the desired silylated product. The solution is not to improve chromatography, but to chemically alter the byproduct to make it easily separable.
Solution: Fluoride-Mediated Cleavage and Wash
The high affinity of silicon for fluoride provides an extremely effective method for removing siloxane and silanol byproducts.[3] By treating the crude product mixture with a fluoride source, the Si-O bonds in the siloxane are cleaved, converting them into more polar fluorosilanes and silanolates that can be easily removed with an aqueous wash.
Protocol: TBAF Wash for Siloxane Removal
-
Dissolution: Dissolve the crude product (containing the desired silyl ether and siloxane impurity) in a suitable organic solvent like tetrahydrofuran (THF) or diethyl ether.
-
TBAF Addition: To this solution, add a small amount of 1M tetra-n-butylammonium fluoride (TBAF) in THF (typically 0.1 to 0.2 equivalents relative to the theoretical amount of byproduct).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Monitor the disappearance of the siloxane spot by TLC. Caution: Prolonged reaction time or excess TBAF may begin to cleave your desired silyl ether, depending on its stability.[4]
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with water (2x) and then brine (1x). The fluoride salts and converted byproducts will partition into the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purity Check: Analyze the resulting material by NMR or GC-MS to confirm the removal of the siloxane impurity before proceeding.
Scenario 2: Low Yield due to Incomplete Reaction
Question: My reaction seems to stall, and I have a significant amount of unreacted starting material even after extended reaction times. What can I do to drive the reaction to completion?
Causality: Disilazanes are moderate silylating agents. The reaction equilibrium may not favor the products, especially with sterically hindered alcohols or other less reactive substrates. The reaction can also be inhibited by moisture, which consumes the reagent.
Solution: Catalysis and Anhydrous Conditions
To enhance the reactivity of the disilazane, a catalytic amount of a more powerful silylating agent or an acid catalyst can be added.
Workflow: Driving Silylation to Completion
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the silylating agent.
-
Use a Catalyst: Add a catalytic amount (1-5 mol%) of trimethylchlorosilane (TMSCl) or a strong acid like triflic acid. TMSCl reacts with the disilazane in situ to generate a more reactive chlorosilane species and potentiates the silylation.[6]
-
Increase Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of this compound per hydroxyl group to help drive the equilibrium toward the product.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the reaction rate and improve conversion.
Scenario 3: Product Decomposition During Aqueous Workup
Question: After quenching my reaction and performing an aqueous workup, I found that my desired silyl ether was cleaved, and I re-isolated my starting material. Why did this happen?
Causality: The propyl(dimethyl)silyl ether group has limited stability towards acidic conditions.[2] If the reaction was quenched with an acidic solution (e.g., NH₄Cl or dilute HCl) or if the workup conditions were not pH-controlled, the protecting group can be unintentionally removed.
Solution: pH-Controlled and Non-Aqueous Workup Strategies
Workflow: Protecting the Silyl Ether During Workup
-
Neutral or Basic Quench: Quench the reaction by adding it to a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) instead of an acidic solution.[5]
-
Non-Aqueous Workup: If the substrate and product are particularly sensitive, avoid water altogether.
-
Quench the reaction by adding a non-protic solvent like pentane or hexane to precipitate the ammonium byproducts.
-
Filter the mixture through a plug of Celite or silica gel, washing with the non-polar solvent.
-
Concentrate the filtrate to obtain the crude product, which can then be further purified.
-
Visual Guides and Data
Reaction and Byproduct Formation Pathway
The following diagram illustrates the primary reaction pathway for the silylation of an alcohol and the subsequent formation of key byproducts.
Caption: General silylation reaction and byproduct formation pathway.
Troubleshooting Flowchart for Product Purification
Use this decision tree to select the appropriate purification strategy.
Caption: Decision tree for purification strategy selection.
Byproduct Summary Table
| Byproduct Name | Chemical Formula | Typical Properties | Primary Removal Method |
| Ammonia | NH₃ | Volatile, basic gas | Aqueous wash (forms NH₄⁺) |
| Propyl(dimethyl)silanol | C₅H₁₄OSi | Moderately polar | Aqueous wash, chromatography, or conversion to disiloxane |
| 1,3-Dipropyl-1,1,3,3-tetramethyldisiloxane | C₁₀H₂₆OSi₂ | Non-polar, high boiling point, often co-elutes with product | Chemical conversion via fluoride wash (TBAF) |
| Ammonium Salts | NH₄X | Polar, solid | Filtration (if precipitated) or aqueous wash |
References
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Thieme. (Conceptual basis covered in search results[3])
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Reaction Work-Ups. Retrieved from [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. Retrieved from [Link]
- Abbott Laboratories. (2000). Removal of silylated compounds from solvent and gas waste streams. U.S. Patent 6,013,821.
Sources
- 1. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Silylation with Bulky Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of protecting sterically hindered hydroxyl groups using bulky silylating agents. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to overcome common obstacles in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts to build a strong understanding of the factors governing silylation reactions.
Q1: What is silylation and why are bulky silylating agents used?
Silylation is a chemical reaction that introduces a silyl group (R₃Si) into a molecule, most commonly to protect a reactive functional group, such as an alcohol, by converting it into a more stable silyl ether.[1] This protection strategy is crucial in multi-step synthesis to prevent alcohols from undergoing unwanted side reactions.[2]
Bulky silylating agents, such as those that install tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl* (TBDPS) groups, are employed for two primary reasons:
-
Enhanced Stability: The steric bulk of the groups on the silicon atom physically shields the resulting Si-O bond from attacking reagents, making the silyl ether significantly more robust to a wider range of reaction conditions compared to less hindered silyl ethers like trimethylsilyl (TMS).[3][4][5]
-
Chemoselectivity: The steric hindrance of the reagent itself can be exploited to selectively protect a less sterically hindered alcohol in the presence of a more hindered one (e.g., primary vs. secondary alcohol).[1][6]
Q2: How does steric hindrance impact the silylation reaction itself?
The silylation of an alcohol with a silyl halide typically proceeds through an SN2 reaction mechanism.[1] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon center and displacing a halide leaving group.
Steric hindrance from both the substrate (the alcohol) and the silylating agent can significantly slow down this reaction.[7] Large, bulky groups around the hydroxyl group or on the silicon atom impede the nucleophilic attack, increasing the activation energy of the reaction.[7] This is why protecting a tertiary alcohol is far more challenging than protecting a primary one.[8][9]
Q3: What are the most common bulky silylating agents and how do I choose the right one?
The choice of silylating agent is a balance between reactivity and the desired stability of the resulting silyl ether. The general trend for reactivity of silyl halides is: TMSCl > TESCl > TBDMSCl > TIPSCl. The stability of the corresponding silyl ether follows the reverse trend.[5]
| Silyl Group | Common Reagent(s) | Key Features & Applications | Relative Stability |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, TBDMSOTf | The most common bulky protecting group. Offers a good balance of stability and ease of cleavage. Stable to a wide range of non-acidic reagents. | Intermediate |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | Significantly more sterically hindered and stable than TBDMS.[4] Often used for protecting alcohols that need to survive harsher conditions or for achieving high selectivity.[10] | High |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | Offers high stability, similar to TIPS, but is more resistant to acidic conditions due to the electronic properties of the phenyl groups. | High |
Selection Criteria:
-
For moderate stability and general use: TBDMS is the workhorse.
-
For high stability, especially towards basic and organometallic reagents: TIPS is an excellent choice.
-
When subsequent steps involve acidic conditions: TBDPS may offer superior stability.
Troubleshooting Guide: Overcoming Common Silylation Failures
This section provides a systematic approach to diagnosing and solving issues encountered during the silylation of sterically hindered alcohols.
Problem 1: Low or No Conversion to the Silyl Ether
You've set up your reaction with a hindered alcohol and a bulky silylating agent (e.g., TIPSCl), but after several hours, TLC or GC-MS analysis shows predominantly starting material.
Caption: A step-by-step guide to troubleshooting low silylation conversion.
-
Probable Cause 1: Presence of Moisture. Silylating agents are highly reactive towards water.[6] Any moisture in your solvent, reagents, or on the glassware will consume the reagent, leading to incomplete or failed reactions.[6]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.[6][11] Use freshly opened anhydrous solvents or solvents purified through a solvent system. Use fresh, high-quality silylating agent and base. Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[6]
-
-
Probable Cause 2: Insufficient Reactivity. The combination of a hindered alcohol and a bulky silylating agent results in a very high activation energy. The chosen conditions (temperature, catalyst, solvent) may not be sufficient to overcome this barrier.[7][12]
-
Solution A: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to drive the reaction forward. Monitor for potential side reactions.
-
Solution B: Use a More Powerful Catalyst. While a standard amine base like triethylamine (TEA) or imidazole is often used to neutralize the HCl byproduct, a catalytic amount (0.05-0.2 equiv.) of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[12] DMAP functions by forming a highly reactive silylated pyridinium intermediate.
-
Solution C: Change the Solvent. Reaction rates can be significantly faster in polar aprotic solvents like N,N-Dimethylformamide (DMF) compared to less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[13][14]
-
-
Probable Cause 3: Silylating Agent is Not Reactive Enough. For extremely hindered substrates, even a silyl chloride under forcing conditions may not be sufficient.
-
Solution: Switch to a more reactive silylating agent. Silyl triflates (e.g., TIPSOTf) are orders of magnitude more reactive than their corresponding chlorides.[12] When using a silyl triflate, a non-nucleophilic, sterically hindered base like 2,6-lutidine is typically used to trap the triflic acid byproduct.
-
Problem 2: Desilylation During Workup or Purification
The reaction appears successful by TLC, but the isolated yield is low, and you recover starting material. This suggests the silyl ether is being cleaved during the workup or chromatography.
-
Probable Cause 1: Acidic Conditions. Silyl ethers are labile to acid.[2] The acidic nature of silica gel or exposure to acidic aqueous solutions during workup can cleave the protecting group, especially for less stable silyl ethers.[15]
-
Solution A: Neutral Workup. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of ammonium chloride (NH₄Cl) to ensure the mixture remains neutral or slightly basic.[16][17]
-
Solution B: Pre-treat Silica Gel. For flash column chromatography, the silica gel can be neutralized. Slurry the silica gel in the desired eluent containing ~1% triethylamine, then pack the column as usual. This will prevent on-column deprotection.
-
Solution C: Use an Alternative Stationary Phase. If the product is extremely sensitive, consider using a less acidic stationary phase like neutral alumina.[15]
-
-
Probable Cause 2: Excess Fluoride Ions. If your reaction used a fluoride source as a catalyst (less common for silyl halides, but possible), incomplete quenching can lead to deprotection.
-
Solution: Ensure the workup is thorough. Multiple washes with water can help remove residual fluoride salts.
-
Experimental Protocol: Selective Silylation of a Primary Alcohol with TIPSCl
This protocol details a robust method for the selective protection of a primary alcohol in the presence of a secondary alcohol, leveraging the steric bulk of both the reagent and a hindered base.[16]
Materials:
-
Diol substrate (containing one primary, one secondary -OH) (1.0 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the diol substrate to the flask, followed by anhydrous DCM (to a concentration of ~0.1 M). Add DIPEA (1.5 equiv).
-
Silylating Agent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TIPS-Cl (1.05 equiv) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-silylated product. The reaction may take several hours to overnight.
-
Workup: Once the reaction is complete (or has reached optimal conversion), quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-silylated product from any unreacted starting material and the di-silylated byproduct.
The silylation reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of the silyl chloride. The base plays a crucial role in activating the alcohol and neutralizing the HCl byproduct.
Caption: Generalized mechanism for base-catalyzed silylation of an alcohol.
References
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Patschinski, P., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sigman, M. S., & Harper, K. C. (2014). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society. Retrieved from [Link]
-
CORE. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
-
Pirrung, M. C., & Lee, Y. R. (1996). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. U.S. Patent 5,486,633. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triisopropylsilyl Chloride: A Versatile Silylating Agent for Diverse Chemical Needs. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Firouzabadi, H., et al. (2000). Effective silylation of carboxylic acids under solvent-free conditions with tert-butyldimethylsilyl chloride (TBDMSCL) and triisopropylsilyl chloride (TIPSCL). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Flash column on silyl enol ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]
-
ResearchGate. (2012). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effects of Silyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Retrieved from [Link]
-
Pölloth, B., et al. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. Chemical Science. Retrieved from [Link]
-
Reddit. (2021). Silly Ether Protection gone Wrong. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields?. Retrieved from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
MDPI. (2017). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
Sources
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Technical Support Center: Analytical Monitoring of Reactions with 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
As a Senior Application Scientist, I've frequently guided researchers through the nuances of using silylating agents. Among these, 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane serves as a robust reagent for introducing a propyl-dimethylsilyl group, a process vital for both protecting functional groups in multi-step synthesis and for derivatizing polar molecules for analytical procedures like gas chromatography.[1][2] The success of these reactions hinges on precise monitoring to ensure completion, maximize yield, and prevent unwanted side reactions.
This guide is structured to address the practical challenges you may face. We will move from foundational questions to detailed analytical protocols and troubleshooting, providing the causal logic behind each recommendation to empower you to adapt and optimize your own experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is a silylating agent used to replace active hydrogen atoms on polar functional groups (like -OH, -NH₂, -COOH) with a propyl-dimethylsilyl group.[1][2] This is done for two main reasons:
-
In Organic Synthesis: To act as a protecting group, preventing the functional group from participating in subsequent reactions.[2]
-
In Analytical Chemistry: To derivatize non-volatile or polar compounds, increasing their thermal stability and volatility for analysis by Gas Chromatography (GC) and Mass Spectrometry (MS).[1][2][3]
Q2: What is the main byproduct of reactions with this disilazane, and why is it advantageous?
A2: The sole byproduct is ammonia (NH₃).[4][5] This is a significant advantage over silyl halides (e.g., trimethylsilyl chloride), which produce corrosive hydrogen halides (like HCl) that can require a base to neutralize and may cause degradation of sensitive substrates.[1][2] Ammonia is a volatile gas and is easily removed from the reaction mixture.[4]
Q3: Which analytical techniques are most suitable for monitoring these reactions?
A3: The choice depends on the specific goal:
-
Gas Chromatography (GC-MS): Ideal for quantitative analysis of reaction progress and purity. It effectively separates the starting material, silylated product, and byproducts.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for structural confirmation and real-time kinetic monitoring. ¹H NMR can track the disappearance of substrate protons, while ²⁹Si NMR directly observes the silicon-containing species.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid, qualitative method to track the disappearance of broad O-H or N-H stretching bands and the appearance of Si-O or Si-N bands.[11][12]
Q4: Why are anhydrous (dry) conditions so critical for silylation reactions?
A4: Silylating agents, including this compound, are highly sensitive to moisture. Water will react with the disilazane, consuming it in a hydrolysis reaction to form silanols and subsequently siloxanes. This not only reduces the amount of reagent available for your substrate but can also complicate the analysis. Furthermore, the silylated products themselves can be hydrolyzed back to the starting material in the presence of water, leading to inaccurate quantification and reduced yields.[6]
Section 2: Core Analytical Methodologies & Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for monitoring reaction kinetics and determining final conversion. The derivatization to a silyl ether or amine makes the analyte ideally suited for GC analysis.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your alcohol substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile). Add an internal standard (e.g., dodecane, a compound that does not react and has a distinct retention time).
-
Time Zero (T=0) Sample: Before adding the silylating agent, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench it in a vial containing 1 mL of a dry aprotic solvent (e.g., Hexane). This T=0 sample will show only the starting material and the internal standard.
-
Initiate Reaction: Add this compound (typically 1.1-1.5 eq per active hydrogen) to the reaction mixture.
-
Time-Course Sampling: At regular intervals (e.g., T=15 min, 30 min, 60 min, etc.), withdraw aliquots (50 µL) and quench them in separate vials as described in step 2.
-
GC-MS Analysis: Inject 1 µL of each quenched sample into the GC-MS.
-
Column: Use a low- to mid-polarity column, such as a DB-5ms or HP-1ms. Avoid polar "WAX" phases, as residual silylating agents can react with and degrade the column.[3]
-
Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) to separate volatile components, then ramp to a higher temperature (e.g., 280 °C) to elute the silylated product.
-
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate the ratio of the product peak area to the internal standard peak area at each time point to determine the reaction progress and final conversion. The mass spectrometer will confirm the identity of each peak.
Method 2: NMR Spectroscopy
NMR provides unambiguous structural data and can be used for in situ monitoring without sample workup.
-
¹H NMR: Monitor the disappearance of the proton signal from the active hydrogen (e.g., the -OH proton, which is often a broad singlet). Simultaneously, watch for the appearance of new signals corresponding to the propyl group and the upfield shift of protons adjacent to the newly formed silyl ether.
-
²⁹Si NMR: This is the most direct method for observing the silicon species. The starting disilazane will have a characteristic chemical shift. As the reaction proceeds, a new peak corresponding to the silylated product will appear. This technique is invaluable for identifying silicon-containing byproducts like siloxanes, which may form due to hydrolysis.[7][10] However, ²⁹Si NMR requires longer acquisition times due to the low natural abundance and sensitivity of the ²⁹Si nucleus.[8]
Method 3: FTIR Spectroscopy
FTIR is best used for a quick qualitative check of reaction progress.
-
Monitoring Progress: The key is to observe the disappearance of the broad stretching vibration band of the O-H group (typically ~3200-3600 cm⁻¹) or the N-H group (~3300-3500 cm⁻¹).[13] Concurrently, new peaks will appear, such as the Si-O-C stretch (typically ~1000-1100 cm⁻¹).[12] The reaction is considered complete when the starting O-H or N-H band is no longer visible.
Section 3: Troubleshooting Guide
Problem: Low or Incomplete Silylation Yield
-
Q: My GC analysis shows a significant peak for my starting material even after extended reaction time. What is the likely cause?
-
A: Insufficient Reagent or Steric Hindrance: Ensure you are using a slight excess of the disilazane (e.g., 1.2 equivalents per reactive site). For sterically hindered substrates (e.g., tertiary alcohols), the reaction may be slow. Solution: Increase the reaction temperature or consider adding a catalyst. While disilazanes are more reactive than some agents, catalysts like trimethylchlorosilane (TMCS) or saccharin can accelerate the reaction.[5][14]
-
A: Presence of Moisture: This is the most common cause of failure. Trace amounts of water in the solvent or on the glassware will consume your reagent. Solution: Always use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.[6]
-
Problem: Appearance of Unexpected Byproducts
-
Q: My chromatogram shows my desired product, but also several other peaks that I can't identify. What could they be?
-
A: Reagent Hydrolysis: If moisture was present, the disilazane can hydrolyze to form a silanol (Pr(Me)₂Si-OH), which can then self-condense to form a disiloxane (Pr(Me)₂Si-O-Si(Me)₂Pr). Solution: Use MS to check the molecular weights of the byproducts. The mass of the disiloxane will correspond to this structure. Strict adherence to anhydrous conditions is the only way to prevent this.[6]
-
A: Incomplete Silylation of Multi-functional Substrates: If your starting material has multiple reactive sites, you may see a mixture of partially and fully silylated products. Solution: Increase the stoichiometry of the silylating agent and extend the reaction time or increase the temperature to drive the reaction to completion.
-
Problem: Poor Chromatographic Performance
-
Q: My product peak is showing significant tailing in the GC, leading to poor resolution and inaccurate integration. How can I fix this?
-
A: Active Sites in the GC System: Peak tailing for silylated compounds is often caused by interaction with active silanol groups in the GC inlet liner or on the column itself. Solution: Use a deactivated inlet liner. Ensure you are using a robust, low-bleed column designed for MS applications (e.g., a siloxane-based phase).[3] Injecting a small amount of a high-potency silylating agent like MSTFA can sometimes help to passivate the system, but this should be done with caution.
-
A: Co-elution with Unreacted Starting Material: If the reaction is incomplete, the polar, unreacted starting material can interact with the column and cause tailing of adjacent peaks. Solution: Ensure the reaction goes to completion. If this is not possible, a different temperature program or a column with slightly different polarity may help resolve the peaks.
-
Section 4: Visualization & Workflows
Caption: Workflow for monitoring a silylation reaction using GC-MS.
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. [PDF] The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance | Semantic Scholar [semanticscholar.org]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane Silylation
Welcome to the technical support guide for silylation reactions using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane. This document serves as a specialized resource for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios to ensure the successful application of this versatile silylating agent.
Section 1: Understanding the Reagent: An Overview
This compound is an organosilicon compound used for introducing a propyldimethylsilyl protecting group to molecules with active hydrogen atoms, such as alcohols, amines, and carboxylic acids.[1] Its structure, featuring propyl groups on the nitrogen atom, offers unique steric and electronic properties compared to more common silylating agents like Hexamethyldisilazane (HMDS).
Key Characteristics:
-
Steric Hindrance: The propyl groups provide significant steric bulk. This can lead to higher selectivity, for instance, in differentiating between primary and secondary alcohols, but may also decrease overall reactivity.[2]
-
Reactivity: Generally considered a milder silylating agent than silyl halides (e.g., TMSCl) and silylamides (e.g., BSTFA).[3] Like HMDS, its reactivity often needs to be enhanced with a catalyst, especially for sterically hindered or less nucleophilic substrates.[4][5]
-
Byproduct: The reaction liberates a non-nucleophilic and volatile amine, simplifying workup and purification. The primary byproduct is ammonia, which is easily removed from the reaction mixture.[6]
-
Moisture Sensitivity: This reagent readily reacts with water and moisture in the air, which can lead to its decomposition and the liberation of ammonia.[7] Therefore, all reactions must be conducted under anhydrous conditions.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the use of this compound.
Q1: Why is my silylation reaction with this compound so slow or showing low yield?
A1: Low reactivity is a common issue and can stem from several factors:
-
Insufficient Catalysis: This reagent, similar to HMDS, often exhibits low silylating power on its own and requires a catalyst to activate the Si-N bond for efficient reaction.[4][8]
-
Steric Hindrance: The substrate itself might be sterically hindered (e.g., a tertiary alcohol), or the bulky nature of the propyldimethylsilyl group may slow the reaction.[2][9]
-
Inadequate Temperature: Some silylations require elevated temperatures (reflux) to proceed at a reasonable rate, especially without a potent catalyst.[10]
-
Reagent Decomposition: The silylating agent may have degraded due to improper storage and exposure to moisture.[7][9]
Q2: What is the best catalyst to use with this compound?
A2: The optimal catalyst depends on the substrate's reactivity and the desired reaction conditions. Based on analogous reactions with HMDS, several catalysts are effective:
-
Iodine (I₂): An excellent choice for a mild and nearly neutral catalysis. It is highly efficient for a wide range of alcohols and is known to polarize the Si-N bond, increasing its reactivity.[4]
-
Acidic Catalysts: Brønsted acids (e.g., a catalytic amount of H₂SO₄) or Lewis acids (e.g., Bi(OTf)₃, GaCl₃) can significantly accelerate the reaction.[5][11][12] Trimethylsilyl chloride (TMSCl) is also a very effective additive.[13]
-
Heterogeneous Catalysts: For simplified workup, solid-supported catalysts like silica-supported sulfuric acid or TiO₂ nanoparticles can be employed.[5][14]
Q3: How do I choose between different catalysts?
A3: Consider the following:
-
For Acid-Sensitive Substrates: Use a neutral catalyst like Iodine to avoid potential side reactions or degradation.[4]
-
For Hindered Alcohols: A stronger Lewis acid catalyst like Bi(OTf)₃ or forcing conditions may be necessary.[5]
-
For Ease of Purification: Heterogeneous catalysts that can be filtered off are ideal.[11]
-
For General Purpose: Iodine and catalytic TMSCl are robust starting points for many applications.[4][13]
Q4: Can this reagent be used to silylate amines or carboxylic acids?
A4: Yes. Disilazanes are capable of silylating amines, thiols, and carboxylic acids, not just alcohols.[3][5] The reaction conditions may need to be adjusted. For example, carboxylic acids are generally more reactive than alcohols.
Q5: My reaction is complete, but I'm having trouble with the workup. What are the best practices?
A5: A typical workup involves:
-
Quenching: If a catalyst like iodine was used, quench the reaction with an aqueous solution of sodium thiosulfate.[6]
-
Extraction: Extract the silylated product into a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble byproducts.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[9]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during silylation.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Recovered | 1. Inactive silylating reagent due to moisture exposure.[9] 2. Absence of a necessary catalyst.[8] 3. Reaction temperature is too low. | 1. Use a fresh, unopened bottle of the reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[15] 2. Add an appropriate catalyst. Start with 1-2 mol% of Iodine or TMSCl.[4][13] 3. Increase the temperature. Refluxing in a suitable solvent like acetonitrile or toluene may be required.[10] |
| Low Yield / Incomplete Conversion | 1. Insufficient catalyst loading. 2. Sterically demanding substrate.[9] 3. Insufficient reaction time. 4. Reversible reaction equilibrium. | 1. Increase the catalyst loading incrementally. 2. Switch to a more powerful catalyst system (e.g., a stronger Lewis acid).[5] Increase reaction temperature and time. 3. Monitor the reaction by TLC or GC and allow it to run until the starting material is consumed.[8] 4. Use a slight excess of the silylating agent to drive the reaction to completion. The byproduct (ammonia) is a gas, which naturally helps shift the equilibrium.[8] |
| Formation of Side Products | 1. Substrate degradation under acidic conditions. 2. Reaction with solvent. | 1. If using an acid catalyst with a sensitive substrate, switch to a neutral catalyst like Iodine.[4] 2. Ensure the use of an anhydrous, aprotic solvent (e.g., DCM, THF, acetonitrile). Protic solvents like alcohols will react with the silylating agent. |
| Difficulty in Product Isolation | 1. Emulsion during aqueous workup. 2. Product is volatile. | 1. Add brine to the aqueous layer to help break the emulsion. 2. Be cautious during solvent removal on a rotary evaporator. Use lower temperatures and pressures.[15] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common silylation reaction failures.
Section 4: Experimental Protocol & Mechanism
General Protocol for Acid-Catalyzed Silylation of an Alcohol
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Substrate (e.g., primary or secondary alcohol)
-
This compound (1.2 equivalents)
-
Catalyst (e.g., Iodine, 0.02 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagents: To the flask, add the alcohol (1.0 eq) and the catalyst (0.02 eq). Dissolve these in the anhydrous solvent.
-
Addition: Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gently heat the mixture to reflux.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by adding a saturated aqueous solution of sodium thiosulfate (if using iodine) and stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.[15]
Reaction Mechanism
The silylation of an alcohol (ROH) with a disilazane, catalyzed by an acid (H-A), is believed to proceed through the activation of the silylating agent.
Caption: Proposed mechanism for acid-catalyzed alcohol silylation with a disilazane.
The mechanism involves the protonation of the nitrogen atom of the disilazane by the acid catalyst, which makes the silicon atom more electrophilic. The alcohol then acts as a nucleophile, attacking the silicon atom and displacing a silylamine. This silylamine can then react with another molecule of alcohol to produce a second equivalent of the silyl ether and ammonia, regenerating the catalyst in the process.[16]
References
- ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2.
-
Organic Chemistry Portal. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]
-
Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
- ResearchGate. (2025). Hexamethyldisilazane.
- ResearchGate. (2025). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
MDPI. (n.d.). Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). [Link]
- ResearchGate. (n.d.). Techniques for silylation.
-
PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025). (PDF) Activation of hexamethyldisilazane (HMDS) by TiO2 nanoparticles for protection of alcohols and phenols: the effect of the catalyst phase on catalytic activity.
Sources
- 1. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gelest.com [gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane vs. HMDS for Silylation of Secondary Alcohols
In modern organic synthesis, particularly within drug development, the judicious selection of a protecting group for hydroxyl functionalities is a critical decision that can dictate the success of a synthetic route. Silylation is a cornerstone technique for this purpose, converting alcohols into silyl ethers, thereby increasing their stability and preventing unwanted side reactions.[1][2] Hexamethyldisilazane (HMDS) is a widely recognized, cost-effective reagent for this transformation.[1][3] However, its inherent low reactivity, especially with sterically encumbered secondary alcohols, often presents a significant challenge, necessitating harsh reaction conditions or specific catalytic activation.[3][4]
This guide provides an in-depth comparison between the industry standard, HMDS, and a specialized alternative, 1,3-dipropyl-1,1,3,3-tetramethyldisilazane, for the silylation of secondary alcohols. We will explore the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols for researchers and drug development professionals.
The Reagents: A Structural and Reactivity Overview
Hexamethyldisilazane (HMDS): The Workhorse
HMDS is the most common and economical disilazane-based silylating agent.[3][5] Its structure features two trimethylsilyl groups bridged by a nitrogen atom. The silylation reaction produces the desired trimethylsilyl (TMS) ether and ammonia as the sole, volatile byproduct, simplifying reaction work-up.[1][5] However, the low silylating power of HMDS is its primary drawback, often requiring catalysts like trimethylsilyl chloride (TMSCl), iodine, or various Lewis and Brønsted acids to proceed efficiently, especially with substrates more complex than simple primary alcohols.[3][4][5] For hindered secondary alcohols, reactions with uncatalyzed HMDS may not proceed at all, even under reflux conditions.[3]
This compound: The Specialist
Structurally similar to HMDS, this reagent replaces one methyl group on each silicon atom with a propyl group. This substitution introduces greater steric bulk around the silicon centers.[6][7] While seemingly counterintuitive for reacting with already hindered secondary alcohols, the electronic effect of the alkyl groups and the overall molecular properties can influence reactivity and selectivity in specific applications. It is positioned as a specialized agent where the properties of the resulting propyldimethylsilyl ether are desired or where unique reactivity is required.
Mechanism of Acid-Catalyzed Silylation
The silylation of an alcohol with a disilazane like HMDS does not proceed readily on its own due to the poor leaving group nature of the amide. The reaction is significantly accelerated by an acid catalyst (e.g., I₂, TMSCl, FeCl₃). The generally accepted mechanism involves the activation of the disilazane.[3][8]
A plausible catalytic cycle, for instance with iodine, involves the polarization of the Si-N bond by the catalyst, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][4] This forms the silyl ether and releases a protonated ammonia-catalyst complex, which then regenerates the catalyst and liberates ammonia gas, driving the reaction forward.
Caption: Figure 1: Catalytic Silylation Mechanism
Comparative Performance Analysis
The choice between HMDS and its dipropyl analogue hinges on several key performance indicators, primarily reactivity towards sterically hindered substrates.
| Parameter | Hexamethyldisilazane (HMDS) | This compound |
| Common Name | HMDS | - |
| Formula | C₆H₁₉NSi₂ | C₁₀H₂₇NSi₂ |
| Molecular Weight | 161.40 g/mol | 217.50 g/mol [7] |
| Boiling Point | 125 °C | 202-204 °C |
| Reactivity | Low, requires catalyst for secondary alcohols[3][4] | Generally lower due to sterics, requires activation |
| Steric Hindrance | Moderate | High |
| Byproduct | Ammonia (NH₃)[3] | Ammonia (NH₃)[9] |
| Cost-Effectiveness | High, widely available[1][3] | Lower, specialized reagent |
| Typical Catalyst | Iodine, TMSCl, ZnCl₂, FeCl₃, Sulfonic Acids[3][8] | Similar acid catalysts would be required |
Reactivity with Secondary Alcohols:
Experimental evidence overwhelmingly shows that uncatalyzed HMDS is ineffective for silylating secondary alcohols.[3] However, with a catalyst like iodine, the reaction is often rapid and high-yielding, frequently completing in minutes at room temperature for both unhindered and hindered secondary alcohols.[3]
For this compound, the increased steric bulk of the propyl groups compared to methyl groups would be expected to further decrease its intrinsic silylating power.[10] This suggests that even more forcing conditions or highly efficient catalytic systems would be necessary to achieve comparable reaction rates to catalyzed HMDS. The primary motivation for using this reagent would not be for enhancing reaction speed, but rather for synthesizing the specific propyldimethylsilyl ether, which may offer different stability or chromatographic properties compared to the standard TMS ether.
Experimental Protocols
To ensure a valid comparison, the following protocols are provided for the silylation of a model secondary alcohol, cyclohexanol, under identical catalytic conditions.
Protocol 1: Iodine-Catalyzed Silylation with HMDS
This method is highly effective for a broad range of alcohols, including secondary ones.[1]
Materials:
-
Cyclohexanol (1 mmol, 100.2 mg)
-
Hexamethyldisilazane (HMDS) (0.6 mmol, 96.8 mg, 128 µL)
-
Iodine (I₂) (0.01 mmol, 2.5 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (2 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of cyclohexanol (1 mmol) in dichloromethane (2 mL).
-
Add the catalytic amount of iodine (0.01 mmol).
-
To the stirring solution, add HMDS (0.6 mmol) dropwise.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) and the visible evolution of ammonia gas. The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to dissipate the iodine color.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the trimethylsilyl ether product. Further purification can be done by distillation if required.
Protocol 2: Iodine-Catalyzed Silylation with this compound
This protocol is adapted for the less reactive, bulkier reagent.
Materials:
-
Cyclohexanol (1 mmol, 100.2 mg)
-
This compound (0.6 mmol, 130.5 mg, ~165 µL)
-
Iodine (I₂) (0.05 mmol, 12.7 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (2 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of cyclohexanol (1 mmol) in dichloromethane (2 mL).
-
Add the catalytic amount of iodine (0.05 mmol). A higher catalyst loading is proposed to overcome the lower reactivity.
-
To the stirring solution, add this compound (0.6 mmol) dropwise.
-
Stir the reaction mixture at room temperature, potentially with gentle warming (40 °C) to facilitate the reaction. Monitor progress carefully by TLC.
-
Expect longer reaction times compared to HMDS. Once the reaction is complete, perform the same work-up procedure as described in Protocol 1.
Caption: Figure 2: General Experimental Workflow
Conclusion and Recommendations
For the routine protection of secondary alcohols, Hexamethyldisilazane (HMDS) , when activated by an appropriate catalyst like iodine, remains the superior choice. It offers an exceptional balance of high reactivity, cost-effectiveness, and operational simplicity, delivering high yields in short reaction times.[1][3][4] Its lower boiling point also facilitates easier removal of excess reagent post-reaction.
This compound should be considered a specialized reagent. Its application is not justified by superior reactivity—in fact, its increased steric bulk makes it inherently less reactive.[10] Its use is warranted only in specific scenarios where the resulting propyldimethylsilyl (PDMS) ether protecting group is required for its unique stability, cleavage conditions, or analytical properties. For general-purpose silylation of secondary alcohols, the challenges posed by its lower reactivity and higher cost make it a less practical alternative to a well-catalyzed HMDS system.
Ultimately, the selection process must be guided by the specific goals of the synthesis. For efficiency and economy in protecting secondary alcohols, catalyzed HMDS is the clear frontrunner. For syntheses requiring the specific attributes of a PDMS ether, the dipropyl analogue is a viable, albeit more challenging, option.
References
-
Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. [Link]
-
Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]
-
Gelest. (n.d.). General Silylation Procedures. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for silylation of an alcohol with hexamethyldisilazane (HMDS). [Link]
-
Rostami, A., et al. (2010). Silylation of Alcohols and Phenols Using Hexamethyldisilazane Catalyzed by N,N'-Diiodo-N,N'-1,2-ethanediyl Bis(p-toluenesulfonamide) Under Solvent-Free and Microwave Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2337-2342. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Wikipedia. (n.d.). Silylation. [Link]
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Kadam, S. T., & Kim, S. S. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 12(1), 94-97. [Link]
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Gelest, Inc. (2015). Safety Data Sheet: 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE. [Link]
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Blackwell, J. M., et al. (1999). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 64(13), 4887-4892. [Link]
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Marin-Luna, M., et al. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry – A European Journal, 24(56), 15052-15058. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubChem. (n.d.). This compound | C10H27NSi2 | CID 139786. [Link]
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ResearchGate. (n.d.). Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2. [Link]
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Shirini, F., et al. (2005). A New and Efficient Method for the Protection of Alcohols and Phenols by Using Hexamethyldisilazane in the Presence of Anhydrous Ferric Chloride under Mild Reaction Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(3), 687-691. [Link]
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The Discerning Chemist's Guide to Bulky Silyl Ethers: A Comparative Analysis for Selective Hydroxyl Protection
In the intricate tapestry of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, ease of installation, and tunable stability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of commonly employed bulky silylating agents, focusing on the causality behind their selective performance and offering practical, experimentally-grounded insights.
The utility of a silyl ether as a protecting group is fundamentally governed by the steric and electronic environment around the silicon atom.[2] Larger, more sterically demanding alkyl groups on the silicon atom effectively shield the silicon-oxygen bond from cleavage reagents, thereby enhancing the stability of the protecting group.[2][3] This principle is the key to achieving selective protection of one hydroxyl group in the presence of others. Bulky silylating agents such as those that form tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers are particularly adept at differentiating between primary, secondary, and tertiary alcohols due to the increasing steric congestion around these hydroxyls.[3]
Understanding the Players: A Profile of Bulky Silylating Agents
The choice of a bulky silylating agent is a critical decision in synthetic planning. Each agent offers a unique combination of steric bulk, stability, and reactivity, which must be carefully considered in the context of the overall synthetic strategy.
-
tert-Butyldimethylsilyl (TBDMS) Group: Introduced via TBDMS-Cl or TBDMS-OTf, the TBDMS group is a workhorse in organic synthesis.[4] Its moderate steric bulk allows for the selective protection of primary alcohols over secondary and tertiary alcohols.[3] TBDMS ethers exhibit good stability under a wide range of non-acidic conditions but can be readily cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[5][6]
-
Triisopropylsilyl (TIPS) Group: The TIPS group, installed using TIPS-Cl or TIPS-OTf, is significantly more sterically hindered than the TBDMS group.[4] This increased bulk confers greater stability and allows for a higher degree of selectivity in the protection of primary alcohols.[4] TIPS ethers are more resistant to acidic hydrolysis and cleavage by some fluoride reagents compared to TBDMS ethers, making them valuable in more demanding synthetic sequences.[1][3]
-
tert-Butyldiphenylsilyl (TBDPS) Group: The TBDPS group, introduced with TBDPS-Cl, offers a unique stability profile.[4] While its steric bulk is comparable to that of the TIPS group, the presence of the phenyl groups provides enhanced stability towards acidic conditions.[3][4] This makes the TBDPS group particularly useful when acidic reaction steps are anticipated later in the synthesis.
Comparative Performance: A Data-Driven Overview
The true measure of a silylating agent's utility lies in its performance under various conditions. The following table summarizes the key characteristics of TBDMS, TIPS, and TBDPS ethers to facilitate a direct comparison.
| Silylating Agent | Common Reagent(s) | Relative Steric Bulk | Relative Stability (Acidic) | Relative Stability (Fluoride) | Typical Applications |
| TBDMS | TBDMS-Cl, TBDMS-OTf | Moderate | TMS < TES < TBDMS < TIPS < TBDPS[1] | TMS < TES < TIPS < TBDMS < TBDPS[3] | Selective protection of primary alcohols; general purpose alcohol protection.[3] |
| TIPS | TIPS-Cl, TIPS-OTf | High | TBDMS < TIPS < TBDPS[1] | TMS < TES < TIPS < TBDMS < TBDPS[3] | Highly selective protection of primary alcohols; protection when greater stability is required.[4] |
| TBDPS | TBDPS-Cl | High | TBDMS < TIPS < TBDPS [1] | TMS < TES < TIPS < TBDMS < TBDPS [3] | Protection of alcohols in syntheses involving acidic steps; high stability applications.[4] |
Experimental Protocol: Selective Monosilylation of a Symmetric Diol
To illustrate the practical application of these principles, the following protocol details a procedure for the selective monosilylation of a primary diol using a bulky silylating agent. The choice of a bulky silylating agent like TBDMS-Cl allows for the preferential reaction at one of the sterically less hindered primary hydroxyl groups.
Objective: To selectively protect one of the two primary hydroxyl groups in 1,4-butanediol.
Materials:
-
1,4-butanediol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1,4-butanediol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature until the imidazole has dissolved.
-
Silylation: Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-TBDMS protected diol.
Causality Behind the Choices:
-
Imidazole: Acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves to activate the silyl chloride.[5]
-
DMF: A polar aprotic solvent that facilitates the SN2 reaction.[7]
-
TBDMS-Cl: The bulky tert-butyl group on the silicon atom sterically hinders the approach to the second hydroxyl group after the first has been silylated, leading to monosilylation.[3]
-
Aqueous Workup: Removes the DMF and imidazole hydrochloride byproduct.
Below is a diagram illustrating the experimental workflow for the selective monosilylation of a diol.
Caption: Experimental workflow for selective monosilylation.
The Logic of Selectivity: Steric Hindrance as the Guiding Principle
The selective protection of alcohols with bulky silylating agents is a direct consequence of the interplay between the steric bulk of the silylating agent and the steric environment of the hydroxyl group. This relationship can be visualized as a decision-making process.
Caption: Steric hindrance dictates selectivity in silylation.
Conclusion
The judicious selection of a bulky silylating agent is paramount for achieving selective protection of hydroxyl groups in complex molecule synthesis. By understanding the interplay of steric hindrance and inherent stability of the resulting silyl ethers, researchers can strategically protect and deprotect alcohols with a high degree of control. The TBDMS, TIPS, and TBDPS groups, each with their distinct characteristics, provide a powerful toolkit for navigating the challenges of modern organic synthesis. The experimental data and protocols presented herein serve as a practical guide to aid in the rational design and execution of synthetic strategies that rely on these indispensable protecting groups.
References
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Chem-Station. Silyl Protective Groups. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Oxford Academic. An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl)acetamide and N,N-Dimethyl-4-aminopyridine N-Oxide. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
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Wikipedia. Silyl ether. [Link]
-
Gelest. Silyl Groups. [Link]
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A Comparative Guide to Disilazane Reactivity: The Role of N-Alkyl Substituents in Silylation Efficiency
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of a protecting group strategy is paramount to achieving high yields and purity. Silylation, the introduction of a silyl group to protect active hydrogen-containing functional groups like hydroxyls (-OH), amines (-NH), and thiols (-SH), is a cornerstone of modern synthetic chemistry.[1] Disilazanes, such as the widely-used Hexamethyldisilazane (HMDS), are valued for their stability and the convenient formation of ammonia as the sole byproduct.[2]
However, the reactivity of these silylating agents is not uniform. The substitution pattern on the central nitrogen atom profoundly influences both steric and electronic characteristics, thereby dictating the reagent's efficacy with different substrates. This guide provides an in-depth comparison of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane with its common counterparts, Hexamethyldisilazane (HMDS) and 1,1,3,3-Tetramethyldisilazane (TMDS), offering insights into how N-alkyl substitution impacts reactivity and application scope.
The Contenders: A Structural Overview
The fundamental difference between these three disilazanes lies in the substituents attached to the central nitrogen and silicon atoms. While all share the Si-N-Si core, the nature of the alkyl groups governs their steric bulk and electronic properties.
-
Hexamethyldisilazane (HMDS): Features two trimethylsilyl groups, [(CH₃)₃Si]₂, attached to the nitrogen. It is the most common and cost-effective disilazane.[3]
-
1,1,3,3-Tetramethyldisilazane (TMDS): Possesses Si-H bonds, with a structure of [H(CH₃)₂Si]₂NH. The presence of the less sterically demanding hydrogen atoms on the silicon can lead to different reactivity profiles.
-
This compound: In this molecule, two propyl groups are attached to the silicon atoms, resulting in the structure [CH₃(CH₂)₂Si(CH₃)₂]₂NH. The larger propyl groups introduce significant steric bulk compared to the methyl groups of HMDS.
The Decisive Factors: Unpacking Reactivity
The rate and efficiency of a silylation reaction are governed by a delicate interplay of steric hindrance and electronic effects. These factors influence the nucleophilicity of the disilazane nitrogen, the electrophilicity of the silicon center, and the accessibility of the substrate's functional group.
Steric Hindrance: The Gatekeeper of Reactivity
Steric bulk is arguably the most significant factor differentiating these reagents. The silylation reaction proceeds via a nucleophilic attack from the substrate's heteroatom (e.g., the oxygen of an alcohol) on the silicon atom.
-
HMDS presents a moderate level of steric hindrance with its six methyl groups.
-
TMDS , by replacing two methyl groups with smaller hydrogen atoms, is theoretically less sterically hindered than HMDS. This reduced bulk can facilitate its reaction with substrates, potentially leading to higher reactivity.
-
This compound introduces two larger propyl groups in place of two methyl groups found in HMDS. This substantial increase in steric bulk around the silicon centers makes it a more hindered silylating agent.
Causality: Increased steric bulk on the silylating agent can significantly slow down the reaction rate, especially with sterically congested substrates (e.g., secondary or tertiary alcohols). Conversely, for reactions where high selectivity for a less hindered hydroxyl group in a polyol is desired, a bulkier silylating agent might offer a synthetic advantage.
Electronic Effects: Fine-Tuning Reactivity
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect can subtly influence the reactivity of the disilazane.
-
Inductive Effect: The propyl groups in this compound are slightly more electron-donating than the methyl groups in HMDS. This increased electron density on the silicon atoms could, in principle, make them slightly less electrophilic and thus less reactive towards nucleophilic attack.
-
Nitrogen Basicity: The electron-donating nature of the silyl groups makes the nitrogen atom in disilazanes a poor nucleophile but a reasonable Brønsted base. The subtle differences in the inductive effects of methyl versus propyl groups are unlikely to cause a dramatic shift in the nitrogen's basicity but contribute to the overall electronic environment of the molecule.
Causality: While steric effects are generally dominant, electronic effects can play a role in modulating the intrinsic reactivity of the Si-N bond. However, in the case of these alkyl-substituted disilazanes, the impact of sterics is expected to outweigh the subtle differences in electronic contributions.
Experimental Showdown: A Comparative Overview
| Disilazane Reagent | Substrate | Catalyst | Expected Relative Reaction Time | Expected Yield (%) | Key Considerations |
| HMDS | 1-Butanol | Iodine (cat.) | Moderate | >95% | Standard, cost-effective choice for unhindered substrates.[4] |
| TMDS | 1-Butanol | Iodine (cat.) | Shorter | >95% | Reduced steric hindrance may lead to faster reaction rates. |
| This compound | 1-Butanol | Iodine (cat.) | Longer | >90% | Increased steric bulk likely slows the reaction; may offer selectivity advantages. |
| HMDS | tert-Butanol | Iodine (cat.) | Very Long / No Reaction | Low | Highly sensitive to steric hindrance in the substrate. |
| This compound | tert-Butanol | Iodine (cat.) | Extremely Long / No Reaction | Very Low | The combination of a bulky reagent and a bulky substrate is highly unfavorable. |
Disclaimer: This table is a qualitative representation based on fundamental principles of organic chemistry. Actual reaction times and yields will vary depending on specific conditions (solvent, temperature, catalyst loading).
Protocol in Practice: Standardized Silylation of a Primary Alcohol
To ensure a valid comparison of reactivity, a standardized protocol is essential. The following method, utilizing iodine as an efficient and nearly neutral catalyst, is suitable for the silylation of a wide range of alcohols and can be used to benchmark different disilazanes.[4]
Objective: To silylate 1-butanol using a disilazane reagent and an iodine catalyst.
Materials:
-
1-Butanol (substrate)
-
Disilazane (HMDS, TMDS, or this compound)
-
Iodine (catalyst)
-
Anhydrous Dichloromethane (DCM, solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-butanol (1.0 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (0.02 mmol).
-
Reagent Addition: To the stirred solution, add the disilazane reagent (0.6 mmol) dropwise at room temperature. The reaction is often accompanied by the evolution of ammonia gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude silyl ether.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Sources
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- 2. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
A Comparative Guide to the Stability of Silyl Ethers Derived from Different Silylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can dictate the success of a synthetic route.[1] Silyl ethers are a cornerstone in this regard, prized for their versatility, ease of installation, and, most importantly, their tunable stability.[2][3] This guide provides an in-depth, objective comparison of the stability of common silyl ethers, grounded in experimental data, to empower chemists to make strategic and informed decisions.
The Bedrock of Stability: Steric and Electronic Effects
The stability of a silyl ether is fundamentally governed by the interplay of steric hindrance and electronic effects centered around the silicon atom.[2]
-
Steric Hindrance: The size of the alkyl or aryl substituents on the silicon atom is the most significant determinant of a silyl ether's stability.[2] Larger, bulkier groups create a "steric shield" that physically obstructs the approach of reagents—be it protons, hydroxide ions, or fluoride ions—necessary for cleavage.[1][2] This steric impediment is the primary reason for the vast differences in stability observed across the spectrum of silyl ethers.
-
Electronic Effects: While less dominant than sterics, the electronic nature of the silicon substituents also plays a role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups enhance stability.[2] Fluoride-based deprotections are particularly sensitive to these electronic influences, with electron-poor silyl groups exhibiting faster cleavage rates.[2][4]
The following diagram illustrates the key factors that influence the stability of silyl ethers.
Caption: Key factors influencing silyl ether stability.
Quantitative Comparison of Silyl Ether Stability
The relative stability of common silyl ethers has been quantified under both acidic and basic conditions. This data is indispensable for planning selective protection and deprotection strategies in complex syntheses.
Stability Under Acidic Conditions
In acidic media, the deprotection mechanism is initiated by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom.[1][5] The rate of this reaction is highly dependent on the steric bulk around the silicon atom.[1]
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from multiple sources.[3][4]
As the data unequivocally shows, increasing the steric hindrance from the small methyl groups of TMS to the bulky isopropyl or diphenyl groups of TIPS and TBDPS leads to a dramatic increase in stability towards acid-catalyzed cleavage.[6] For instance, the TBDPS group is approximately 250 times more stable than the TBDMS group under acidic conditions.
Stability Under Basic Conditions
Under basic conditions, the cleavage mechanism typically involves direct nucleophilic attack of a hydroxide ion on the silicon atom.[1] While generally less facile than acidic cleavage for alkyl silyl ethers, the stability trends are similar, with sterically hindered groups showing greater resilience.[1][3]
Table 2: Relative Rates of Base-Catalyzed Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Data compiled from multiple sources.[3][4]
Interestingly, under basic conditions, the TBDMS and TBDPS groups exhibit similar stability.[3] The TIPS group, with its three bulky isopropyl groups, remains significantly more stable than both TBDMS and TBDPS.[1][3]
The hierarchical stability of commonly used silyl ethers is visualized in the following diagram.
Caption: Acid-catalyzed cleavage of a silyl ether.
The rate-determining step is the nucleophilic attack on the silicon atom, which is sterically hindered by bulky substituents on the silicon. [1]
Fluoride-Mediated Deprotection
Fluoride ions exhibit a remarkably high affinity for silicon, forming a very strong Si-F bond (bond energy ~142 kcal/mol). [3]This strong bond formation is the driving force for fluoride-mediated cleavage. [7]The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate. [5][7]
Caption: Fluoride-mediated cleavage of a silyl ether.
Experimental Protocols
The following protocols provide standardized procedures for the formation and cleavage of a representative silyl ether, TBDMS ether. These protocols can be adapted for other silyl ethers with adjustments to reaction times and temperatures.
Protocol 1: Formation of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol, based on the Corey procedure, is a reliable and widely used method for the silylation of alcohols. [4][7] Materials:
-
Alcohol substrate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours, depending on the steric hindrance of the alcohol.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol uses mild acidic conditions to cleave the TBDMS ether.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water. [4]2. Stir the reaction mixture at room temperature. The reaction can be slow, taking several hours to days, and should be monitored by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
This is a very common and efficient method for cleaving silyl ethers. [7] Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a solution of TBAF (1.1-1.5 equiv) in THF to the reaction mixture at room temperature.
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether, and monitor the reaction by TLC. [6]4. Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Conclusion
The selection of a silyl protecting group is a strategic decision that hinges on a thorough understanding of its relative stability. [8]The extensive quantitative data available allows for a rational choice based on the planned synthetic steps. Sterically bulky silyl ethers like TIPS and TBDPS offer high stability, making them suitable for protecting hydroxyl groups that need to withstand harsh reaction conditions. [1]In contrast, less hindered silyl ethers such as TMS and TES are more labile and can be removed under milder conditions, enabling selective deprotection in the presence of more robust protecting groups. [5]The TBDMS group strikes a balance, offering good stability with relatively mild removal conditions, which accounts for its widespread use in organic synthesis. [7]By leveraging the principles of steric and electronic effects and the well-defined cleavage protocols, chemists can effectively orchestrate complex synthetic sequences with a high degree of control and efficiency.
References
-
Wikipedia. Silyl ether. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005.
-
Crouch, R. D. "Recent Advances in Silyl Protection of Alcohols." Synthetic Communications, vol. 43, no. 17, 2013, pp. 2265-2279. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Propyldimethylsilyl (PDMS) Protected Compounds
Introduction: The Propyldimethylsilyl Group in Modern Chemistry
In the landscape of synthetic chemistry, protecting groups are indispensable tools, enabling chemists to selectively mask and unmask reactive functional groups. Among the plethora of options, silyl ethers have emerged as a dominant class for the protection of alcohols due to their versatile stability and the mild conditions under which they can be cleaved.[1][2] While groups like Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBS) are ubiquitous, the Propyldimethylsilyl (PDMS) group offers a unique profile of stability and reactivity that makes it a valuable, albeit less common, alternative.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of PDMS-protected compounds. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond mere procedural descriptions to explain the underlying principles and rationale for experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing field-proven insights and detailed protocols.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry
NMR spectroscopy is the cornerstone of structural validation in organic chemistry. For PDMS-protected compounds, a combination of ¹H, ¹³C, and occasionally ²⁹Si NMR provides a wealth of information, from confirming the presence of the protecting group to establishing its connectivity within the molecule.
The Signature of the PDMS Group in NMR Spectra
The key to identifying the PDMS group lies in recognizing its characteristic signals:
-
¹H NMR: The spectrum will feature distinct signals for the propyl and dimethyl moieties.
-
Dimethyl protons (-Si(CH₃)₂-): A sharp singlet, typically integrating to 6 protons, in the upfield region around δ 0.0-0.2 ppm .[3] This signal is highly indicative of a dimethylsilyl group.
-
Propyl protons (-CH₂CH₂CH₃):
-
A triplet for the terminal methyl group (-CH₃ ) around δ 0.9 ppm .
-
A multiplet for the central methylene group (-CH₂- ) around δ 1.3-1.5 ppm .
-
A triplet for the methylene group attached to silicon (Si-CH₂- ) around δ 0.5-0.7 ppm .
-
-
Proton on the protected carbon (R-CH-O-Si): The chemical shift of the proton on the carbon bearing the silyloxy group typically appears in the range of δ 3.5-5.5 ppm .[4]
-
-
¹³C NMR: The carbon signals provide complementary evidence.
-
Dimethyl carbons (-Si(CH₃)₂-): A signal in the upfield region, typically around δ -2.0 to 2.0 ppm .
-
Propyl carbons (-CH₂CH₂CH₃): Three distinct signals corresponding to the propyl chain.
-
Protected carbon (R-CH-O-Si): The carbon attached to the silyloxy group generally resonates in the δ 60-80 ppm range.[4]
-
-
²⁹Si NMR: While less common, ²⁹Si NMR offers direct confirmation. The chemical shift for silyl ethers can vary but provides unambiguous evidence of the silicon environment.[5]
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures that the data is reliable and reproducible.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for a PDMS-protected compound.
Materials:
-
PDMS-protected compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS, though often the residual solvent peak is used)
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. Rationale: This amount is typically sufficient for high-field NMR instruments to obtain good signal-to-noise in a reasonable time.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for non-polar compounds). Ensure the compound is fully dissolved. Rationale: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift, ensuring spectral stability.
-
Shim the magnetic field to achieve a homogeneous field across the sample. Rationale: Proper shimming is crucial for optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient. Rationale: This range covers most organic protons and the upfield signals of the silyl group. Use an internal standard or the residual solvent peak for calibration.[6]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, aiding in interpretation.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectra (¹H: CDCl₃ at δ 7.26 ppm; ¹³C: CDCl₃ at δ 77.16 ppm).
-
Integrate the ¹H NMR signals and assign the chemical shifts for all signals.
-
Visualization: NMR Validation Workflow
Sources
A Comparative Guide to the Applications of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane and its Analogs in Research and Development
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving experimental success and innovation. This guide provides an in-depth, objective comparison of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane and its structural analogs against other common alternatives in key application areas. The insights herein are grounded in experimental data and established scientific principles to empower informed decision-making in your laboratory.
Introduction to Disilazanes: Versatile Tools in Chemical Synthesis and Materials Science
Disilazanes are a class of organosilicon compounds characterized by a Si-N-Si linkage. Their utility stems from the reactivity of this bond and the nature of the substituents on the silicon atoms. These reagents are pivotal in a range of applications, from the protection of functional groups in complex organic synthesis to the modification of surfaces for advanced materials. This compound, with its specific alkyl substitution, offers a unique combination of reactivity and steric hindrance that can be advantageous in certain contexts. This guide will explore these applications, drawing comparisons with more common disilazanes like Hexamethyldisilazane (HMDS) and other functionalized derivatives.
Application in Organic Synthesis: Silylation and Functional Group Protection
Silylation is a fundamental technique in organic synthesis, employed to temporarily protect reactive functional groups such as alcohols, amines, and carboxylic acids. This protection strategy prevents unwanted side reactions during subsequent synthetic steps. The choice of silylating agent is critical and influences reaction efficiency and the stability of the resulting silyl ether, amine, or ester.
Comparative Analysis of Silylating Agents
While this compound is a viable silylating agent, its performance is best understood in the context of more widely studied alternatives. The reactivity of common silylating agents generally follows the trend: MSTFA > BSTFA > BSA > TMCS > HMDS.[1] Hexamethyldisilazane (HMDS) is a cost-effective but relatively weak silylating agent.[1] More powerful agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often preferred for more challenging derivatizations due to their higher reactivity.[1]
The propyl groups in this compound introduce greater steric bulk compared to the methyl groups in HMDS. This can be advantageous for selective silylation of less hindered functional groups. However, this increased steric hindrance may also necessitate more forcing reaction conditions or the use of a catalyst to achieve high yields, especially with sterically hindered substrates.
Experimental Protocol: Silylation of a Primary Alcohol
The following is a representative protocol for the silylation of a primary alcohol using a disilazane, which can be adapted for this compound.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
This compound (or alternative disilazane)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst (optional, e.g., Trimethylchlorosilane (TMCS), Iodine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary alcohol (1 equivalent) in the anhydrous solvent under an inert atmosphere, add the disilazane (0.6 equivalents for complete reaction).
-
If required, add a catalytic amount of TMCS (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of a proton source (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
Purify the resulting silyl ether by column chromatography or distillation.
Caption: General workflow for the silylation of an alcohol using a disilazane.
Application in Materials Science: Polymer Synthesis and Surface Modification
Disilazanes are crucial precursors in the synthesis of silicon-containing polymers and for the surface modification of various materials.[2] These applications leverage the ability of disilazanes to introduce silicon into a polymer backbone or to react with surface hydroxyl groups to impart desirable properties like hydrophobicity and chemical resistance.[2]
Polymer Synthesis
1,1,3,3-Tetramethyldisilazane, a close analog of the title compound, serves as a precursor in the synthesis of silicon-based polymers used in coatings, adhesives, and sealants.[2] The presence of reactive Si-H bonds in some disiloxanes allows for their use in hydrosilylation reactions to create copolymer macromolecules.[3] While this compound does not possess the Si-H bond, related vinyl-substituted disilazanes like 1,3-Divinyl-1,1,3,3-tetramethyldisilazane are used in the preparation of vinyl silicone resins and rubbers.[4]
Surface Modification
Disilazanes are effective for modifying the surfaces of materials to enhance their properties. For instance, they can improve the hydrophobicity and chemical resistance of surfaces, which is beneficial in the electronics and automotive industries.[2] 1,3-Divinyl-1,1,3,3-tetramethyldisilazane can be used as a surface treatment agent for ceramics and glass.[4] The choice of substituents on the silicon atoms of the disilazane allows for tuning of the surface properties. The propyl groups in this compound would be expected to impart a higher degree of hydrophobicity to a treated surface compared to the methyl groups of HMDS.
Sources
A Comparative Guide to Silylating Agents in Total Synthesis: Spotlight on 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of total synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Silyl ethers are among the most widely employed protecting groups for hydroxyl functionalities due to their ease of introduction, stability across a range of reaction conditions, and facile cleavage. The choice of the silylating agent dictates the stability and steric environment of the resulting silyl ether, influencing the outcomes of subsequent synthetic transformations.
This guide provides a comparative analysis of silylating agents, with a special focus on the potential utility of the sterically hindered reagent, 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane . While specific case studies in total synthesis for this particular disilazane are not extensively documented in peer-reviewed literature, its structural features suggest a valuable role in selective protection schemes. We will compare its anticipated performance with commonly used silylating agents—Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—supported by established experimental data for these alternatives.
The Silylation Landscape: A Chemist's Toolkit
Silylation is a chemical reaction where a silyl group, such as trimethylsilyl (TMS), replaces an active hydrogen in functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH).[1] This derivatization not only protects the functional group from unwanted reactions but also increases the compound's volatility and thermal stability, which is beneficial for analytical techniques like gas chromatography (GC).[2]
The reactivity of silylating agents is a critical factor in their selection. A generally accepted order of reactivity for common trimethylsilylating agents is:
MSTFA > BSTFA > BSA (N,O-Bis(trimethylsilyl)acetamide) > TMCS (Trimethylchlorosilane) > HMDS [2]
This reactivity trend is influenced by the leaving group's ability to depart and the overall electrophilicity of the silicon atom.
In Focus: this compound
Chemical Structure and Properties:
-
IUPAC Name: 1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane[3]
-
CAS Number: 14579-90-9[3]
-
Molecular Formula: C₁₀H₂₇NSi₂[3]
-
Molecular Weight: 217.51 g/mol [4]
Anticipated Advantages in Total Synthesis:
The most notable feature of this compound is the presence of n-propyl groups on the nitrogen atom, in addition to the two dimethylsilyl moieties. This substitution pattern imparts significant steric bulk around the reactive Si-N bond. In the context of total synthesis, this increased steric hindrance is anticipated to offer:
-
Enhanced Selectivity: The bulky nature of the reagent would likely favor the silylation of less sterically hindered hydroxyl groups. In complex molecules with multiple hydroxyls (e.g., primary, secondary, and tertiary), this reagent could potentially afford a higher degree of regioselectivity for the protection of primary alcohols over secondary and tertiary ones.
-
Increased Stability of the Silyl Ether: While the protecting group transferred is a dimethylpropylsilyl group, the bulky N-propyl groups on the disilazane can influence the kinetic stability of the formed silyl ether during the reaction workup.
While specific experimental data for its use in total synthesis is scarce, it is commercially available and marketed for use as a silylating agent for the protection of hydroxyl, amino, and carboxylic acid functional groups, with its bulky structure highlighted as a key feature for providing steric shielding and enhancing selectivity.[4][5]
A Comparative Analysis with Common Silylating Agents
To understand the potential performance of this compound, it is essential to compare it with well-established alternatives.
| Silylating Agent | Structure | Key Features & Applications | Byproducts |
| This compound | (CH₃)₂(C₃H₇)Si-NH-Si(C₃H₇)(CH₃)₂ | Theoretically: High steric bulk for selective silylation of less hindered alcohols.[5] | Propylamine |
| Hexamethyldisilazane (HMDS) | (CH₃)₃Si-NH-Si(CH₃)₃ | Cost-effective and stable, but has low silylating power, often requiring catalysts (e.g., iodine, TMSCl) or forcing conditions.[6] Suitable for primary and less hindered secondary alcohols.[6] | Ammonia (NH₃) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Highly reactive and versatile, suitable for a wide range of functional groups, including hindered alcohols.[2] Volatile byproducts are advantageous for GC analysis.[2] | N-trimethylsilyl-trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | CF₃C(OSi(CH₃)₃)=N(CH₃)Si(CH₃)₃ | Considered one of the most powerful silylating agents with highly volatile byproducts, minimizing chromatographic interference.[2] | N-methyl-trifluoroacetamide |
Data Presentation: A Comparative Overview
The following table summarizes the general performance characteristics of these silylating agents based on available literature. Note that the data for this compound is inferred based on its structure due to the lack of specific published experimental results.
| Feature | This compound | Hexamethyldisilazane (HMDS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reactivity | Expected to be lower than HMDS due to sterics | Low[6] | High[2] | Very High[2] |
| Selectivity for 1° vs. 2° Alcohols | Expected to be high | Moderate, can be improved with catalysts[7] | Lower due to high reactivity | Lower due to high reactivity |
| Need for Catalyst | Likely required | Often necessary (e.g., I₂, (NH₄)₂SO₄, TMSCl)[6] | Can be used with or without a catalyst (e.g., TMCS for hindered groups)[1] | Generally not required |
| Reaction Conditions | Likely requires heating | Often requires elevated temperatures or catalysts[6] | Typically mild (e.g., room temperature to 60 °C)[1] | Mild, often at room temperature |
| Byproduct Volatility | Moderate (Propylamine) | High (Ammonia) | High | Very High |
Experimental Protocols: A Guide to Silylation
Below are detailed, step-by-step methodologies for silylation using the common alternatives. These protocols can serve as a starting point for developing conditions for this compound, likely requiring more forcing conditions or a catalyst.
Protocol 1: Silylation of a Primary Alcohol using HMDS with Iodine Catalyst
This method is effective for a wide range of alcohols, including those that are acid-sensitive.[6]
Materials:
-
Alcohol substrate (1 mmol)
-
Hexamethyldisilazane (HMDS) (0.6 mmol)
-
Iodine (I₂) (0.02 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol in anhydrous dichloromethane in a dry flask, add the iodine catalyst.
-
Add HMDS dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Silylation of a Hindered Alcohol using BSTFA with TMCS Catalyst
This protocol is suitable for more challenging substrates where a more powerful silylating agent is required.[1]
Materials:
-
Hindered alcohol substrate (1 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (100 µL)
-
1% Trimethylchlorosilane (TMCS) in BSTFA (optional, as catalyst)
-
Anhydrous acetonitrile (100 µL)
Procedure:
-
Place the dry alcohol sample in a reaction vial.
-
Add anhydrous acetonitrile and BSTFA (with or without 1% TMCS).
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before proceeding with analysis or workup. For preparative scale, the reaction would be quenched, and the product extracted and purified.
Mechanistic Insights and Workflow Visualization
The mechanism of silylation with disilazanes typically involves the activation of the Si-N bond, either through protonation by the alcohol or by a catalyst. The alcohol then acts as a nucleophile, attacking the silicon atom and displacing the amine moiety.
Caption: Generalized mechanism of alcohol silylation with a disilazane.
The choice of silylating agent is a critical decision in the planning of a total synthesis. The following workflow illustrates the decision-making process:
Caption: Decision workflow for selecting a suitable silylating agent.
Conclusion and Future Outlook
The strategic protection of hydroxyl groups is a cornerstone of successful total synthesis. While workhorse reagents like HMDS, BSTFA, and MSTFA offer a broad spectrum of reactivity, there remains a need for silylating agents that can provide enhanced selectivity for specific applications.
Based on its chemical structure, This compound presents an intriguing option for the selective protection of sterically accessible alcohols. The increased steric bulk conferred by the N-propyl groups suggests its potential to differentiate between primary and secondary hydroxyl groups in complex molecular architectures.
However, the lack of published, peer-reviewed applications in total synthesis underscores the need for further investigation. Future studies should focus on elucidating the reactivity and selectivity of this reagent with a variety of substrates, including those with multiple, electronically similar but sterically distinct hydroxyl groups. The development of catalytic systems to enhance its reactivity would also broaden its applicability. For researchers and drug development professionals, the exploration of such novel silylating agents could unlock new strategies for the efficient and elegant synthesis of complex natural products and their analogues.
References
- BenchChem. (2025). A Comparative Guide to Silylation with Hexamethyldisilazane (HMDS)
- BenchChem. (2025). Hexamethyldisilazane vs.
- CymitQuimica. (n.d.). CAS 14579-90-9: 1,3-Di-n-propyl-1,1,3,3....
- Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230.
- Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions.
- Aghapour, G., et al. (2014). A New and Efficient Method for the Protection of Alcohols and Phenols by Using Hexamethyldisilazane in the Presence of Anhydrous Ferric Chloride under Mild Reaction Conditions.
- Gelest. (n.d.).
- TCI Chemicals. (n.d.).
- Alfa Chemistry. (n.d.). dimethyl amino propyl suppliers USA.
- Daken Chemical. (n.d.). CAS NO.14579-90-9 1,3-DI-N-PROPYL-1,1,3,3....
- Changfu Chemical. (n.d.).
- ResearchGate. (2021).
- PubChem. (n.d.). This compound.
- ResearchGate. (2006). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions.
- TCI Chemicals. (n.d.). Protecting Agents.
- PubMed. (2005).
- ResearchGate. (2018).
- Open Access Journals. (2023).
- PubMed. (2012). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides.
- Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
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- 7. researchgate.net [researchgate.net]
cost-benefit analysis of using "1,3-Dipropyl-1,1,3,3-tetramethyldisilazane"
A Senior Application Scientist's Guide to Silylating Agents: A Cost-Benefit Analysis of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
In the landscape of synthetic chemistry and analytical derivatization, the strategic selection of a silylating agent is paramount to achieving desired yields, purity, and analytical sensitivity. While workhorse reagents such as Hexamethyldisilazane (HMDS) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are well-characterized, the exploration of less common agents can unlock unique selectivity and performance characteristics. This guide provides a cost-benefit analysis of this compound, a structurally distinct silylating agent, by comparing its theoretical performance against established alternatives.
This analysis is structured to provide not just protocols, but a framework for decision-making, grounded in the principles of reactivity, steric influence, and economic viability. We will dissect the causal relationships between the molecular structure of these agents and their performance in the laboratory, offering field-proven insights for researchers, scientists, and drug development professionals.
Silylation is a cornerstone chemical reaction where an active, acidic hydrogen in functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH) is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[1][2] This derivatization serves two primary purposes:
-
In Synthetic Chemistry: It acts as a protection strategy, rendering the functional group inert to subsequent reaction conditions. Silyl ethers, for instance, are stable across a range of non-acidic environments, preventing unwanted side reactions.[1][3]
-
In Analytical Chemistry: It increases the volatility and thermal stability of polar analytes, making them amenable to analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5]
The reaction proceeds via a nucleophilic attack from the heteroatom (e.g., oxygen in an alcohol) on the silicon atom of the silylating agent. The efficiency of this process is dictated by the leaving group's stability and the steric environment of both the substrate and the reagent.[5]
Sources
Navigating the Steric Maze: A Comparative Guide to Protecting Hindered Substrates Beyond 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
For researchers, scientists, and professionals in drug development, the selective protection of sterically hindered functional groups is a frequent and often formidable challenge in multi-step organic synthesis. The bulky environment surrounding a reactive site, such as a tertiary alcohol or a hindered phenol, can significantly impede the approach of reagents, leading to sluggish reactions, low yields, and undesirable side products. Silyl ethers are a cornerstone of hydroxyl protection strategies due to their ease of formation, tunable stability, and mild removal conditions.[1]
This guide provides an in-depth comparison of silylating agents for the protection of sterically congested substrates, with a focus on alternatives to the less documented reagent, 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane. We will delve into the mechanistic principles governing silylation of hindered groups and present a data-driven comparison of commonly employed and highly effective alternative reagents.
The Challenge of Protecting Hindered Hydroxyl Groups
The primary obstacle in the silylation of hindered alcohols is the steric repulsion between the bulky substituents on the substrate and the incoming silylating agent. This steric clash raises the activation energy of the reaction, making it kinetically unfavorable. To overcome this, one must employ highly reactive silylating agents or utilize catalysts that enhance the electrophilicity of the silicon center or the nucleophilicity of the hydroxyl group.
Understanding this compound
This compound is a member of the disilazane family of silylating agents. Disilazanes, such as the widely used Hexamethyldisilazane (HMDS), are generally considered mild silylating agents. Their reactivity stems from the polarization of the Si-N bond, making the silicon atom susceptible to nucleophilic attack by an alcohol. The only byproduct of this reaction is ammonia, which is volatile and easily removed.
While specific experimental data for the dipropyl variant is scarce in peer-reviewed literature, we can infer its properties based on the principles of steric hindrance. The presence of N-propyl groups, which are bulkier than the N-methyl groups in HMDS, would likely decrease the reactivity of this compound further due to increased steric shielding of the silicon centers. This suggests that while it may offer selectivity in certain applications, it would likely require forcing conditions or potent catalysts for the silylation of highly hindered substrates.
A Comparative Analysis of Powerful Alternatives
For the demanding task of protecting hindered hydroxyl groups, a range of more reactive and well-documented silylating agents are available. The choice of reagent is dictated by the degree of steric hindrance, the desired stability of the silyl ether, and the orthogonality required in a multi-step synthesis.
Silylamides: The High-Reactivity Workhorses
Silylamides are among the most powerful silylating agents and are often the reagents of choice for difficult derivatizations.[2]
-
N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is a potent silylating agent that can transfer one or both of its trimethylsilyl groups.[3][4] It is more reactive than HMDS and its byproducts, N-trimethylsilylacetamide and acetamide, are volatile.[5]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is even more reactive than BSA due to the electron-withdrawing trifluoroacetyl group, which makes the silyl groups more labile.[6] It is particularly effective for hindered alcohols, often in the presence of a catalyst like trimethylchlorosilane (TMCS).[6][7]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often considered one of the most powerful silylating agents, MSTFA offers high reactivity and the advantage of a highly volatile byproduct, N-methyltrifluoroacetamide, which minimizes chromatographic interference in GC-MS analysis.[8][9]
Table 1: Performance Comparison of Silylamides for Hindered Substrates
| Silylating Agent | Substrate (Example) | Conditions | Yield | Reference |
| BSA | Hindered Phenols | Neat, reflux | Good to Excellent | [5] |
| BSTFA + 1% TMCS | Tertiary Alcohols | 70°C, 1h | High | [10] |
| MSTFA | Hindered Alcohols | 60-90°C, 15-90 min | High | [8] |
Bulky Silyl Chlorides: For Robust Protection
For applications requiring silyl ethers with enhanced stability, sterically hindered silyl chlorides are the preferred reagents. The increased steric bulk around the silicon atom not only provides selectivity for less hindered alcohols but also imparts greater resistance of the resulting silyl ether to acidic and basic hydrolysis.[11][12]
-
tert-Butyldimethylsilyl Chloride (TBDMS-Cl): TBDMS ethers are significantly more stable than TMS ethers.[13] The protection reaction is typically carried out using imidazole as a catalyst in a polar aprotic solvent like DMF.[14]
-
Triisopropylsilyl Chloride (TIPS-Cl): The TIPS group is even more sterically demanding than the TBDMS group, offering greater stability.[6] It is an excellent choice for protecting alcohols in the presence of other, less stable silyl ethers, allowing for selective deprotection.[15]
Table 2: Performance Comparison of Bulky Silyl Chlorides for Hindered Substrates
| Silylating Agent | Substrate (Example) | Conditions | Yield | Reference |
| TBDMS-Cl | Hindered Secondary Alcohol | Imidazole, DMF, 40-50°C, 12-24h | High | [13] |
| TIPS-Cl | Hindered Phenols | Imidazole, Microwave | High | [16] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Hindered Alcohol with MSTFA
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the hindered alcohol (1.0 eq) in a minimal amount of anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add MSTFA (1.5 - 2.0 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 60-90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 15 minutes to several hours depending on the substrate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The volatile byproducts can often be removed under reduced pressure. If necessary, quench the reaction with a few drops of methanol and then partition between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation of a Tertiary Alcohol using TBDMS-Cl and Imidazole
-
Preparation: To a solution of the tertiary alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature under an inert atmosphere.
-
Reaction: Stir the reaction mixture for 12-24 hours. For particularly hindered substrates, gentle heating (e.g., 40-50°C) may be necessary. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude silyl ether by flash column chromatography.[13]
Deprotection Strategies: The Other Side of the Coin
The utility of a protecting group is also defined by the ease and selectivity of its removal. The stability of silyl ethers is inversely proportional to the steric bulk of the silyl group.
Table 3: Relative Stability and Deprotection of Silyl Ethers
| Silyl Ether | Relative Acidic Stability | Relative Basic Stability | Common Deprotection Reagents |
| TMS | 1 | 1 | Mild acid (e.g., AcOH), K₂CO₃/MeOH |
| TBDMS | 20,000 | ~20,000 | TBAF, HF-Pyridine, Strong Acid |
| TIPS | 700,000 | 100,000 | TBAF (slower than TBDMS), Strong Acid |
Data compiled from multiple sources.[11][12]
Protocol 3: General Procedure for Fluoride-Mediated Deprotection of a TBDMS Ether
-
Preparation: Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[13]
Visualizing the Decision-Making Process
The selection of an appropriate silylating agent for a hindered substrate is a multi-faceted decision. The following diagram illustrates a general workflow for this process.
Caption: Decision workflow for protecting hindered substrates.
Conclusion
While this compound may have niche applications, its presumed lower reactivity makes it a less ideal choice for highly hindered substrates compared to more potent and well-characterized alternatives. For researchers facing the challenge of protecting sterically congested hydroxyl groups, powerful silylamides like MSTFA and BSTFA offer rapid and high-yielding solutions. When the resulting silyl ether requires enhanced stability for subsequent synthetic transformations, bulky silyl chlorides such as TBDMS-Cl and TIPS-Cl provide robust and reliable protection. A thorough understanding of the interplay between substrate sterics, reagent reactivity, and desired protecting group stability is paramount for navigating the complexities of modern organic synthesis.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Welcome to your essential guide for the safe and compliant disposal of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane (CAS: 14579-90-9). As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This document provides a procedural framework grounded in scientific principles and regulatory standards to manage the waste stream of this organosilicon compound. Our approach is not merely to list steps but to build a self-validating protocol by explaining the causality behind each recommendation, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile & Chemical Reactivity: Understanding the "Why"
Effective disposal begins with a deep understanding of the material's inherent risks. This compound is not benign; its chemical nature dictates specific handling and disposal requirements.
Key Hazards:
-
Reactivity with Moisture: The defining characteristic of disilazanes is their reactivity with water and moisture, even ambient humidity. This hydrolysis reaction is vigorous and liberates flammable and odorous ammonia gas.[1][2] This dictates the need for storage in tightly sealed containers and away from aqueous solutions.
-
Combustibility: The compound is classified as a combustible liquid (GHS Flammable Liquid Category 4), meaning it can ignite when exposed to heat or open flames.[2]
-
Irritant Properties: It is a significant skin, eye, and respiratory irritant.[2] Direct contact must be avoided, and handling should occur in well-ventilated areas.
-
Static Accumulation: Organosilicon compounds like this one are known to accumulate static electricity during transfer, which can serve as an ignition source for the combustible liquid.[2][3]
These properties form the logical basis for the stringent personal protective equipment (PPE), storage, and disposal protocols that follow.
Table 1: Key Properties and Classifications
| Property | Value | Source(s) |
| CAS Number | 14579-90-9 | [4][5] |
| Molecular Formula | C₁₀H₂₇NSi₂ | [4][5] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Primary Reactive Hazard | Reacts with water and moisture to liberate ammonia gas. | [1][2] |
| Likely EPA Waste Code | D001 (Ignitability) | [6][7] |
Regulatory Framework: Ensuring Compliance
Disposal is governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[8][9]
Based on its properties, this compound waste must be classified as hazardous. Its combustibility aligns with the D001 Ignitability characteristic defined in 40 CFR § 261.21.[7][10] This classification mandates a specific "cradle-to-grave" management approach, from waste generation to final disposal at a licensed facility.[11][12]
Mandatory Safety Protocol: Personnel & Environment Protection
Before handling or preparing for disposal, the following safety measures are non-negotiable.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) that are regularly inspected for integrity.[13]
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.[2][13]
-
Skin and Body Protection: A lab coat or chemically resistant apron is required. Contaminated clothing must be removed and decontaminated before reuse.[2][3]
-
Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood to prevent inhalation of vapors.[2][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to keep vapor concentrations below exposure limits.[2][13]
-
Ignition Source Control: Prohibit smoking, open flames, and sparks in the handling and storage area. Use non-sparking tools for all transfers.[2][3]
-
Static Electricity Control: Ensure all containers and transfer equipment are properly grounded and bonded to dissipate static charge.[2][14]
Step-by-Step Disposal Procedure
This protocol ensures waste is handled safely from the point of generation to its final collection. On-site chemical treatment or neutralization by untrained personnel is strongly discouraged due to the hazardous byproducts of hydrolysis.[1]
Phase 1: Waste Segregation
Immediately upon being designated as waste, this compound must be segregated from incompatible materials.[8][11]
-
Incompatibles: Keep away from water, acids, alcohols, oxidizing agents, and peroxides to prevent dangerous reactions.[2]
-
Storage: Store the waste in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat sources.[2][13]
Phase 2: Containerization & Labeling
-
Container Selection: Use only approved, non-reactive, and sealable hazardous waste containers. The container must be compatible with the chemical and be in good condition with no leaks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[15] The label must also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Irritant," "Reacts with Water")
-
The accumulation start date (the date the first drop of waste was added).[15]
-
Phase 3: Final Disposal
-
Professional Disposal: The final step is to arrange for pickup by a licensed and certified hazardous waste disposal company.[8][9] These companies are equipped to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most common and appropriate disposal method for this type of chemical waste is high-temperature incineration at a permitted facility.[3][16]
-
Documentation: Ensure you receive and retain all necessary documentation, including the hazardous waste manifest, which tracks the waste from your facility to its final destination.[11][12]
Diagram 1: Disposal Workflow
This diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Disposal Workflow Diagram
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and safety officers.
-
Control Ignition Sources: Immediately remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For small spills, contain the liquid with a dike of inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like sawdust.[2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.
-
Do Not Use Water: Never use water to clean up a spill, as this will cause a hazardous reaction.[2] Prevent spilled material from entering sewers or public waters.[2][17]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
